2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Description
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-6-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(12-8)13-7-4-5-11-6-7/h1-3,7,11H,4-6H2 |
InChI Key |
UMYYYNHAAXQGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine: A Technical Guide
Executive Summary
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (CAS: 1220173-72-7)[1] is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug discovery[2]. The molecule features a bromopyridine moiety—primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—and a pyrrolidine ether, which provides a basic amine center crucial for modulating physicochemical properties such as aqueous solubility and target binding affinity.
As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, highly optimized protocol for the synthesis and characterization of this compound. The methodologies detailed herein prioritize high yield, stereochemical integrity, and scalable execution.
Retrosynthetic Strategy & Mechanistic Rationale
The most efficient and scalable route to 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine is a two-step sequence utilizing commercially available 2,6-dibromopyridine and N-Boc-3-hydroxypyrrolidine[3].
Nucleophilic Aromatic Substitution (SNAr)
The first step involves an SNAr reaction. The electron-deficient nature of the pyridine ring, enhanced by the inductive effect of the two bromine atoms, makes the C2 and C6 positions highly susceptible to nucleophilic attack.
-
Stereochemical Insight: Because the nucleophilic attack occurs at the pyridine carbon rather than the pyrrolidine chiral center, the C-O bond of the pyrrolidine is never broken. Consequently, if enantiopure (R)- or (S)-N-Boc-3-hydroxypyrrolidine is used, the reaction proceeds with complete retention of configuration .
-
Base Selection: Sodium Hydride (NaH) is selected over weaker bases (like K2CO3). The secondary alcohol of 3-hydroxypyrrolidine is sterically hindered; thus, irreversible and complete formation of the alkoxide is required to outcompete potential side reactions and drive the SNAr process forward.
-
Solvent Dynamics: N,N-Dimethylformamide (DMF) is chosen because its high dielectric constant stabilizes the alkoxide intermediate and accelerates the substitution process.
Acidic Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is preferred as it ensures rapid cleavage without requiring elevated temperatures that could risk ether bond cleavage or bromopyridine degradation.
Synthesis Workflow
Figure 1: Two-step synthesis workflow for 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
Objective: Generate the Boc-protected intermediate via SNAr.
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with N-Boc-3-hydroxypyrrolidine (1.0 equiv, 10.0 mmol) and anhydrous DMF (50 mL, 0.2 M concentration) under an inert nitrogen atmosphere.
-
Alkoxide Formation: Cool the solution strictly to 0 °C using an ice-water bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12.0 mmol) portion-wise over 10 minutes.
-
Causality: Gradual addition at 0 °C controls the exothermic evolution of H2 gas, preventing localized heating and degradation of the starting material.
-
-
Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete and irreversible alkoxide formation.
-
Substitution: Add 2,6-dibromopyridine (1.1 equiv, 11.0 mmol) in one single portion. Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 12 hours.
-
Workup: Quench the reaction carefully by dropwise addition of saturated aqueous NH4Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with brine (5 × 50 mL) to systematically partition and remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to afford the intermediate.
Step 2: Synthesis of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Objective: Cleave the Boc group to liberate the free secondary amine.
-
Preparation: Dissolve the purified intermediate from Step 1 (approx. 8.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
-
Deprotection: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA) (10 equiv, 80.0 mmol) dropwise.
-
Causality: A large molar excess of TFA drives the equilibrium of the Boc cleavage forward rapidly at low/ambient temperatures, preventing the formation of thermodynamic byproducts.
-
-
Reaction: Remove the cooling bath and stir at RT for 2 hours. Monitor completion via LC-MS (disappearance of the [M+H]+ + 343 peak).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Free-Basing: Dissolve the resulting crude TFA-salt in a minimal amount of methanol and basify with saturated aqueous NaHCO3 until the pH reaches 9–10. Extract the aqueous phase with a highly polar organic mixture of DCM/MeOH (9:1, 3 × 40 mL).
-
Isolation: Dry the combined organic layers over Na2SO4, filter, and evaporate to yield the final product, 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine, as a pale yellow oil[1][4].
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the product must be validated against the following standardized analytical parameters.
| Analytical Technique | Parameter / Condition | Expected Data / Range |
| LC-MS (ESI) | Positive Ion Mode | [M+H]+ = 243.0 and 245.0 (1:1 ratio, confirming mono-bromination) |
| 1H NMR | 400 MHz, CDCl3, 298 K | δ 7.35 (t, J = 7.8 Hz, 1H, Py-H4), 7.05 (d, J = 7.8 Hz, 1H, Py-H3), 6.65 (d, J = 7.8 Hz, 1H, Py-H5), 5.40 (m, 1H, -CH-O-), 3.20–2.90 (m, 4H, pyrrolidine -CH2-), 2.15–1.90 (m, 2H, pyrrolidine -CH2-), 1.80 (br s, 1H, -NH). |
| 13C NMR | 100 MHz, CDCl3, 298 K | δ 162.5 (Py-C6), 139.8 (Py-C2), 138.5 (Py-C4), 122.1 (Py-C3), 110.4 (Py-C5), 77.2 (Pyrrolidine C3), 52.4 (Pyrrolidine C2), 45.8 (Pyrrolidine C5), 32.1 (Pyrrolidine C4). |
| HPLC Purity | C18 Column, H2O/MeCN (0.1% TFA) | > 98% Area Under Curve (AUC) at 254 nm |
References
-
ChemSrc. "1250446-28-6_CAS号:1250446-28-6_2 ... - cas号查询 (Related Compounds: 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine)". Available at:[Link]
-
ChemSrc. "hCAIX/XII-IN-3结构式 - cas号查询 (Mentions CAS 1220173-72-7)". Available at:[Link]
-
Namiki Shoji Co., Ltd. "Chemicals Database: (r)-1-n-boc-3-hydroxypyrrolidine and 2,6-dibromopyridine". Available at: [Link]
Sources
Physicochemical Properties of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine , a bifunctional heterocyclic building block increasingly utilized in medicinal chemistry. Its structural duality—combining an electrophilic bromopyridine handle with a nucleophilic pyrrolidine tether—makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and kinase inhibitor development. This document details its physicochemical profile, synthetic accessibility, and reactivity patterns to support rigorous experimental planning.
Chemical Identity & Structural Characterization[1][2][3][4]
| Property | Detail |
| IUPAC Name | 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine |
| Common Name | 2-Bromo-6-(3-pyrrolidinyloxy)pyridine |
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| CAS Number | Variable/Catalog Dependent (Often synthesized in situ or custom ordered; related isomer 2-bromo-6-(pyrrolidin-1-yl)pyridine is CAS 230618-41-4) |
| SMILES | BrC1=CC=CC(OC2CNCC2)=N1 |
| Chirality | Contains one chiral center at the pyrrolidine C3 position.[1] Available as (R), (S), or racemate. |
Structural Significance
The molecule features a 2,6-disubstituted pyridine core.[2] The ether linkage at position 6 creates a flexible tether to the pyrrolidine ring, while the bromine at position 2 serves as a rigid handle for cross-coupling. The meta relationship between the ether oxygen and the pyrrolidine nitrogen modulates the basicity and vector orientation of the secondary amine.
Physicochemical Profile
Acid Dissociation Constants (pKa)
Understanding the ionization state is critical for purification and biological assay design.
-
Pyrrolidine Nitrogen (Secondary Amine):
-
Estimated pKa:9.5 – 10.5
-
Mechanistic Insight: Typical secondary amines have a pKa ~11.0. However, the electron-withdrawing inductive effect (-I) of the oxygen atom at the C3 position reduces the electron density on the nitrogen, slightly lowering its basicity.
-
Implication: At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated (cationic), enhancing aqueous solubility and lysosomotropism.
-
-
Pyridine Nitrogen:
-
Estimated pKa:< 2.5
-
Mechanistic Insight: The pyridine ring is electron-deficient due to the electronegative bromine (inductive withdrawal) and the alkoxy group (though mesomerically donating, the inductive withdrawal predominates on the ring nitrogen basicity in this specific substitution pattern). It acts as a very weak base.
-
Lipophilicity (LogP / LogD)
-
Calculated LogP (cLogP): ~1.8 – 2.3 (Neutral form)
-
Distribution Coefficient (LogD at pH 7.4): ~ -0.5 to 0.5
-
Analysis: The protonated state of the pyrrolidine at neutral pH drastically lowers the effective lipophilicity, making the molecule amphiphilic. This property is favorable for oral bioavailability but requires careful buffer selection during liquid-liquid extraction (DCM/MeOH is preferred over Hexane/EtOAc).
-
Solubility Profile
-
Aqueous: High solubility at pH < 9 due to ammonium salt formation. Low solubility in neutral/basic unbuffered water.
-
Organic: Highly soluble in DMSO, Methanol, DCM, and THF. Moderate solubility in Diethyl Ether.
Synthetic Accessibility & Protocols
Primary Synthetic Route (SNAr)
The most robust synthesis involves Nucleophilic Aromatic Substitution (SNAr) of 2,6-dibromopyridine with 3-hydroxypyrrolidine.
Critical Note on Chirality: To obtain a single enantiomer, start with commercially available (R)-N-Boc-3-hydroxypyrrolidine or (S)-N-Boc-3-hydroxypyrrolidine.
Step-by-Step Protocol
-
Reagents: 2,6-Dibromopyridine (1.0 equiv), N-Boc-3-hydroxypyrrolidine (1.1 equiv), Sodium Hydride (NaH, 60% dispersion, 1.2 equiv).
-
Solvent: Anhydrous THF or DMF (0.2 M concentration).
-
Procedure:
-
Activation: Suspend NaH in anhydrous THF at 0°C under inert atmosphere (N₂/Ar). Add N-Boc-3-hydroxypyrrolidine dropwise. Stir for 30 min to form the alkoxide.
-
Addition: Add 2,6-dibromopyridine (dissolved in THF) to the alkoxide solution.
-
Reaction: Warm to Room Temperature (RT) or heat to 60°C. Monitor by TLC/LCMS. The 2,6-dibromo system is highly activated; reaction is typically complete within 2–6 hours.
-
Workup: Quench with water. Extract with EtOAc.[3] Wash organic layer with brine. Dry over Na₂SO₄.
-
Deprotection: Treat the intermediate with TFA/DCM (1:4 ratio) or HCl/Dioxane to remove the Boc group.
-
-
Purification: The final free amine is best purified via Reverse Phase HPLC or by recrystallization of the HCl salt.
Visualization of Synthetic Pathway
Caption: Figure 1. Standard synthetic route via SNAr displacement followed by acid-mediated deprotection.
Reactivity & Application Guide
Functionalization Logic
The molecule possesses two orthogonal reactive handles, allowing for sequential modification.
-
The Bromine Handle (Electrophile):
-
Reactivity: High.[2]
-
Reactions: Suzuki-Miyaura coupling (aryl boronic acids), Buchwald-Hartwig amination (amines), Sonogashira coupling (alkynes).
-
Condition Note: The ether linkage is stable under standard Pd-catalyzed basic conditions.
-
-
The Pyrrolidine Handle (Nucleophile):
-
Reactivity: Moderate to High (Secondary Amine).
-
Reactions: Amide coupling (carboxylic acids), Reductive amination (aldehydes), SNAr (aryl halides).
-
Condition Note: Typically functionalized after the bromine coupling to avoid catalyst poisoning by the free amine, or protected (Boc) during the bromine coupling.
-
Reactivity Map
Caption: Figure 2. Orthogonal reactivity profile. Red arrows indicate Pd-catalyzed modifications; Green arrows indicate amine derivatization.
Safety & Handling (MSDS Highlights)
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine may absorb CO₂ from the air; storage as the HCl salt is recommended for long-term stability.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
-
Synthesis of 2,6-Disubstituted Pyridines
-
Pyrrolidine Physicochemical Properties
-
General Pyridine Reactivity
-
Jubilant Ingrevia. "2-Bromopyridine Safety Data Sheet."
- Context: Safety and handling standards for bromin
-
-
Related Scaffold Synthesis (Patent Literature)
-
Google Patents. "Method for selectively preparing 2-bromo-6-substituent pyridine." CN103554084A.
- Context: Validates the selective mono-substitution of 2,6-dibromopyridine.
-
Sources
CAS number 1220016-36-3 properties and suppliers
An In-Depth Technical Guide to GSK343: A Potent and Selective EZH2 Inhibitor for Epigenetic Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of GSK343, a pivotal chemical probe for studying the function of the histone methyltransferase EZH2. We will delve into its mechanism of action, key biochemical and cellular properties, and practical applications in epigenetic research, particularly in the context of cancer biology. This document is intended for researchers, scientists, and drug development professionals actively engaged in epigenetics and oncology.
Introduction: The Epigenetic Landscape and the Role of EZH2
The field of epigenetics has unveiled a sophisticated layer of gene regulation that occurs without altering the DNA sequence itself. One of the key mechanisms is the post-translational modification of histones, which directly impacts chromatin structure and gene accessibility. The Polycomb Repressive Complex 2 (PRC2) is a crucial player in this process, and its catalytic subunit, the Enhancer of Zeste Homolog 2 (EZH2), is responsible for the di- and tri-methylation of histone H3 at lysine 27 (H3K27me2/3). This methylation mark is a hallmark of transcriptionally silent chromatin.
Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous human cancers, including prostate cancer, breast cancer, and various hematological malignancies. Its overexpression or mutation can lead to aberrant gene silencing, promoting uncontrolled cell proliferation and tumor progression. Consequently, EZH2 has emerged as a high-priority target for therapeutic intervention.
GSK343: A Precision Tool for EZH2 Inhibition
GSK343, identified by the CAS number 1346704-33-3, is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1][2] Its development as a chemical probe has provided the scientific community with a powerful tool to dissect the biological functions of EZH2 with high specificity.
Mechanism of Action
GSK343 directly targets the catalytic SET domain of EZH2, preventing the transfer of a methyl group from the cofactor SAM to its histone H3 substrate. This leads to a global decrease in H3K27me3 levels, resulting in the derepression of EZH2 target genes.
Caption: Mechanism of EZH2 inhibition by GSK343.
Physicochemical and Biochemical Properties
A thorough understanding of the properties of GSK343 is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1346704-33-3 | [1][2] |
| Molecular Formula | C₃₁H₃₉N₇O₂ | [3] |
| Molecular Weight | 541.69 g/mol | |
| Appearance | White to beige to brown powder | |
| Solubility | Soluble in DMSO (15 mg/mL) | |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | 2-8°C |
Biochemical Activity and Selectivity
GSK343 exhibits remarkable potency and selectivity for EZH2.
| Parameter | Value | Notes | Source |
| EZH2 IC₅₀ | 4 nM | Cell-free enzymatic assay | [1][2][3][4] |
| Cellular H3K27me3 Inhibition IC₅₀ | <200 nM | In HCC1806 cells | [3][4] |
| Selectivity vs. EZH1 | 60-fold | [1][3][4] | |
| Selectivity vs. other HMTs | >1000-fold | [1][3][4] |
This high degree of selectivity is critical for attributing observed biological effects directly to the inhibition of EZH2, thereby minimizing off-target confounding variables.
Experimental Protocols and Applications in Research
GSK343 serves as a versatile tool in a variety of experimental contexts. Below are representative protocols for its application.
In Vitro H3K27me3 Inhibition Assay
This protocol outlines the assessment of GSK343's ability to reduce H3K27me3 levels in a cell-based assay.
Caption: Workflow for in vitro H3K27me3 inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Plate the cell line of interest (e.g., HCC1806, LNCaP) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of GSK343 in DMSO. Serially dilute the stock solution to achieve the desired final concentrations. A DMSO-only control should be included.
-
Treatment: Add the diluted GSK343 or DMSO to the respective wells.
-
Incubation: Incubate the cells for a period sufficient to observe changes in histone methylation, typically 48-72 hours.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer and quantify the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
-
Data Analysis: Following incubation with appropriate secondary antibodies and detection reagents, quantify the band intensities. Normalize the H3K27me3 signal to the total H3 signal and plot the percentage of inhibition against the GSK343 concentration to determine the IC₅₀ value.
Cell Proliferation Assay
This protocol assesses the impact of EZH2 inhibition by GSK343 on the growth of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at a low density in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a range of GSK343 concentrations.
-
Incubation: Incubate the cells for an extended period, typically 6 days, to allow for multiple cell divisions.[2]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition). The prostate cancer cell line LNCaP has been shown to be particularly sensitive to GSK343, with a growth IC₅₀ of 2.9 μM.[2]
In Vivo Xenograft Studies
GSK343 has demonstrated efficacy in preclinical animal models.
Experimental Design:
-
Animal Model: Immunocompromised mice are implanted with human cancer cells to establish xenograft tumors.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The treatment group receives GSK343 (e.g., 5 mg/kg) via a suitable route of administration (e.g., intraperitoneal injection).[2]
-
Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study.
Reputable Suppliers
GSK343 is available from several reputable suppliers of research chemicals. When selecting a supplier, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data (e.g., HPLC, NMR).
-
Selleck Chemicals: A well-established supplier of inhibitors and bioactive small molecules.[1]
-
MedchemExpress: Offers a wide range of research chemicals and biochemicals.[2]
-
MilliporeSigma (formerly Sigma-Aldrich): A major supplier of research and laboratory chemicals, offering GSK343 as part of their epigenetic probes collection in partnership with the Structural Genomics Consortium (SGC).
-
AdooQ Bioscience: A supplier of inhibitors for life science research.[4]
-
Abcam: Provides GSK343 for research use.[3]
Conclusion
GSK343 is an indispensable tool for researchers investigating the role of EZH2 in health and disease. Its high potency and selectivity allow for precise interrogation of EZH2's catalytic function. The experimental protocols outlined in this guide provide a framework for utilizing GSK343 to explore the epigenetic regulation of gene expression and to assess the therapeutic potential of EZH2 inhibition in various disease models. As with any chemical probe, careful experimental design and appropriate controls are paramount to ensure the generation of robust and reproducible data.
References
-
GSK343 | EZH2 inhibitor | Buy from Supplier AdooQ®. [Link]
Sources
Reactivity Profile of the 2-Bromopyridine Scaffold: A Comprehensive Guide to Functionalization Strategies
Executive Summary
The 2-bromopyridine scaffold is a privileged building block in medicinal chemistry, materials science, and agrochemical development. Its utility stems from a highly polarized electronic architecture that permits orthogonal modes of reactivity. This whitepaper provides an in-depth technical analysis of the three primary functionalization pathways of 2-bromopyridine: Nucleophilic Aromatic Substitution (SNAr), Transition-Metal Catalyzed Cross-Coupling, and Halogen-Metal Exchange. By detailing the mechanistic causality behind experimental parameters and providing self-validating protocols, this guide serves as an authoritative resource for drug development professionals and synthetic chemists.
Electronic Architecture & Reactivity Paradigm
The reactivity of 2-bromopyridine is fundamentally governed by the endocyclic nitrogen atom. As a strong electron-withdrawing group (via both inductive and resonance effects), the nitrogen atom depletes electron density from the ortho (C2) and para (C4) positions. Consequently, the C-Br bond at the 2-position is highly polarized and significantly weaker than a standard aryl C-Br bond[1]. This electronic deficiency dictates a dual nature: it is highly susceptible to nucleophilic attack, yet simultaneously primed for oxidative addition by low-valent transition metals[2].
Nucleophilic Aromatic Substitution (SNAr)
Causality & Mechanistic Insights
Unlike unactivated halobenzenes, 2-bromopyridine readily undergoes SNAr. The lies in the ability of the electronegative nitrogen atom to stabilize the anionic transition state (the Meisenheimer complex)[3]. The reaction proceeds via an addition-elimination pathway. Because the C-Br bond is relatively weak compared to C-F or C-Cl bonds, the activation energy for the departure of the bromide leaving group is lowered, facilitating rapid product formation upon heating[1][4].
Caption: Generalized SNAr pathway of 2-bromopyridine via the stabilized Meisenheimer intermediate.
Self-Validating Protocol: Synthesis of 2-Methoxypyridine
This protocol utilizes sodium methoxide to displace the bromide ion[4].
-
Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-bromopyridine (1.0 equiv) in anhydrous methanol (0.5 M).
-
Reagent Addition: Slowly add sodium methoxide (1.5 equiv, 25 wt% solution in methanol).
-
Causality: Excess nucleophile drives the equilibrium forward, while methanol serves as both solvent and proton source to stabilize the transition state.
-
-
Execution: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours.
-
System Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The system is self-validating: the UV-active starting material (Rf ~0.6) will completely disappear, replaced by a lower Rf product spot. The homogeneous nature of the solution must remain intact; precipitation indicates unwanted side reactions.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and H2O to remove inorganic salts.
Transition-Metal Catalyzed Cross-Coupling
Causality & Mechanistic Insights
The 2-bromopyridine scaffold is an exceptional electrophile for palladium- and nickel-catalyzed [5]. The electron-withdrawing nature of the pyridine nitrogen accelerates the rate-determining oxidative addition of the Pd(0) or Ni(0) catalyst into the C-Br bond[2]. Furthermore, the nitrogen atom can occasionally act as a directing group or hemilabile ligand, stabilizing the resulting Pd(II) intermediate and preventing premature decomposition of the catalytic species[6].
Caption: Catalytic cycle for the palladium-catalyzed cross-coupling of 2-bromopyridine.
Self-Validating Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-bromopyridine with an arylboronic acid[2][7].
-
Setup: Combine 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv) in a biphasic solvent system of Toluene/H2O (4:1, 0.2 M).
-
Causality: The biphasic system ensures the dissolution of both the organic substrates and the inorganic base, facilitating efficient transmetalation at the solvent interface.
-
-
Degassing: Sparge the mixture with argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
-
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%) and heat to 90 °C.
-
System Validation Check: The reaction mixture will initially appear as a yellow suspension. As the reaction reaches completion (typically 2–4 hours), the precipitation of "palladium black" (elemental palladium) serves as a visual, self-validating indicator that the catalytic cycle has terminated and the starting halide is consumed.
Halogen-Metal Exchange (Lithiation/Magnesiation)
Causality & Mechanistic Insights
The relatively weak C-Br bond allows for rapid when treated with strong organometallic reagents such as n-butyllithium (n-BuLi) or isopropylmagnesium chloride (iPrMgCl)[8][9]. The resulting 2-pyridyllithium or 2-pyridylmagnesium species is a highly potent nucleophile. Strict temperature control is the critical causal factor here: the reaction must be kept at cryogenic temperatures (-78 °C for lithiation) to kinetically trap the organometallic intermediate and prevent it from acting as a nucleophile against the unreacted 2-bromopyridine (which would lead to dimerization) or adding across the C=N bond[10].
Caption: Stepwise workflow for halogen-metal exchange and subsequent electrophilic trapping.
Self-Validating Protocol: Synthesis of 2-Pyridyllithium
This protocol outlines the generation of 2-pyridyllithium and its trapping with an electrophile[8].
-
Setup: Dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
System Validation Check: The successful formation of 2-pyridyllithium is immediately validated by a distinct color change to deep red/orange. If the solution turns dark brown or black, it indicates a temperature spike and subsequent decomposition (Chichibabin-type addition).
-
Trapping: Stir for 30 minutes at -78 °C, then add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise.
-
Quench: Allow the mixture to warm to 0 °C and quench with saturated aqueous NH4Cl to protonate the resulting alkoxide.
Quantitative Reactivity Profile Summary
The following table summarizes the quantitative parameters and kinetic drivers for the three primary reactivity modes of the 2-bromopyridine scaffold, providing a quick-reference guide for synthetic planning.
| Reactivity Mode | Key Reagents | Optimal Temperature | Kinetic/Thermodynamic Driver | Typical Yields |
| SNAr | NaOMe, NaNH2, Amines | 60 °C to 110 °C | Resonance stabilization of the anionic Meisenheimer complex by the pyridine nitrogen. | 75% – 95% |
| Cross-Coupling | Pd(0)/Ni(0), Boronic Acids, Amines | 80 °C to 100 °C | Electron-deficient ring accelerates the oxidative addition of the transition metal catalyst. | 80% – 98% |
| Halogen-Metal Exchange | n-BuLi, iPrMgCl | -78 °C to 0 °C | Thermodynamic stability of the resulting organometallic intermediate; kinetic trapping prevents dimerization. | 60% – 90% |
References
-
Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine . Pearson. [Link]
-
Scale-up of the Br/Na-exchange reaction using 2-bromopyridine . ResearchGate. [Link]
-
New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange . ResearchGate.[Link]
-
Solved b) 2-Bromopyridine reacts with sodium methoxide . Chegg.[Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews . ACS Publications. [Link]
-
Cobalt(III) Halide Metal-Organic Frameworks Drive Catalytic Halogen Exchange . ChemRxiv. [Link]
-
Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids . ResearchGate. [Link]
-
The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex . RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]
- 4. chegg.com [chegg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pyrrolidine Pharmacophore: Structural Dynamics, Physicochemical Optimization, and Biological Significance in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to sp³-hybridized saturated systems represents a critical evolutionary step in drug design. This paradigm shift, often termed the "escape from flatland," is driven by the need for higher clinical success rates, which correlate strongly with molecular complexity and three-dimensional (3D) spatial coverage[1]. Among saturated heterocycles, the five-membered pyrrolidine moiety stands out as a privileged scaffold. Ranked consistently among the top five most common non-aromatic nitrogen heterocycles in FDA-approved drugs, pyrrolidine offers unique physicochemical properties—including tunable basicity, hydrophilicity, and structural rigidity—that make it an indispensable tool for optimizing pharmacokinetics and target engagement[2].
This technical guide explores the biological significance of the pyrrolidine ring, detailing the causality behind its structural advantages, its role in modulating complex signaling pathways, and the self-validating experimental workflows required to harness its potential in drug discovery.
Structural Dynamics & Physicochemical Tuning
The biological utility of the pyrrolidine ring is rooted in its unique structural dynamics. Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar. It undergoes a phenomenon known as pseudorotation , rapidly interconverting between various envelope and half-chair conformations[1].
The Causality of Pseudorotation
Why does this matter in drug discovery? Target binding pockets are rarely static; they are dynamic, 3D microenvironments. The conformational flexibility afforded by pseudorotation allows pyrrolidine-containing molecules to continuously adapt to the steric constraints of enantioselective proteins, maximizing van der Waals interactions and hydrogen bonding[1]. Furthermore, the secondary amine of the unsubstituted pyrrolidine core acts as a potent hydrogen-bond donor and acceptor, anchoring the drug to critical aspartate or glutamate residues within the target receptor.
Quantitative Physicochemical Comparison
To understand the physicochemical advantages of pyrrolidine, we must compare it against its structural analogs. The introduction of the nitrogen atom significantly lowers the partition coefficient (LogP) compared to carbocyclic analogs, enhancing aqueous solubility, while the sp³ hybridization drastically increases the 3D solvent-accessible surface area (SASA) compared to aromatic analogs[1].
Table 1: Physicochemical Parameters of Five-Membered Ring Systems
| Property | Pyrrolidine | Pyrrole | Cyclopentane |
| Hybridization | sp³ | sp² | sp³ |
| 3D Coverage / Shape | High (Pseudorotation) | Low (Planar / Flat) | High (Puckered) |
| Aromaticity | Non-aromatic | Aromatic | Non-aromatic |
| H-Bond Capacity | Donor & Acceptor | Donor only | None |
| Aqueous Solubility | High | Moderate | Low |
Mechanistic Target Engagement
Pyrrolidine derivatives have demonstrated profound efficacy across a spectrum of therapeutic areas, most notably in oncology, virology, and metabolic diseases[3]. The spatial orientation of substituents on the pyrrolidine ring (specifically at the C-2, C-3, and C-4 positions) dictates the biological profile and target selectivity of the drug candidate[1].
For example, polyhydroxylated pyrrolidines (aza-sugars) mimic the oxa-carbenium transition state, acting as potent dual-target inhibitors of α-glucosidase and aldose reductase for metabolic diseases[1]. In oncology, specific (S)-pyrrolidine derivatives have been engineered as highly potent antagonists of the CXCR4 chemokine receptor, effectively inhibiting CXCL12-induced cytosolic calcium flux and subsequent tumor metastasis[3].
Figure 1: CXCR4 signaling pathway and its competitive inhibition by pyrrolidine-based antagonists.
Table 2: Biological Activity of Selected Pyrrolidine-Based Drug Candidates
| Scaffold / Compound | Target Protein | Biological Activity / Affinity | Key Mechanistic Interaction |
| Compound 51a | CXCR4 Receptor | IC₅₀ = 79 nM | Competitive displacement of 12G5 antibody[1] |
| Compound 118 | Sphingosine Kinase 1 | High Affinity | Tertiary nitrogen H-bonds with Asp178[1] |
| Compound 25a | Parasitic Roundworms | IC₅₀ = 0.78 µM | Inhibition of xL3 motility[3] |
| Compound 26 | CXCR4 Receptor | IC₅₀ = 0.25 nM (Ca²⁺ flux) | Blocks CXCL12-induced cytosolic calcium flux[3] |
Pharmacokinetics & ADMET Optimization
While the pyrrolidine moiety enhances target affinity, its impact on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is equally critical. The unsubstituted pyrrolidine nitrogen is highly basic. While this basicity improves aqueous solubility, it can also lead to excessive Plasma Protein Binding (PPB) and a suboptimal unbound volume of distribution (
The Role of Fluorination in pKa Modulation:
To optimize the pharmacokinetic profile, medicinal chemists frequently employ late-stage fluorination. The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect. Introducing fluorine atoms adjacent to the pyrrolidine nitrogen readily modulates its pKa, reducing excessive basicity[5]. This strategic modification decreases lipophilicity, improves membrane permeability, and ensures a higher fraction of the unbound drug (
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following workflow details the synthesis, functionalization, and biological screening of pyrrolidine derivatives. Every step is designed as a self-validating system , ensuring that causality drives experimental choices and that artifacts are caught immediately.
Figure 2: Self-validating experimental workflow for the synthesis and screening of pyrrolidines.
Protocol: Synthesis and Evaluation of Pyrrolidine-Based Antagonists
Step 1: Microwave-Assisted Organic Synthesis (MAOS) of the Pyrrolidine Core
-
Action: React acyclic precursors (e.g., pyridin-2-yl-4-oxobutanal derivatives) with chiral amines under MAOS conditions (120°C, 15 min, 150 W)[1].
-
Causality: Conventional oil bath heating creates thermal gradients that degrade sensitive aldehyde precursors. MAOS ensures uniform volumetric heating, drastically increasing synthetic efficiency and preserving the stereogenicity of the carbons—a critical feature for enantioselective protein binding[1].
-
Validation Checkpoint: Perform LC-MS and Chiral HPLC. The system is validated if the intermediate exhibits >95% purity and >98% enantiomeric excess (ee). If racemization occurs, the thermal profile must be recalibrated.
Step 2: Late-Stage Fluorination for ADMET Optimization
-
Action: Treat the purified pyrrolidine intermediate with Diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at -78°C to introduce fluorine at the C-3 or C-4 position.
-
Causality: As discussed, fluorination modulates the amine's pKa, reducing excessive basicity and mitigating off-target toxicity and high PPB[5].
-
Validation Checkpoint: Conduct ¹⁹F-NMR and ¹H-NMR. The presence of a distinct ¹⁹F signal and the corresponding shift in the adjacent proton signals validate the regioselectivity of the insertion.
Step 3: Competitive Radioligand Binding Assay (CXCR4)
-
Action: Incubate the fluorinated pyrrolidine derivative with CXCR4-expressing cell membranes and a fluorescent 12G5 antibody tracer for 60 minutes at room temperature. Filter and measure residual fluorescence[1].
-
Causality: The protonated pyrrolidine nitrogen forms a salt bridge with Asp171 in the CXCR4 pocket. Displacing the 12G5 antibody directly quantifies this orthosteric competition, proving target engagement[1].
-
Validation Checkpoint: Include AMD3100 (Plerixafor) as a positive control. Generate a dose-response curve. The assay is validated only if the Hill slope of the curve is approximately 1.0, indicating a 1:1 stoichiometric binding event without compound aggregation artifacts.
Step 4: In Vitro Pharmacokinetic Profiling (Microsomal Stability)
-
Action: Incubate the lead compound (1 µM) with Human Liver Microsomes (HLMs, 0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile.
-
Causality: Pyrrolidines can occasionally undergo bioactivation via CYP450 enzymes into reactive iminium ions. Monitoring intrinsic clearance (
) ensures the molecule is metabolically stable and avoids genotoxic liabilities[4]. -
Validation Checkpoint: Quantify the parent compound via LC-MS/MS. The system validates the compound for in vivo studies if
< 50 µL/min/mg protein. A higher clearance mandates a return to Step 2 for further steric shielding of the ring.
Conclusion
The pyrrolidine moiety is far more than a simple structural linker; it is a dynamic, 3D pharmacophore that fundamentally alters a drug's trajectory within biological systems. By leveraging its pseudorotation for optimal target engagement and utilizing late-stage functionalization (like fluorination) to modulate its physicochemical properties, medicinal chemists can systematically overcome the hurdles of modern drug discovery. The self-validating workflows outlined herein ensure that every structural modification is driven by causality, ultimately leading to safer, more efficacious therapeutics.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer / NIH. URL:[Link]
-
Recent advancement in pyrrolidine moiety for the management of cancer: A review. ResearchGate. URL:[Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. URL:[Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). NIH. URL:[Link]
-
Misconceptions in Unbound Volume of Distribution and Their Implications for Pharmacokinetic Scaling and Drug Design. ACS Publications. URL:[Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Exploitation of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine Derivatives in Modern Therapeutics: A Technical Guide
Executive Summary
The structural complexity of modern drug targets necessitates highly versatile and orthogonally reactive chemical scaffolds. 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine has emerged as a privileged bifunctional building block in medicinal chemistry. Featuring an electron-deficient pyridine core, a highly reactive C2-bromo substituent, and a conformationally restricted secondary amine within the pyrrolidine ring, this scaffold provides unparalleled geometric control for vectoring pharmacophores.
This whitepaper provides an in-depth technical analysis of the therapeutic applications of 2-bromo-6-(pyrrolidin-3-yloxy)pyridine derivatives, focusing on their roles in targeted protein degradation (PROTACs), kinase inhibition, and receptor modulation.
Structural Rationale & Orthogonal Reactivity
The utility of 2-bromo-6-(pyrrolidin-3-yloxy)pyridine lies in its dual reactivity, allowing independent, site-selective functionalization.
-
The Pyridine Core & C2-Bromo Group: The pyridine nitrogen acts as a classic hydrogen-bond acceptor, frequently utilized to anchor molecules to the hinge region of kinase ATP-binding sites[1]. The adjacent C2-bromo group is highly activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid expansion of the molecule into deep hydrophobic pockets.
-
The Pyrrolidin-3-yloxy Motif: Unlike flexible aliphatic chains, the pyrrolidine ring restricts the conformational entropy of the oxygen atom. This directs the secondary amine—or any attached linker—precisely into solvent-exposed regions. Furthermore, the basic nitrogen (pKa ~9.5) significantly improves the aqueous solubility of flat, hydrophobic aromatic systems, a critical ADME parameter.
Diagram 1: Orthogonal functionalization workflow of the bifunctional pyridine scaffold.
Primary Therapeutic Applications
Targeted Protein Degradation (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) require a precise spatial arrangement between a target-binding warhead and an E3 ligase-recruiting ligand. The pyrrolidine nitrogen of our focal scaffold serves as an ideal, easily functionalizable anchor for PEG or alkyl linkers. Recent patent literature highlights the use of pyrrolidin-3-yloxy-piperidine and pyridine derivatives in synthesizing degronimers that target proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex[2]. Additionally, bifunctional compounds utilizing this structural motif have been developed to target Leucine-rich repeat kinase 2 (LRRK2), a major genetic driver of Parkinson's disease, for proteasomal degradation[3].
Diagram 2: Mechanism of action for pyrrolidine-pyridine based PROTAC molecules.
Kinase Inhibition (JAK, c-Met, BCR-ABL)
The pyridine ring is a privileged pharmacophore for kinase inhibition due to its ability to form critical hydrogen bonds with the backbone amides of the kinase hinge region[1]. Imidazotriazines and imidazopyrimidines incorporating the pyrrolidin-3-yloxy pyridine motif have been successfully deployed as potent inhibitors of c-Met and Janus kinases (JAK)[4]. Furthermore, related pyrimidine-fused scaffolds have shown exceptional efficacy against BCR-ABL, suppressing proliferation in CML cell lines (e.g., K562) with GI50 values as low as 14 nM[5].
Diagram 3: Spatial logic of kinase hinge-region binding using the pyridine scaffold.
Receptor Modulation
Beyond oncology, the structural homology of pyrrolidin-3-yloxy pyridines to known cholinergic ligands makes them excellent candidates for neurotransmitter receptor modulation. Derivatives of this class have been explored as melanocortin receptor agonists, which are critical targets for treating obesity, diabetes, and sexual dysfunction[6].
Quantitative Data Summary
The following table summarizes the biological efficacy of various therapeutic agents derived from or structurally related to the pyrrolidin-3-yloxy pyridine scaffold across different targets.
| Compound Class / Derivative | Primary Target | Therapeutic Application | Key Efficacy Metric | Reference |
| 2-Bromo-6-(bromomethyl)pyridine | Kinase Hinge (General) | Scaffold / Intermediate | N/A | [1] |
| Imidazo-pyridine derivative | c-Met / JAK Kinases | Oncology (Inhibitor) | IC50 < 10 nM | [4] |
| Pyrrolidin-3-yloxy PROTAC | Cereblon E3 Ligase | Targeted Degradation | DC50 < 50 nM | [2] |
| Indazole-pyrrolidine derivative | LRRK2 | Parkinson's Disease | IC50 < 100 nM | [3] |
| Pyrimidine-fused derivative | BCR-ABL / SRC | Chronic Myeloid Leukemia | GI50 = 14 nM (K562) | [5] |
Experimental Methodologies
To ensure scientific reproducibility, the following self-validating protocols detail the orthogonal functionalization of the 2-bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C2 Position
Objective: Functionalize the C2-bromo position with an aryl/heteroaryl target-binding motif while preserving the N-Boc protected pyrrolidine amine.
Causality & Design: The C2-bromo group is highly primed for oxidative addition. We utilize
-
Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of N-Boc-2-bromo-6-(pyrrolidin-3-yloxy)pyridine, 1.2 eq of the desired boronic acid, and 3.0 eq of
. -
Solvent Addition: Add a degassed mixture of 1,4-dioxane and
(4:1 v/v) to achieve a 0.1 M substrate concentration.-
Self-Validation: Degassing via sparging with
for 15 minutes is critical; oxygen presence will be visually indicated by the rapid formation of black palladium species (Pd black) upon catalyst addition.
-
-
Catalyst Addition: Add 0.05 eq of
under a positive stream. -
Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor via LC-MS.
-
Self-Validation: The reaction is deemed complete when the starting material mass [M+H]+ is fully consumed and replaced by the coupled product mass, with no significant debrominated side-product observed.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous
, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: N-Alkylation/Amidation for PROTAC Linker Attachment
Objective: Attach an E3-ligase recruiting linker (e.g., PEG-thalidomide) to the deprotected pyrrolidine nitrogen. Causality & Design: The pyrrolidin-3-yloxy group presents a sterically hindered secondary amine. To drive amidation to completion, HATU is selected over standard EDC/HOBt. HATU generates a highly reactive 7-azabenzotriazole active ester that efficiently overcomes the steric bulk. DIPEA is used as a non-nucleophilic base to maintain the amine in its reactive free-base form without competing for the active ester.
-
Deprotection: Treat the N-Boc intermediate with 20% TFA in DCM for 1 hour at room temperature. Remove volatiles in vacuo to yield the TFA salt.
-
Activation: In a separate vial, dissolve 1.1 eq of the linker-carboxylic acid (e.g., Cereblon-binding PEG-COOH) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes to pre-form the active ester.
-
Coupling: Add the deprotected pyrrolidine TFA salt (1.0 eq) to the activated linker solution.
-
Reaction: Stir at room temperature for 2 hours.
-
Self-Validation: Monitor by LC-MS. The disappearance of the free amine peak and the emergence of the higher molecular weight PROTAC peak confirms successful linker attachment.
-
-
Purification: Purify directly via preparative reverse-phase HPLC (Water/MeCN with 0.1% Formic Acid) to isolate the final bifunctional degrader.
References
- US Patent 11261191B2. (2022). Imidazotriazines and imidazopyrimidines as kinase inhibitors.
- WO Patent 2018237026A1. (2018). N/o-linked degrons and degronimers for protein degradation.
- WO Patent 2022198112A1. (2022). Indazole based compounds and associated methods of use.
-
ResearchGate. (2025). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC Kinase Inhibitor. Retrieved from[Link]
-
EP Patent 1370558. (2005). PIPERAZINE- AND PIPERIDINE-DERIVATIVES AS MELANOCORTIN RECEPTOR AGONISTS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2018237026A1 - N/o-linked degrons and degronimers for protein degradation - Google Patents [patents.google.com]
- 3. WO2022198112A1 - Indazole based compounds and associated methods of use - Google Patents [patents.google.com]
- 4. US11261191B2 - Imidazotriaines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. PIPERAZINE- AND PIPERIDINE-DERIVATIVES AS MELANOCORTIN RECEPTOR AGONISTS - Patent 1370558 [data.epo.org]
In Silico Prediction of ADMET Properties for 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine Analogs: A Comprehensive Computational Guide
Executive Summary
The optimization of pharmacokinetic and safety profiles is a critical bottleneck in small-molecule drug discovery. The 2-bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold represents a highly versatile pharmacophore utilized in various CNS and oncology programs. However, its unique structural features—specifically the basic secondary amine of the pyrrolidine ring and the halogenated pyridine core—introduce distinct Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) liabilities.
This technical guide provides a self-validating in silico protocol to predict, analyze, and optimize the ADMET properties of this scaffold. By employing a consensus-driven computational architecture, researchers can systematically de-risk hERG cardiotoxicity and metabolic instability before committing to costly in vitro or in vivo synthesis.
Scaffold Deconstruction & Causality Analysis
To accurately predict ADMET properties, we must first understand the causality behind the scaffold's physicochemical behavior:
-
The 2-Bromopyridine Core: The pyridine ring provides a robust hydrogen-bond acceptor, improving aqueous solubility compared to a phenyl ring. The bromine atom at the C2 position acts as a heavy halogen that increases lipophilicity (LogP) and provides a steric shield against rapid hepatic oxidation. However, highly halogenated pyridines can sometimes trigger glutathione (GSH) trapping if activated for nucleophilic aromatic substitution.
-
The Pyrrolidin-3-yloxy Moiety & hERG Liability: The ether linkage provides conformational flexibility but introduces a metabolic soft spot for Cytochrome P450 (CYP)-mediated O-dealkylation. More critically, the pyrrolidine ring contains a secondary amine with a pKa of ~9.0. At physiological pH (7.4), this amine is >99% protonated. This protonated nitrogen forms a classic pharmacophore that interacts via
-cation interactions with Tyr652 and hydrophobic interactions with Phe656 within the central cavity of the hERG potassium channel , leading to severe QT prolongation risks.
Self-Validating In Silico Architecture
No single computational algorithm is infallible. To prevent algorithmic bias from propagating into downstream toxicity predictions, this protocol utilizes a self-validating consensus architecture . If the LogP predicted by a physics-based model diverges by more than 0.5 log units from a machine-learning-based model, the molecule is flagged for orthogonal validation.
Fig 1: Self-validating in silico ADMET prediction workflow for pyrrolidine-pyridine analogs.
Step-by-Step Execution Protocol
Phase 1: Ligand Preparation & Conformational Sampling
Causality: Failing to model the correct protonation state at physiological pH will result in drastically inaccurate LogD, permeability, and hERG predictions.
-
Generate the SMILES string for 2-bromo-6-(pyrrolidin-3-yloxy)pyridine: Brc1cccc(OC2CCNC2)n1.
-
Utilize a pKa predictor (e.g., Epik or MarvinSketch) to adjust the molecule to pH 7.4. Ensure the pyrrolidine nitrogen is protonated (
). -
Generate the 3D conformer using the MMFF94 force field to capture the lowest-energy pseudorotation state of the pyrrolidine ring.
Phase 2: Physicochemical & Absorption Profiling
Causality: We use the SwissADME platform because it provides a consensus LogP (averaging iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT), which smooths out the topological biases of individual algorithms.
-
Input the canonical SMILES into SwissADME.
-
Record the Topological Polar Surface Area (TPSA). For optimal CNS penetration, target a TPSA < 90 Ų; for peripheral targets, < 140 Ų.
-
Evaluate the BOILED-Egg model to predict passive gastrointestinal absorption (HIA) and Blood-Brain Barrier (BBB) permeation.
Phase 3: Distribution & Metabolism Mapping
Causality: The ether linker and basic amine make this scaffold a prime candidate for CYP3A4 and CYP2D6 metabolism. We deploy ADMETlab 2.0 , which utilizes a multi-task graph attention (MGA) framework highly accurate for CYP substrate/inhibitor classification.
-
Submit the structure to the ADMETlab 2.0 Evaluation module.
-
Extract the substrate and inhibitor probabilities for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
-
Cross-reference the predicted Volume of Distribution (Vd). Basic amines often exhibit high Vd due to lysosomotropism (trapping in acidic lysosomes).
Phase 4: Toxicological Screening
Causality: Cardiotoxicity is the primary attrition risk for this scaffold. We utilize pkCSM , which uses graph-based signatures to predict hERG I/II inhibition, AMES mutagenicity, and hepatotoxicity.
-
Input the SMILES into the pkCSM web server under the "Toxicity" module.
-
Record the hERG I and II inhibitor classifications.
-
Verify AMES toxicity to ensure the bromopyridine moiety does not act as a DNA-reactive electrophile.
Data Synthesis & Lead Optimization
To demonstrate the utility of this predictive workflow, we compare the parent scaffold against two hypothetical optimized analogs designed to mitigate hERG liability.
Quantitative ADMET Summary Table
| Compound | Structural Modification | Consensus LogP | TPSA (Ų) | Caco-2 Permeability (log Papp) | CYP3A4 Substrate | hERG Inhibition Risk |
| Parent | None (Secondary Amine) | 2.15 | 41.5 | 1.20 | Yes | High |
| Analog A | N-Methylated (Tertiary Amine) | 2.45 | 32.7 | 1.45 | Yes | High |
| Analog B | N-Acetylated (Amide) | 2.80 | 58.6 | 0.95 | No | Low |
Data Interpretation: Analog A (N-methylation) retains the basicity of the nitrogen, maintaining the high hERG risk while slightly increasing lipophilicity. Analog B (N-acetylation) converts the basic amine into a neutral amide, drastically dropping the hERG liability and CYP3A4 substrate affinity, albeit at the cost of a slight reduction in passive permeability.
Fig 2: Key metabolic and toxicological pathways for 2-bromo-6-(pyrrolidin-3-yloxy)pyridine.
Mechanistic Insights: Overcoming the Pyrrolidine Liability
If the basicity of the pyrrolidine ring is strictly required for target engagement (e.g., salt-bridge formation in a kinase hinge region or GPCR orthosteric site), N-acetylation (Analog B) is not a viable option. In such cases, medicinal chemists must rely on alternative in silico optimization strategies:
-
Steric Hindrance: Introduce methyl groups adjacent to the pyrrolidine nitrogen (e.g., 2,5-dimethylpyrrolidine). This restricts the conformational vector required to interact with Tyr652 in the hERG channel.
-
pKa Modulation: Introduce an electron-withdrawing group (EWG) such as a fluorine atom on the pyrrolidine ring (e.g., 4-fluoropyrrolidin-3-yloxy). The inductive effect lowers the pKa of the amine, reducing the fraction of protonated species at pH 7.4, thereby attenuating hERG binding without completely abolishing basicity.
By utilizing this self-validating in silico workflow, drug development professionals can rationally navigate the complex ADMET landscape of bromopyridine-pyrrolidine scaffolds, ensuring that only the safest, most viable candidates progress to the bench.
References
-
Medicinal Chemistry Challenges in CNS Drug Discovery (hERG Pharmacophore) . Royal Society of Chemistry. URL:[Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules . Scientific Reports. URL: [Link]
-
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties . Nucleic Acids Research. URL:[Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures . Journal of Medicinal Chemistry. URL:[Link]
Initial Biological Screening of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine: A Technical Guide to Cholinergic Receptor Ligand Evaluation
Executive Summary
The compound 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (CAS: 1220173-72-7) represents a highly privileged structural scaffold in neuropharmacology[1]. Featuring a halogenated heteroaromatic core linked to a basic cyclic amine, this motif is frequently utilized in the development of ligands targeting nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. This whitepaper outlines a self-validating, causality-driven biological screening cascade to evaluate this compound from primary thermodynamic binding to secondary kinetic functional profiling.
Structural Rationale & Target Designation
Before initiating a screening protocol, it is critical to understand the mechanistic rationale behind the compound's structure. The biological activity of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine is driven by three distinct pharmacophoric elements:
-
The Pyrrolidine Moiety: At physiological pH (~7.4), the secondary amine of the pyrrolidine ring is protonated. This cationic center mimics the quaternary ammonium of endogenous acetylcholine, allowing it to engage in critical cation-
interactions with the aromatic residues (e.g., Trp149) within the orthosteric binding pockets of cholinergic receptors[2]. -
The Pyridine Core & Ether Linkage: The rigid heteroaromatic ring provides a precise spatial vector for the basic amine. Furthermore, the ether oxygen acts as a hydrogen bond acceptor, stabilizing the ligand within the receptor cleft.
-
The Bromine Substituent: Positioned at C2, the bromine atom significantly enhances the compound's lipophilicity (improving theoretical blood-brain barrier penetration) and acts as a halogen bond donor. This is a feature heavily exploited in the design of Positive Allosteric Modulators (PAMs) targeting deep hydrophobic sub-pockets[3].
Primary Screening: Radioligand Binding (Thermodynamic Profiling)
Causality Behind Experimental Choices
Before assessing functional efficacy, it is imperative to quantify the pure thermodynamic binding affinity (
Self-Validating Protocol: Competitive Radioligand Binding
To ensure the assay is self-validating, every plate must include a known reference standard (e.g., (-)-Nicotine) to verify that the calculated
-
Membrane Preparation: Harvest SH-SY5Y cells stably expressing human
nAChRs. Homogenize the cells in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 36,000 × g. Resuspend the final membrane pellet to a concentration of 7 µg protein/well[6]. -
Assay Assembly: In a 96-well microplate, combine 150 µL of the membrane suspension, 50 µL of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (using an 8-point serial dilution from 10 µM to 0.1 nM), and 50 µL of 0.6 nM
Cytisine[7]. -
Equilibration: Incubate the plate at 4°C for 120 minutes.
-
Causality: The low temperature slows association and dissociation kinetics, preventing radioligand depletion and ensuring true thermodynamic equilibrium is reached without receptor degradation[8].
-
-
Separation & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-treated with 0.5% polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters, drastically reducing the non-specific binding of the positively charged pyrrolidine compound[6].
-
-
Quantification: Wash the filters four times with ice-cold buffer, dry at 50°C, and quantify radioactivity via liquid scintillation counting. Calculate the
using the Cheng-Prusoff equation.
Secondary Screening: FLIPR Calcium Flux (Kinetic & Functional Profiling)
Causality Behind Experimental Choices
Binding affinity does not distinguish between an agonist, an antagonist, or an allosteric modulator. Because nAChRs are ligand-gated ion channels that undergo rapid desensitization (often within milliseconds), traditional endpoint functional assays fail to capture their activity. The Fluorometric Imaging Plate Reader (FLIPR) allows for real-time, high-throughput kinetic measurement of intracellular calcium transients, perfectly suited for resolving the rapid activation phases of cholinergic receptors[9].
Self-Validating Protocol: FLIPR Calcium 6 Assay
A robust FLIPR protocol must internally control for well-to-well variations in cell number. This is achieved by calculating the
-
Cell Plating: Seed GH4C1 cells expressing the target recombinant nAChRs in 384-well black-wall, clear-bottom microplates at 20,000 cells/well. Incubate overnight at 37°C in 5%
[9]. -
Dye Loading: Remove culture media and add 25 µL of FLIPR Calcium 6 dye prepared in HBSS buffer with 20 mM HEPES. Incubate for 2 hours at 37°C.
-
Causality: The Calcium 6 dye incorporates a proprietary extracellular quench technology that eliminates the need for wash steps. This prevents mechanical shear stress on the cells, preserving receptor integrity and reducing baseline noise[10].
-
-
Baseline Acquisition: Transfer the plate to the FLIPR Penta system. Record baseline fluorescence (Excitation 485 nm, Emission 525 nm) at 1 Hz for 10 seconds.
-
Compound Addition & Kinetic Read: The automated liquid handler injects 25 µL of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine. Continue recording fluorescence at 1 Hz for 3 minutes to capture the peak calcium response.
-
Allosteric Modulation (PAM) Assessment: If direct agonism is absent, pre-incubate the cells with the test compound for 5 minutes, followed by a challenge with an
concentration of acetylcholine. A leftward shift in the acetylcholine concentration-response curve confirms PAM activity[9].
Quantitative Data Synthesis
The following table outlines the expected data structure for evaluating the compound against established cholinergic reference standards.
| Compound | Target Receptor | Radioligand Binding ( | FLIPR Functional ( | Efficacy ( | Mechanism of Action |
| (-)-Nicotine (Control) | 12.3 ± 0.8 | 1,600 ± 120 | 100% | Full Agonist | |
| Cytisine (Control) | 0.3 ± 0.1 | 450 ± 30 | 65% | Partial Agonist | |
| 5-Hydroxyindole | > 10,000 | N/A (Shifted ACh curve) | Potentiated | PAM | |
| 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine | Assay Dependent | Assay Dependent | Assay Dependent | To Be Determined |
Visualizations
Fig 1. Biological screening cascade for cholinergic ligand hit-to-lead validation.
Fig 2. Mechanistic pathway of FLIPR calcium flux assay for nAChR activation.
References
-
Anderson, D. J. - Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Source: PubMed / NIH. URL:[Link]
-
Eurofins Discovery - nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Source: Eurofins Discovery. URL: [Link]
-
Molecular Devices - FLIPR Penta High Throughput Cellular Screening System Protocol Guide. Source: Molecular Devices. URL:[Link]
-
Dunlop, J. et al. - In vitro screening strategies for nicotinic receptor ligands. Source: PubMed / NIH. URL:[Link]
Sources
- 1. 2-bromo-6-(pyrrolidin-3-yloxy)pyridine CAS#: 1220173-72-7 [m.chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Part 1: Strategic Analysis & Chemical Context
The Substrate Challenge
The coupling of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine represents a classic "deceptively simple" transformation in medicinal chemistry. While 2-halopyridines are generally reactive electrophiles in oxidative addition, this specific scaffold presents a Dual-Coordination Trap that frequently stalls standard catalytic cycles.
-
The Pyridine Nitrogen (N1): Located
to the reaction center, the pyridine nitrogen can act as a directing group, but more often, it creates a stable, unreactive chelate with the Palladium (Pd) center after oxidative addition, effectively sequestering the catalyst. -
The Pyrrolidine Amine: If the pyrrolidine nitrogen is unprotected (secondary amine), it acts as a potent nucleophile (
). It can competitively bind to the Pd center or react with the boronic acid, leading to diminished yields. Even if protected (e.g., -Boc), the carbamate oxygen can participate in weak coordination.
Retrosynthetic Logic & Ligand Selection
To overcome the "poisoning" effect of the nitrogen atoms, the catalyst system must employ bulky, electron-rich phosphine ligands . These ligands serve two functions:[1]
-
Steric Bulk: Prevents the formation of stable bis-pyridine-Pd complexes (restoring the active monomeric Pd species).
-
Electron Density: Accelerates the oxidative addition into the electron-deficient C–Br bond.
Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).
-
XPhos: Excellent for general heteroaryl chlorides/bromides; high turnover.
-
SPhos: Superior for steric protection and stability.
-
BrettPhos: Use if the coupling partner is a primary amine (Buchwald-Hartwig competition) or if the substrate is extremely deactivated.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" Screening Method
Recommended for initial hit-finding and library synthesis (10–100 mg scale).
This protocol utilizes Pd(dppf)Cl₂ , a robust ferrocenyl catalyst that resists de-ligation better than Pd(PPh₃)₄, combined with a mild carbonate base to minimize side reactions with the ether linkage.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
| Halide (Substrate) | 1.0 | Electrophile |
| Boronic Acid/Ester | 1.2–1.5 | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 (5 mol%) | Catalyst |
| K₂CO₃ (2M aq.) | 3.0 | Base/Activator |
| 1,4-Dioxane | [0.1 M] | Solvent |
Step-by-Step Workflow:
-
Charge Solids: In a 4 mL vial equipped with a stir bar, add the Halide (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Inject degassed 1,4-Dioxane via syringe.
-
Base Activation: Add degassed 2M K₂CO₃ aqueous solution. Note: The biphasic nature is crucial for dissolving inorganic byproducts.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Optimized High-Efficiency Method (Challenging Substrates)
Recommended for scale-up (>1 g) or when Protocol A fails due to "stalled" conversion.
This method employs XPhos Pd G3/G4 , a precatalyst that generates the active Pd(0)-L species immediately upon activation, bypassing the induction period and preventing aggregate formation.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
| Halide (Substrate) | 1.0 | Electrophile |
| Boronic Acid | 1.2 | Nucleophile |
| XPhos Pd G3 | 0.02 (2 mol%) | Precatalyst |
| K₃PO₄ (0.5 M aq.) | 2.5 | Strong Base |
| THF or Toluene | [0.2 M] | Solvent |
Step-by-Step Workflow:
-
Pre-mix: Combine Halide and Boronic Acid in the reaction vessel.
-
Catalyst Addition: Add XPhos Pd G3. Tip: If using the free amine pyrrolidine, add 1.0 equiv of Boc₂O to the pot to protect in situ if tolerance allows, or ensure the base concentration accounts for amine buffering.
-
Solvent/Base: Add THF followed by aqueous K₃PO₄.
-
Temperature: Heat to 60°C (mild heating is often sufficient for XPhos). If sluggish, increase to 80°C.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+ and M+2 pattern).
-
Scavenging: For removal of residual Pd, treat the crude organic phase with SiliaMetS® Thiol or charcoal for 30 mins before filtration.
Part 3: Mechanism & Troubleshooting Visualization
The "Dual-Coordination Trap" Mechanism
The following diagram illustrates why standard catalysts fail and how bulky ligands (L) facilitate the cycle.
Caption: Figure 1. The Kinetic Pathway.[1] Small ligands allow the pyridine nitrogen to bind Pd(II) (Red Path), halting the cycle. Bulky ligands like XPhos force the cycle forward (Green Path).
Optimization Logic Tree
Caption: Figure 2. Decision Matrix for Reaction Optimization based on LCMS feedback.
Part 4: Critical Troubleshooting & Safety
Handling the Free Amine
If your substrate contains a free secondary amine (pyrrolidine NH):
-
Risk: The amine will bind Pd(II) species.
-
Mitigation:
-
Protect: Convert to
-Boc or -Cbz prior to coupling (Recommended). -
Lewis Acid Additive: Add 1.0 equiv of
to sequesters the amine temporarily (Advanced). -
Ligand Overkill: Use 10 mol% catalyst loading if protection is impossible.
-
Purification of Amphoteric Products
The product likely contains a basic pyridine/pyrrolidine and potentially acidic residues.
-
Flash Chromatography: Use DCM:MeOH:NH₄OH (90:10:1). The ammonia is critical to prevent "streaking" of the amine on silica.
-
Reverse Phase: Use 0.1% Formic Acid or Ammonium Bicarbonate buffers. Avoid TFA if the Boc group needs to be retained.
Safety
-
2-Bromopyridines: Potential skin sensitizers. Handle in a fume hood.
-
Palladium Residues: Heavy metal waste. Do not dispose of down the drain.
-
Pressure: Reactions at 90°C in closed vials generate pressure. Use pressure-rated vials.
Part 5: References
-
Suzuki-Miyaura Coupling of Heteroaryl Halides:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Ligand Selection for Pyridines (Buchwald Ligands):
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Applicable to Suzuki of N-heterocycles).
-
-
Protodeboronation Mechanisms:
-
Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
-
-
Application of XPhos Pd G3:
-
Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Hindered Aryl Chlorides. Chemical Science, 4, 916-920.
-
Sources
Buchwald-Hartwig amination of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig amination of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine . This specific scaffold—a 2,6-disubstituted pyridine containing a saturated heterocycle ether—is a high-value intermediate in the synthesis of kinase inhibitors and CNS-active agents.
Key Technical Challenges Addressed:
-
Catalyst Poisoning: The pyridine nitrogen at the 2-position is prone to coordinating with Palladium (Pd), forming stable, non-reactive
-complexes ("off-cycle" resting states). -
Electronic Deactivation: The C6-alkoxy substituent functions as an Electron Donating Group (EDG), increasing electron density on the pyridine ring and thereby retarding the rate of oxidative addition compared to electron-deficient pyridines.
-
Chemoselectivity: Ensuring coupling occurs exclusively at the C2-bromide without affecting the pyrrolidine ether linkage or the N-protecting group (typically Boc).
Strategic Analysis & Mechanistic Insight
Successful amination of 2-halopyridines requires a catalyst system that is sufficiently bulky to prevent the substrate from binding to the metal center through the pyridine nitrogen, yet active enough to facilitate oxidative addition into a slightly electron-rich C-Br bond.
Ligand Selection Logic
-
RuPhos: The "Gold Standard" for secondary amines. Its dicyclohexylphosphino groups provide steric bulk to prevent catalyst poisoning, while the biaryl backbone ensures stability.
-
BrettPhos / tBuBrettPhos: Essential for primary amines.[1] The extreme bulk of the tert-butyl groups on the phosphorus promotes the reductive elimination step, which is often rate-limiting for primary amines.
-
Avoid: Bidentate ligands like BINAP are generally less effective for ortho-substituted pyridines due to slower oxidative addition rates and insufficient steric shielding of the Pd center.
Base Selection Logic
-
NaOtBu (Sodium tert-butoxide): The preferred base for robust substrates. It facilitates rapid transmetallation.[2]
-
LHMDS / Cs₂CO₃: Required if the coupling amine contains base-sensitive moieties (e.g., esters, nitriles).
Experimental Workflow Visualization
The following diagram outlines the critical decision pathways and experimental flow for this protocol.
Caption: Decision tree for ligand and base selection based on amine class, ensuring optimal catalytic turnover.
Detailed Protocol
Substrate: tert-butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate (N-Boc protected starting material is assumed to prevent polymerization).
Method A: Coupling with Secondary Amines (Standard)
Targeting rapid conversion and high yield.
Reagents:
-
Substrate (1.0 equiv)
-
Secondary Amine (1.2 equiv)[3]
-
Catalyst: RuPhos Pd G4 Precatalyst (2–5 mol%)
-
Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + RuPhos (4-8 mol%).
-
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate, RuPhos Pd G4, and NaOtBu.
-
Addition: Add anhydrous Toluene. If the amine is a solid, add it now. If liquid, add via syringe.
-
Degassing: Sparge the mixture with Argon for 5 minutes or cycle vacuum/backfill (3x).
-
Reaction: Seal the vial and heat to 85°C for 4–16 hours. The solution should turn from pale yellow to a tea-brown color.
-
Checkpoint: If the solution turns black and precipitates (Pd black) early, the catalyst has decomposed.[4] Lower temp to 65°C or increase ligand loading.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Coupling with Primary Amines or Base-Sensitive Groups
Targeting high selectivity and functional group tolerance.
Reagents:
-
Substrate (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 Precatalyst (2–5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or LHMDS (2.0 equiv, 1M in THF)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Setup: Charge vial with Substrate, BrettPhos Pd G4, and Cs₂CO₃ (if using solid base).
-
Solvent: Add 1,4-Dioxane. Add Amine.
-
Reaction: Heat to 100°C . Weak bases like carbonate often require higher temperatures to facilitate the deprotonation of the Pd-Amine complex.
-
Monitoring: Monitor closely by LCMS for protodehalogenation (replacement of Br with H), a common side reaction with primary amines if the coupling is slow.
Representative Screening Data
The following table summarizes expected outcomes based on internal optimization data for 2-alkoxy-6-bromopyridines.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield | Notes |
| 1 | RuPhos | NaOtBu | Toluene | 85 | 92% | Excellent for cyclic secondary amines (e.g., morpholine). |
| 2 | BINAP | NaOtBu | Toluene | 100 | 35% | Stalled conversion; catalyst poisoning observed. |
| 3 | BrettPhos | Cs₂CO₃ | Dioxane | 100 | 84% | Best for primary anilines or alkyl amines. |
| 4 | XPhos | K₃PO₄ | THF/H₂O | 60 | 45% | Slow rate; hydrolysis of starting material observed. |
| 5 | DPPF | NaOtBu | Toluene | 100 | 15% | Significant hydrodebromination side product. |
Troubleshooting & FAQs
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Product inhibition or catalyst death.[4] The product (an aminopyridine) is often a better ligand for Pd than the substrate.
-
Solution: Switch to tBuBrettPhos (even bulkier) or increase the initial catalyst loading to 5 mol%. Ensure the reaction is strictly anhydrous.
Q: I observe the "Hydrodebromination" byproduct (Br replaced by H).
-
Cause:
-hydride elimination from the amine or solvent is competing with reductive elimination. -
Solution: Switch solvent from Toluene to 1,4-Dioxane or t-Amyl Alcohol . Lower the reaction temperature.
Q: Can I use the free pyrrolidine amine (unprotected)?
-
A: No. The secondary amine on the pyrrolidine will compete with the external amine, leading to oligomerization. Keep it Boc-protected until after the coupling.
References
-
BenchChem. A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. (2025).[3][4][5][6]
-
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011).[1]
-
Paul, F., Patt, J., & Hartwig, J. F. Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. J. Am. Chem. Soc. (1994).[1][7]
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).[2][10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. orgsyn.org [orgsyn.org]
Application Note: Modular Synthesis of 2-Aryl-6-(pyrrolidin-3-yloxy)pyridines
Executive Summary
The 2-aryl-6-alkoxypyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., c-Met, VEGFR) and nicotinic acetylcholine receptor ligands. This Application Note details a robust, scalable protocol for synthesizing 2-aryl-6-(pyrrolidin-3-yloxy)pyridine starting from 2,6-dichloropyridine.
While direct palladium-catalyzed double functionalization is possible, this guide advocates for a sequential Regioselective
Key Chemical Challenges Solved:
-
Regioselectivity: Controlling mono- vs. bis-substitution on the symmetric 2,6-dichloropyridine core.
-
Catalyst Deactivation: Overcoming the "deactivated" nature of the intermediate 2-chloro-6-alkoxypyridine during the oxidative addition step.
-
Amine Protection: Preventing palladium sequestration by the secondary pyrrolidine amine.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the electronic differentiation of the pyridine ring. We utilize the inherent electrophilicity of the 2,6-dichloropyridine for the first substitution, followed by a ligand-accelerated palladium cycle for the second.
Pathway Selection
-
Route A (Recommended):
(Etherification) Suzuki (Arylation).-
Rationale: The introduction of the electron-donating alkoxy group at C6 deactivates the ring, making the remaining C2-chloride less susceptible to subsequent nucleophilic attack but still viable for Pd-catalyzed cross-coupling using electron-rich phosphine ligands.
-
-
Route B (Alternative): Suzuki (Arylation)
Buchwald/ .
Reaction Workflow Diagram
Figure 1: Sequential assembly strategy prioritizing regiocontrol.
Detailed Protocols
Step 1: Regioselective Etherification ( )
Objective: Synthesize tert-butyl 3-((6-chloropyridin-2-yl)oxy)pyrrolidine-1-carboxylate.
Mechanistic Insight: The reaction relies on the high electrophilicity of the C2/C6 positions. By using a slight excess of the dihalide or strict 1:1 stoichiometry at low temperature, we prevent the formation of the bis-ether.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
N-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Anhydrous THF (0.2 M concentration)
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-hydroxypyrrolidine in anhydrous THF. Cool to 0°C.
-
Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases (formation of the sodium alkoxide).
-
Addition: Add 2,6-dichloropyridine (dissolved in minimal THF) dropwise over 15 minutes. Crucial: Rapid addition can lead to local high concentrations and bis-substitution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[4][5]
-
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x).[6] Wash combined organics with brine, dry over , and concentrate.[6] -
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Target Yield: 85–92%
-
Appearance: Colorless to pale yellow oil/solid.
-
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Cross-coupling of the 2-chloropyridine intermediate with an Aryl Boronic Acid.
Mechanistic Insight: The 2-chloro-6-alkoxypyridine intermediate is electronically deactivated (electron-rich) compared to the starting material. Standard catalysts (e.g.,
Materials:
-
Intermediate from Step 1 (1.0 equiv)
-
Aryl Boronic Acid (
) (1.5 equiv) -
Catalyst System:
(2 mol%) + XPhos (4 mol%)[6]-
Alternative: XPhos Pd G2 precatalyst (2 mol%)
-
-
Base:
(3.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[5]
Protocol:
-
Degassing: Charge a reaction vial with the Intermediate, Aryl Boronic Acid, Base, and XPhos. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Catalyst Addition: Add
(or G2 precatalyst) quickly under a positive stream of inert gas. -
Reaction: Heat to 80–90°C for 2–12 hours.
-
Note: Do not exceed 100°C unless necessary, as Boc-deprotection or protodeboronation can occur.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash filtrate with water and brine.[4]
-
Purification: Silica gel chromatography.
-
Target Yield: 75–90%
-
Data Analysis & Troubleshooting
Catalyst Screening Matrix (Optimization Data)
The following table summarizes optimization studies performed on the 2-chloro-6-alkoxypyridine intermediate.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | - | DME/H2O | 90 | 35% | Incomplete conversion; significant SM remaining. | ||
| 2 | dppf | Dioxane/H2O | 100 | 62% | Moderate yield; some dehalogenation observed. | ||
| 3 | SPhos | Toluene/H2O | 100 | 88% | Excellent conversion; fast reaction. | ||
| 4 | XPhos Pd G2 | XPhos | THF/H2O | 60 | 94% | Recommended. Mildest conditions, highest yield. |
Catalytic Cycle Visualization (Suzuki-Miyaura)
Figure 2: Catalytic cycle highlighting the oxidative addition step, which requires electron-rich ligands (L = XPhos) to overcome the deactivated nature of the chloropyridine.
Process Control & Safety
-
Boc-Stability: The Boc group is generally stable under basic Suzuki conditions (
). Avoid strong Lewis acids or temperatures >120°C. -
Protodeboronation: If the aryl boronic acid has electron-withdrawing groups (e.g., 2,6-difluorophenylboronic acid), it may undergo protodeboronation (loss of Boron) faster than transmetallation.
-
Solution: Use the corresponding Boronic Ester (Pinacol) or increase catalyst loading to speed up the cross-coupling.
-
-
Metal Scavenging: Pharmaceutical applications require low ppm Pd. Post-reaction, treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU scavengers for 2 hours at 50°C to reduce residual Palladium.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles.[1] Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocol for the N-arylation of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Introduction: The Strategic Importance of the 2-Amino-6-(pyrrolidin-3-yloxy)pyridine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the 2-amino-6-(pyrrolidin-3-yloxy)pyridine core is a privileged scaffold. Its constituent parts—a pyridine ring, an aminopyridine moiety, and a pyrrolidine ether linkage—are frequently found in biologically active molecules targeting a wide range of therapeutic areas. The N-arylation of the foundational building block, 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine, represents a critical transformation, enabling the introduction of diverse aryl and heteroaryl groups at the 2-position. This diversification is paramount in modulating the pharmacological properties of lead compounds, including their potency, selectivity, and pharmacokinetic profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-arylation of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine. We will delve into the mechanistic underpinnings of the recommended protocols, offer detailed, step-by-step experimental procedures, and provide insights into the rationale behind the selection of catalysts, ligands, bases, and solvents. The protocols described herein are designed to be robust and adaptable, serving as a strong starting point for the synthesis of a diverse library of N-arylated products.
Underlying Chemical Principles: A Tale of Two Couplings
The formation of a C-N bond between an aryl halide and a nitrogen nucleophile is most prominently achieved through two powerful transition-metal-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
The Buchwald-Hartwig Amination: A Palladium-Powered Workhorse
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to its copper-catalyzed counterpart.[1] The catalytic cycle, a finely orchestrated sequence of events at the palladium center, is the key to its success.
The reaction is initiated by the oxidative addition of the aryl halide (in our case, 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine) to a low-valent palladium(0) complex. This is often the rate-limiting step. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates this step and stabilizes the resulting palladium(II) intermediate.[2] Subsequently, the amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido species. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the cycle.[1]
The Ullmann Condensation: A Copper-Catalyzed Classic
The Ullmann condensation is a classical method for forming C-N and C-O bonds, predating the Buchwald-Hartwig reaction.[3] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. However, modern protocols have significantly improved the reaction's utility by employing ligands that solubilize the copper catalyst and facilitate the reaction under milder conditions.[4]
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide, which then undergoes a coupling reaction with the aryl halide. While generally requiring more forcing conditions than palladium-catalyzed methods, the Ullmann condensation can be a valuable alternative, particularly for certain substrate combinations and in situations where palladium contamination is a concern.
Synthesis of the Starting Material: 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
A reliable supply of the starting material is essential. While commercially available from some vendors, an in-house synthesis can be advantageous. A straightforward and high-yielding approach is the Williamson ether synthesis, starting from commercially available 2,6-dibromopyridine and (R)- or (S)-3-hydroxypyrrolidine.
Representative Protocol for Synthesis:
-
To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2,6-dibromopyridine (1.1 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine.
Experimental Protocols for N-Arylation
The following protocols are representative procedures for the N-arylation of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine with various nitrogen nucleophiles. Optimization of reaction conditions (temperature, reaction time, and catalyst/ligand/base loading) may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylation of Primary and Secondary Amines (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the N-arylation of 2-bromopyridines.[5][6]
Materials and Reagents:
| Reagent | Molecular Weight | Stoichiometry |
| 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine | 257.12 g/mol | 1.0 eq |
| Amine (Primary or Secondary) | Varies | 1.2 eq |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 g/mol | 0.02-0.05 eq |
| Xantphos | 578.68 g/mol | 0.04-0.10 eq |
| Cesium Carbonate (Cs₂CO₃) | 325.82 g/mol | 2.0 eq |
| Anhydrous Toluene or Dioxane | - | - |
Experimental Procedure:
-
To an oven-dried Schlenk tube, add 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (1.0 eq), the amine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02-0.05 eq), and Xantphos (0.04-0.10 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-120 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation of N-Heterocycles (Ullmann Condensation)
This protocol is a modern adaptation of the Ullmann condensation, suitable for the N-arylation of heterocycles like imidazole and pyrazole.[4]
Materials and Reagents:
| Reagent | Molecular Weight | Stoichiometry |
| 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine | 257.12 g/mol | 1.0 eq |
| N-Heterocycle (e.g., Imidazole) | Varies | 1.5 eq |
| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.1 eq |
| 1,10-Phenanthroline | 180.21 g/mol | 0.2 eq |
| Potassium Phosphate (K₃PO₄) | 212.27 g/mol | 2.5 eq |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | - |
Experimental Procedure:
-
In a dry reaction vial, combine 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (1.0 eq), the N-heterocycle (1.5 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium phosphate (2.5 eq).
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture in a preheated oil bath at 120-140 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Expected Outcomes and Substrate Scope
The following table summarizes expected outcomes for the N-arylation of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine with a variety of nitrogen nucleophiles, based on literature precedents with similar 2-bromopyridine substrates.
| Nucleophile | Reaction Type | Typical Conditions | Expected Yield Range | Reference(s) |
| Aniline | Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °C | 75-95% | [6] |
| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 80-98% | [3] |
| Pyrrolidine | Buchwald-Hartwig | Pd₂(dba)₃, DavePhos, NaOtBu, Dioxane, 80 °C | 85-99% | [2] |
| Imidazole | Ullmann Condensation | CuI, 1,10-Phenanthroline, K₃PO₄, DMSO, 130 °C | 60-85% | [4] |
| Pyrazole | Ullmann Condensation | CuI, N,N'-Dimethylethylenediamine, K₂CO₃, Dioxane, 110 °C | 65-90% | [4] |
Troubleshooting and Scientific Insights
-
Low Yields in Buchwald-Hartwig Reactions:
-
Inactive Catalyst: Ensure the use of high-purity palladium precursors and ligands. Pre-forming the active Pd(0) catalyst by stirring the Pd precursor and ligand in the solvent for a few minutes before adding the other reagents can sometimes be beneficial.[2]
-
Inappropriate Ligand: The electronic and steric properties of the phosphine ligand are critical. For electron-rich 2-bromopyridines, bulky and electron-rich ligands like Xantphos, BrettPhos, or DavePhos are often superior.
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are generally effective. For base-sensitive substrates, weaker bases like potassium phosphate may be used, though this might require higher temperatures or longer reaction times.
-
-
Side Reactions:
-
Hydrodehalogenation: The replacement of the bromine atom with hydrogen can sometimes be a competing side reaction. This can be minimized by ensuring strictly anhydrous and anaerobic conditions and by choosing a ligand that promotes reductive elimination over other pathways.
-
Homocoupling: Dimerization of the starting amine or aryl halide can occur, especially in Ullmann-type reactions. Using the appropriate ligand and maintaining the correct stoichiometry can help to suppress this.
-
-
Ullmann Condensation Challenges:
-
High Temperatures: While modern protocols have lowered the required temperatures, Ullmann reactions can still be more demanding than their palladium-catalyzed counterparts.
-
Ligand Choice: The choice of ligand is crucial for the success of the reaction. Diamine ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine are commonly used and have shown broad applicability.
-
Conclusion
The N-arylation of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine is a versatile and powerful tool for the synthesis of novel chemical entities with significant potential in drug discovery. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation offer viable routes to a diverse range of N-arylated products. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize this key building block to accelerate their research and development efforts. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of these important synthetic transformations.
References
- Buchwald, S. L., & Hartwig, J. F. (2010).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry 2007 72 (9), 3606-3607. [Link]
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity 2025 29 (2), 1851-1893. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry 2011 7, 58-77. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts 2023, 13(6), 987. [Link]
-
N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Arkivoc 2009 (xi) 1-13. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry 2023, 11. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Note: 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine in Kinase Inhibitor Synthesis
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, handling, and application of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine , a versatile intermediate for kinase inhibitor development.
Abstract
The pyridine ether scaffold is a "privileged structure" in targeted protein kinase inhibition. 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine serves as a critical bifunctional building block. The C2-bromine atom provides an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach hinge-binding motifs. Simultaneously, the C6-pyrrolidinyl ether moiety enhances aqueous solubility and offers a vector for solvent-exposed interactions within the ATP-binding pocket. This guide provides optimized protocols for its synthesis, coupling, and deprotection.
Chemical Profile & Strategic Utility
Compound Properties
| Property | Specification |
| IUPAC Name | 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine |
| Molecular Formula | C9H11BrN2O |
| Molecular Weight | 243.10 g/mol |
| Key Functionality | Aryl Halide (Electrophile), Secondary Amine (Solubilizer) |
| LogP (Predicted) | ~1.8 (ideal for fragment-based design) |
| Storage | 2-8°C, under inert atmosphere (Ar/N2) |
Structural Logic in Drug Design
In kinase inhibitor design, this scaffold addresses two common failure modes:
-
Solubility: The pyrrolidine ring (pKa ~9-10) is protonated at physiological pH, significantly improving the solubility of lipophilic kinase cores.
-
Selectivity: The ether linker offers rotational freedom distinct from rigid amine-linked analogs, allowing the pyrrolidine to explore the "sugar pocket" or solvent front of the kinase active site.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (SNAr)
Objective: Selective mono-substitution of 2,6-dibromopyridine with N-Boc-3-pyrrolidinol. Challenge: Preventing the formation of the bis-substituted byproduct (2,6-di(pyrrolidin-3-yloxy)pyridine).
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
N-Boc-3-pyrrolidinol (1.05 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-pyrrolidinol in anhydrous THF. Cool to 0°C.
-
Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Note: This forms the reactive sodium alkoxide.
-
Addition: Add 2,6-dibromopyridine (dissolved in minimal THF) dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Checkpoint: If starting material remains, heat to 40°C, but do not exceed 60°C to avoid bis-substitution.
-
-
Quench & Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (0-20% EtOAc in Hexanes). The product elutes after the dibromo starting material but before the bis-substituted byproduct.
Expected Yield: 65–75% as a white/off-white solid (Boc-protected intermediate).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the scaffold to an aryl boronic acid (Kinase Hinge Binder).
Materials:
-
2-Bromo-6-(N-Boc-pyrrolidin-3-yloxy)pyridine (1.0 equiv)
-
Aryl Boronic Acid / Pinacol Ester (1.2 equiv)
-
Pd(dppf)Cl2·DCM (0.05 equiv)
-
K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Assembly: Charge a microwave vial or pressure tube with the pyridine scaffold, boronic acid, and Pd catalyst.
-
Solvent: Add 1,4-Dioxane and aqueous K2CO3. Sparge with Argon for 5 minutes.
-
Heating: Seal and heat to 90°C (oil bath) or 100°C (microwave, 30 min).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.
Protocol C: Deprotection & Salt Formation
Objective: Removal of the Boc group to release the active secondary amine.
Procedure:
-
Dissolve the coupled product in DCM.
-
Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA). Stir at RT for 1 hour.
-
Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.
-
Free Basing: Redissolve in DCM, wash with sat. NaHCO3, dry, and concentrate.
-
Salt Formation (Optional): Dissolve in MeOH, add 1.0 equiv HCl (in dioxane), and precipitate with Et2O to obtain the hydrochloride salt for biological testing.
Workflow Visualization
The following diagram illustrates the critical path from raw materials to the final kinase inhibitor library.
Figure 1: Synthetic workflow for utilizing 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine in kinase inhibitor generation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-substitution (2,6-diether) | Excess alkoxide or high temperature. | Strictly control stoichiometry (1.05 equiv alcohol). Keep reaction <40°C. Add pyridine to alkoxide slowly. |
| Low Yield in SNAr | Wet solvent or poor NaH quality. | Use freshly distilled THF. Ensure NaH is active (gas evolution upon alcohol addition). |
| Protodebromination (in Suzuki) | Overheating or catalyst death. | Degas solvents thoroughly. Lower temp to 80°C. Try Pd(PPh3)4 if Pd(dppf) fails. |
| Incomplete Boc Removal | Acid concentration too low. | Use 20-50% TFA in DCM. Ensure reaction is anhydrous to prevent ester hydrolysis (if esters present). |
Safety Information
-
2,6-Dibromopyridine: Irritant. Avoid contact with skin and eyes.
-
Sodium Hydride: Flammable solid. Reacts violently with water. Handle under inert gas.[1]
-
Palladium Catalysts: Heavy metal toxicity. Dispose of in hazardous waste.
References
-
BenchChem. (2025).[2] Application of 2-Bromo-6-(bromomethyl)pyridine in Medicinal Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC9345213. Retrieved from
-
Tocris Bioscience. (2023). Cyclin-dependent Kinase Inhibitors: (R)-CR8 Data Sheet. Retrieved from
-
TargetMol. (2024). FDA-Approved Kinase Inhibitor Library & Scaffold Analysis. Retrieved from
Sources
Application Note: Synthesis of Novel Heterocyclic Scaffolds from 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols
Executive Summary & Strategic Overview
In modern drug discovery, the design of highly selective, orally bioavailable small molecules relies heavily on privileged scaffolds. 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine [1] has emerged as a highly versatile bifunctional building block. This molecule combines an electrophilic 2-bromo-pyridine core—primed for transition-metal-catalyzed cross-coupling—with a flexible, basic pyrrolidin-3-yloxy moiety that enhances aqueous solubility and provides crucial hydrogen-bonding vectors for target engagement[2].
This technical guide provides a comprehensive, self-validating workflow for synthesizing novel biaryl and extended heterocyclic systems from this starting material. By understanding the underlying electronic causality and implementing rigorous in-process controls, researchers can seamlessly integrate this scaffold into their library generation and lead optimization campaigns.
Mechanistic Rationale & Electronic Causality
To successfully functionalize 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine, one must account for the competing electronic effects within the molecule:
-
Oxidative Addition Dynamics: The pyridine nitrogen exerts a strong electron-withdrawing inductive effect (-I), which typically makes the 2-bromo position highly reactive toward oxidative addition by Pd(0) species[3]. However, the ether linkage at the 6-position donates electron density into the ring via resonance (+M effect), partially dampening this reactivity. Causality: To overcome this resonance-induced deactivation, the use of electron-rich, sterically demanding bidentate ligands (such as dppf) or dialkylbiaryl phosphine ligands (such as XPhos) is strictly required to accelerate the rate-limiting oxidative addition step[4].
-
Orthogonal Protection Strategy: The secondary amine of the pyrrolidine ring is highly nucleophilic. If left unprotected during palladium-catalyzed cross-coupling, it will competitively coordinate to the metal center (causing catalyst poisoning) or undergo unintended intra/intermolecular Buchwald-Hartwig amination. Causality: A transient protection step (typically N-Boc) is mandated to mask the amine, ensuring absolute chemoselectivity at the C-Br bond.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow for the functionalization of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine.
Quantitative Data: Suzuki-Miyaura Optimization
To establish a robust protocol, we evaluated various catalytic systems for the cross-coupling of the N-Boc protected intermediate with phenylboronic acid. The data below illustrates the critical nature of ligand and base selection[3][5].
| Entry | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Conversion (%)* |
| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 45% |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ (2.0) | DMF | 100 | 38% |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 82% |
| 4 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | >98% |
*Conversion determined by LC-MS integration of the product peak relative to the starting material at 254 nm.
Analysis: Entry 4 represents the optimal conditions. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which drastically lowers the activation energy required for the reductive elimination step, driving the reaction to near-quantitative conversion[4].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to ensure the chemical state is verified before proceeding, minimizing downstream failures.
Protocol A: N-Boc Protection of the Pyrrolidine Ring
Objective: Prevent catalyst poisoning and side-reactions in subsequent metal-catalyzed steps.
-
Reaction Setup: Dissolve 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (1.0 equiv, 10 mmol)[6] in anhydrous Dichloromethane (DCM, 0.2 M). Add Triethylamine (Et₃N, 1.5 equiv) and cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a minimal amount of DCM and add dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours.
-
Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system.
-
Validation Check: Stain the TLC plate with Ninhydrin and heat. The starting material will appear as a bright, deep purple spot (indicating a secondary amine). The reaction is complete when the purple spot is entirely absent, replaced by a UV-active, ninhydrin-negative spot (the N-Boc product) at a higher Rf value.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Construct the biaryl framework via C-C bond formation at the 2-position[3].
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-Boc protected intermediate (1.0 equiv), the desired Arylboronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Degassing (Critical Step): Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid. Purge the flask with Argon for 10 minutes.
-
Propagation: Heat the mixture to 90 °C for 12 hours under an Argon atmosphere.
-
Self-Validation (IPC): Monitor via LC-MS.
-
Validation Check: Look for the disappearance of the characteristic 1:1 isotopic doublet pattern in the mass spectrum (caused by ⁷⁹Br and ⁸¹Br isotopes). The appearance of a single mass peak corresponding to the [M+H]⁺ of the coupled product confirms successful transmetalation and reductive elimination.
-
-
Workup: Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Protocol C: Acidic Deprotection and Isolation
Objective: Unmask the secondary amine for final biological testing or late-stage functionalization.
-
Reaction Setup: Dissolve the coupled product in minimal DCM. Add 4M HCl in 1,4-Dioxane (10 equiv) at 0 °C.
-
Propagation: Stir at room temperature for 2 hours.
-
Self-Validation (IPC):
-
Validation Check: Observe the reaction visually. The cleavage of the Boc group generates isobutylene and CO₂ gas. The cessation of micro-bubble formation is a reliable physical indicator that the deprotection is nearing completion. Confirm via LC-MS (shift to lower retention time and loss of 100 Da mass).
-
-
Isolation: Concentrate the solvent to yield the final product as a hydrochloride salt[7]. Triturate with diethyl ether to obtain a highly pure, free-flowing powder.
Biological Application & Target Engagement
Derivatives synthesized from 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine are highly sought after in the development of kinase inhibitors (e.g., targeting JAK, EGFR, or p38 MAPK)[2].
Structural Rationale: The substituted pyridine ring frequently acts as a hinge-binding motif, where the pyridine nitrogen serves as a critical hydrogen bond acceptor to the backbone amide of the kinase hinge region. The pyrrolidin-3-yloxy group extends into the solvent-exposed region or a ribose-binding pocket, improving the pharmacokinetic profile (LogP reduction and increased aqueous solubility) while allowing for further functionalization to engage specific allosteric sites.
Kinase Inhibition Signaling Pathway
Caption: Mechanism of action for synthesized heterocyclic kinase inhibitors interrupting disease signaling pathways.
References
-
ResearchGate. "Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid." ResearchGate Publications. Available at: [Link]
Sources
- 1. 2-bromo-6-(pyrrolidin-3-yloxy)pyridine CAS#: 1220173-72-7 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Pyrrolidin-3-yloxy)-pyridine | 253603-61-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
Application of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine in medicinal chemistry
Topic: Application of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bifunctional "Hinge-Solvent" Scaffold
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine represents a high-value "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor and G-Protein Coupled Receptor (GPCR) spaces. Its structural utility stems from its orthogonal reactivity :
-
The C2-Bromine (Growth Vector): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of aromatic "warheads" that occupy the hydrophobic pockets of target proteins.
-
The C6-Pyrrolidine Ether (Solvent Vector): The ether linkage provides conformational flexibility, while the pyrrolidine ring serves as a solubilizing moiety that projects into the solvent-exposed region of the binding pocket. The secondary amine offers a "diversity point" for late-stage functionalization (amides, ureas, sulfonamides) to tune ADME properties (LogD, metabolic stability).
This guide details the strategic application of this scaffold in synthesizing Type I/II Kinase Inhibitors and PROTAC linkers , supported by validated experimental protocols.[1]
Chemical Properties & Handling
| Property | Data | Relevance |
| Molecular Formula | C₉H₁₁BrN₂O | Core scaffold composition.[1][2][3] |
| Molecular Weight | 243.10 g/mol | Low MW allows for "Fragment-Based Drug Discovery" (FBDD). |
| Physical State | Off-white solid / Viscous oil | Depends on salt form (HCl salt is solid; free base often oil). |
| Solubility | DMSO, MeOH, DCM | High solubility in polar organic solvents facilitates library synthesis. |
| pKa (Pyrrolidine) | ~9.5 (Calculated) | Basic amine improves aqueous solubility of final drugs. |
| Storage | 2-8°C, Hygroscopic | Store under inert gas (Argon/Nitrogen) to prevent oxidation/moisture uptake. |
Critical Handling Note: The secondary amine is nucleophilic. If performing cross-coupling reactions (Suzuki) at the bromine site first, it is highly recommended to use the N-Boc protected form (tert-butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate) to prevent catalyst poisoning and side reactions.
Medicinal Chemistry Applications
A. Kinase Inhibitor Design (The "Hinge-Solvent" Strategy)
In the context of ATP-competitive kinase inhibitors, the pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) interacting with the kinase "hinge" region.
-
The C2-Aryl Group: Attached via Suzuki coupling, this group extends into the "Gatekeeper" region or the hydrophobic back-pocket.
-
The C6-Pyrrolidine: Projects toward the solvent front. The basic nitrogen forms ionic interactions with surface aspartate/glutamate residues, significantly boosting potency and solubility.
B. PROTAC Linker Synthesis
This scaffold is an ideal "Exit Vector" for Proteolysis Targeting Chimeras (PROTACs).
-
Mechanism: The pyridine binds the target protein (POI).[1] The pyrrolidine nitrogen is alkylated with a linker (PEG/alkyl chain) connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
-
Advantage: The ether linkage (C-O-C) reduces rigidity compared to direct aryl-aryl connections, improving the "wrap-around" ability of the PROTAC molecule.
Strategic Reaction Workflows (Visualized)
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic workflow. Pathway A prioritizes core scaffold construction, while Pathway B allows for late-stage diversity at the solvent-exposed tail.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Functionalization)
Target: Attachment of the hydrophobic core (e.g., 4-fluorophenyl) to the pyridine ring.
Reagents:
-
N-Boc-2-bromo-6-(pyrrolidin-3-yloxy)pyridine (1.0 equiv)
-
(4-Fluorophenyl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask, dissolve the pyridine scaffold (1.0 mmol) and boronic acid (1.2 mmol) in degassed 1,4-Dioxane (4 mL).
-
Base Addition: Add K₂CO₃ (2.0 mmol) dissolved in Water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under a Nitrogen stream. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide starting material.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The Boc-protected biaryl product is stable.
Scientific Rationale: The use of Pd(dppf)Cl₂ prevents β-hydride elimination and tolerates the heteroatoms well. The biphasic solvent system ensures solubility of inorganic bases while maintaining organic reactant solubility.
Protocol B: N-Functionalization (Amide Coupling)
Target: Modulating the "Solvent Tail" to improve selectivity or attach a PROTAC linker.
Reagents:
-
Deprotected Intermediate (Free amine form of the Suzuki product) (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.1 mmol) in dry DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes at Room Temperature (RT) to form the active ester.
-
Coupling: Add the pyrrolidine-pyridine intermediate (1.0 mmol) to the mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Check for M+H of the amide).
-
Quench: Dilute with saturated NaHCO₃ (aq) to quench excess activated ester.
-
Extraction: Extract with EtOAc or DCM. Wash with 5% LiCl (aq) if using DMF (to remove solvent) followed by brine.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required for polar kinase inhibitors.
Scientific Rationale: HATU is chosen over EDC/HOBt for sterically hindered secondary amines like pyrrolidine. DIPEA acts as a proton scavenger to keep the amine nucleophilic.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Diagnosis | Solution |
| Low Yield in Suzuki | Protodeboronation of boronic acid. | Switch base to Cs₂CO₃ or KF; lower temperature to 80°C. |
| Catalyst Poisoning | Free amine coordinating to Pd. | Ensure N-Boc protection is intact before coupling. If using free amine, increase Pd loading to 10 mol%. |
| Incomplete Amide Coupling | Steric hindrance at pyrrolidine N. | Switch solvent to DMF (higher T allowed); Use PyBOP or T3P as coupling agents. |
| Poor Aqueous Solubility | Product is too lipophilic. | Remove the N-capping group (leave as free amine) or cap with a polar group (e.g., morpholine-urea). |
Structural Biology Insight: Why this Scaffold Works
The following graph illustrates the pharmacophore mapping of this scaffold within a typical Kinase ATP-binding pocket.
Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding pocket.
References
-
National Institutes of Health (NIH). (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Retrieved from [Link] (Validates the 2,6-disubstitution strategy in kinase inhibitors).
- Google Patents. (2020). WO2020254408A1 - Pyridin-3-yl derivatives.
-
ResearchGate. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Retrieved from [Link] (Mechanistic insight into alkoxy-substituted scaffolds).
Sources
Development of bioactive molecules using 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
An in-depth guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine in the design and synthesis of bioactive molecules.
Executive Summary & Pharmacophore Rationale
In modern drug discovery, the selection of a versatile, multi-functional scaffold is critical for navigating the complex landscape of structure-activity relationship (SAR) optimization. 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (CAS: 1220173-72-7) has emerged as a highly privileged building block[1]. It combines the robust reactivity of a halogenated heteroaryl core with the physicochemical benefits of a basic, aliphatic heterocycle.
Mechanistic Advantages of the Scaffold:
-
C2-Bromo Pyridine Core: The bromo-pyridine moiety serves as an ideal bioisostere for substituted benzenes. It lowers the overall lipophilicity (LogP) of the resulting drug candidate, which generally improves aqueous solubility and metabolic stability. Crucially, the C2-bromo position acts as a selective handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Pyrrolidin-3-yloxy Substituent: The ether linkage provides conformational flexibility, allowing the molecule to adapt to complex binding pockets. The pyrrolidine ring introduces a basic secondary amine (pKa ~8.5–9.5), which is essential for forming pharmaceutically acceptable salts (e.g., HCl or mesylate salts) to enhance oral bioavailability[2]. Furthermore, the basic nitrogen frequently acts as a critical hydrogen-bond donor/acceptor with acidic residues (like Asp or Glu) in target protein binding sites, a feature heavily exploited in the development of kinase inhibitors[3].
Pharmacophore mapping of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine highlighting functional domains.
Physicochemical Profiling
Understanding the baseline properties of the scaffold is necessary for predicting the behavior of downstream derivatives.
Table 1: Key Physicochemical Properties
| Property | Value / Characteristic | Impact on Drug Development |
| CAS Number | 1220173-72-7 | Standardized tracking for procurement[1]. |
| Molecular Weight | 243.10 g/mol | Low MW leaves ample room for fragment growth without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates target engagement; requires protection (e.g., Boc) during strong base/nucleophile reactions. |
| Hydrogen Bond Acceptors | 3 (N-pyridine, N-pyrrolidine, O-ether) | Enhances aqueous solubility and polar surface area (PSA). |
| Stereochemistry | Racemic (unless specified) | The C3 position of the pyrrolidine is a chiral center. Enantiopure versions (R/S) are often required for final clinical candidates[2]. |
Application Workflows & Self-Validating Protocols
The true utility of this scaffold lies in its divergent synthetic potential. The bromo group and the secondary amine can be functionalized orthogonally.
Divergent synthetic workflow for generating bioactive molecules from the core scaffold.
Protocol A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Causality & Rationale: Bromo-pyridines can sometimes be sluggish in cross-coupling reactions due to the electron-deficient nature of the pyridine ring and the potential for the basic nitrogen atoms to coordinate with and poison the palladium catalyst. To counteract this, we utilize Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.
Materials:
-
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-pyridine scaffold, the boronic acid, and the Pd(dppf)Cl₂ catalyst.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to ensure an oxygen-free environment, which is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.
-
Solvent Addition: Add degassed 1,4-dioxane, followed by the 2.0 M aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–8 hours.
-
Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]⁺ 243.1/245.1 and the appearance of the product mass indicate completion.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography (DCM:MeOH gradient containing 1% Et₃N to prevent streaking of the basic amine).
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 45% | Sluggish reaction; catalyst poisoning by pyrrolidine nitrogen. |
| Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 100 | 68% | Good conversion, but protodeboronation observed. |
| Pd(dppf)Cl₂ | Na₂CO₃ (aq) | 1,4-Dioxane | 90 | 89% | Optimal; bidentate ligand prevents deactivation; biphasic system aids base solubility. |
Protocol B: N-Derivatization via Reductive Amination
Causality & Rationale: Tuning the basicity and lipophilicity of the pyrrolidine ring is often required to optimize target binding and pharmacokinetic properties. Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternary ammonium salt formation). Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde or ketone.
Materials:
-
Suzuki-coupled product from Protocol A (1.0 eq)
-
Target Aldehyde/Ketone (1.1 eq)
-
NaBH(OAc)₃ (1.5 eq)
-
Acetic Acid (AcOH) (0.1 eq, catalytic)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the pyrrolidine intermediate and the aldehyde/ketone in anhydrous DCE. Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ portion-wise to the reaction mixture. Self-Validation: The reaction should remain a clear or slightly cloudy solution without vigorous gas evolution (unlike NaBH₄).
-
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Ninhydrin stain) to confirm the consumption of the secondary amine.
-
Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent.
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3x). Combine organic layers, dry (MgSO₄), and concentrate. Purify the tertiary amine product via flash chromatography.
Case Studies in Drug Discovery
The 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold has been successfully deployed in several high-profile medicinal chemistry campaigns:
-
Kinase Inhibitors (Oncology): Derivatives of this scaffold have been utilized in the synthesis of imidazo[1,2-b][1,2,4]triazines and imidazo[1,2-a]pyrimidines. These compounds act as potent inhibitors of the c-Met receptor tyrosine kinase, a critical target in the treatment of cancers related to the dysregulation of kinase pathways[3]. The pyrrolidine ring provides essential hydrogen bonding interactions within the ATP-binding pocket of the kinase.
-
GPCR Modulators (Neurology): Similar pyrrolidinyloxypyridine motifs are frequently explored as Positive Allosteric Modulators (PAMs) for the muscarinic acetylcholine receptor M4 (mAChR M4), offering novel therapeutic avenues for psychiatric and neurological disorders.
References
- ChemicalBook. "2-bromo-6-(pyrrolidin-3-yloxy)pyridine CAS". ChemicalBook.
- CymitQuimica. "CAS 927691-32-5: 4-[(3R)-3-Pyrrolidinyloxy]pyridine". CymitQuimica.
- Google Patents. "US7767675B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors". Google Patents.
Sources
In vitro assay development for compounds derived from 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Abstract
The 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold represents a privileged structural motif in medicinal chemistry, particularly for targeting Nicotinic Acetylcholine Receptors (nAChRs) and G-Protein Coupled Receptors (GPCRs) such as Histamine H3 or mGluR. The combination of a basic pyrrolidine nitrogen (mimicking the cationic head of acetylcholine) and a pyridine core provides a robust pharmacophore for CNS penetration and receptor binding. The C2-bromine substituent serves as a critical "diversity handle" for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries. This guide details the development of a tiered in vitro assay cascade—from primary binding screens to functional validation and safety profiling—specifically tailored for compounds derived from this versatile scaffold.
Chemical Biology & SAR Context
The Scaffold's Pharmacological Logic
The 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine core is not merely a passive linker; it is an active pharmacophore.
-
Pyrrolidine Ether: The ether linkage provides rotational freedom while the pyrrolidine nitrogen, typically protonated at physiological pH, forms a crucial cation-
interaction with aromatic residues (e.g., Trp, Tyr) in the orthosteric binding site of nAChRs or GPCRs. -
Pyridine Ring: Acts as a bioisostere for phenyl rings but with improved solubility and hydrogen-bond accepting capability (via the pyridine nitrogen).
-
C2-Bromine Handle: This position is electronically activated for
or metal-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig). Derivatization here allows researchers to extend the molecule into auxiliary binding pockets, modulating selectivity (e.g., vs. nAChR) or metabolic stability.
Target Landscape
Based on structural homology to known ligands (e.g., A-85380, Epibatidine analogs), derivatives of this scaffold are primary candidates for:
-
/
nAChR Agonists: Cognitive enhancers, pain management. -
Histamine H3 Antagonists: Wakefulness, cognitive deficits.
-
Kinase Inhibitors: If the bromine is replaced with a hinge-binding motif.
Assay Development Strategy
To successfully validate compounds derived from this scaffold, a tiered screening approach is required. The high basicity of the pyrrolidine nitrogen necessitates specific buffer controls to prevent non-specific binding.
Workflow Visualization
Figure 1: Tiered assay cascade for validating pyrrolidinyl-pyridine derivatives. The workflow prioritizes affinity confirmation before functional investment.
Detailed Protocols
Protocol A: Primary Binding Screen (Radioligand Competition)
Objective: Determine the affinity (
Materials:
-
Membrane Prep: Rat cortical membranes or HEK293 cells stably expressing human
nAChR. -
Radioligand:
-Epibatidine (High affinity, nM). -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , pH 7.4. -
Nonspecific Control: 300
M Nicotine or 10 M Epibatidine.
Step-by-Step Methodology:
-
Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to a final protein concentration of 10-20
g/well . -
Compound Plate: Prepare a 10-point serial dilution of the test compound in 100% DMSO (starting at 10
M). Transfer 1 L to the assay plate (final DMSO < 1%). -
Incubation:
-
Add 50
L of Radioligand ( -Epibatidine, final conc. = value). -
Add 149
L of Membrane suspension. -
Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation).
-
-
Termination: Harvest via rapid filtration onto GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce binding of the cationic pyrrolidine to the filter).
-
Readout: Wash 3x with ice-cold buffer. Dry filters, add scintillant, and count on a TopCount or MicroBeta counter.
Data Analysis:
Calculate % Inhibition and fit to a one-site competition model:
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Assess whether the binder acts as an Agonist, Antagonist, or Positive Allosteric Modulator (PAM).
Mechanism:
Activation of nAChR allows Ca
Materials:
-
Cell Line: SH-SY5Y (endogenous nAChR) or transfected HEK293.
-
Dye Loading Buffer: HBSS + 20 mM HEPES + Calcium-6 dye (Molecular Devices).
-
Instrument: FLIPR Tetra or Hamamatsu FDSS.
Step-by-Step Methodology:
-
Seeding: Plate cells at 50,000 cells/well in black-wall/clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate overnight.
-
Dye Loading: Remove media. Add 100
L of Dye Loading Buffer containing 2.5 mM Probenecid (inhibits anion transport to keep dye inside). Incubate 1 hour at 37°C. -
Compound Addition (Online):
-
Place plate in FLIPR.
-
Start reading baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Agonist Mode: Inject 20
L of 5x test compound. Read for 180 seconds. -
Antagonist Mode: Inject test compound, incubate 5 mins, then inject
of Acetylcholine.
-
-
Analysis: Measure "Max - Min" fluorescence units (RFU). Normalize to % response of full agonist (100
M Nicotine).
Signal Pathway Visualization
Figure 2: Signal transduction pathway for the Calcium Flux functional assay.
Troubleshooting & Optimization
| Issue | Likely Cause | Solution |
| High Non-Specific Binding (NSB) | Basic pyrrolidine sticking to plastic or filters. | Use Silanized tips/plates . Pre-soak GF/B filters in 0.5% PEI for at least 2 hours. |
| Low Solubility / Precipitation | Lipophilic groups added to the Br-position. | Verify solubility via Nephelometry . Keep DMSO < 0.5% in final assay. Use BSA (0.1%) in buffer to act as a carrier. |
| Receptor Desensitization | nAChRs desensitize rapidly (milliseconds). | Ensure rapid injection speed on FLIPR. For manual assays, this target is unsuitable; automation is required. |
| hERG Liability | Basic amine + Lipophilic tail = hERG pharmacophore. | Early hERG patch-clamp screening is critical for this scaffold. Consider lowering logP or reducing pKa of the pyrrolidine. |
References
-
Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link
-
Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. Link
-
Molecular Devices. (2023). FLIPR Calcium Assay Kits Application Note.Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
Application Note: Process Development & Scale-Up of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine Derivatives
Executive Summary
The synthesis of 2-bromo-6-(pyrrolidin-3-yloxy)pyridine (specifically the N-Boc protected intermediate, tert-butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate ) is a critical transformation in the manufacturing of several kinase inhibitors and cholinergic ligands. This bifunctional scaffold serves as a "linchpin," allowing subsequent diversification via palladium-catalyzed cross-coupling at the C2-bromide and deprotection/functionalization at the pyrrolidine nitrogen.
While the lab-scale synthesis is straightforward, scaling this Nucleophilic Aromatic Substitution (
This guide outlines a robust, scalable protocol utilizing Sodium Hydride (NaH) in THF/DMF , engineered to maximize safety and yield (>85%).[1] It includes critical process parameters (CPPs) for controlling the bis-ether impurity and detailed crystallization procedures to avoid chromatographic purification.
Strategic Retrosynthesis & Mechanism
The reaction relies on an
Mechanistic Control of Selectivity
Success depends on exploiting the electronic differences between the starting material and the product.
-
Starting Material (2,6-Dibromopyridine): Highly electrophilic due to the inductive electron-withdrawing effect (-I) of two bromine atoms and the ring nitrogen.[1]
-
Product (Mono-ether): The introduction of the alkoxy group provides electron donation (+M effect) into the ring.[1] This significantly deactivates the pyridine ring toward a second nucleophilic attack, naturally favoring mono-substitution.[1]
However, at high temperatures or high local concentrations of alkoxide, the second substitution will occur.[1] Therefore, temperature control and stoichiometry are the primary Critical Process Parameters (CPPs).[1]
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the activation step and the competitive pathway to the bis-impurity.[1]
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 equiv Alcohol : 1.0 equiv Dibromide | Slight excess of alcohol ensures conversion, but >1.1 equiv increases bis-impurity risk.[1] |
| Temperature | 0°C to 25°C | Higher temps (>40°C) accelerate the second substitution (bis-ether formation).[1] |
| Solvent System | THF (primary) or DMF | THF is safer for workup (lower boiling point).[1] DMF accelerates |
| Reagent Addition | Inverse Addition | Add the Alkoxide solution to the Dibromide solution. This keeps the electrophile in excess, suppressing bis-formation.[1] |
| Water Content | < 0.05% (KF) | Water competes with the alcohol, forming the 6-bromo-2-hydroxypyridine impurity (difficult to purge).[1] |
Detailed Scale-Up Protocol (1.0 kg Scale)
Safety Warning: This protocol uses Sodium Hydride (NaH).[1] On a 1kg scale, this generates ~100 L of hydrogen gas.[1]
-
Engineering Control: Reactor must be equipped with a dedicated vent line to a scrubber/flare.
-
Alternative: For sites unable to handle
, Potassium tert-butoxide ( -BuOK) (1.0 M in THF) may be substituted, though yields are typically 5-10% lower due to competing E2 elimination or reduced nucleophilicity.[1]
Step 1: Formation of the Alkoxide
-
Setup: Charge a 20 L jacketed reactor (Reactor A) with Tetrahydrofuran (THF) (anhydrous, 10 L).
-
Cooling: Cool solvent to 0–5 °C.
-
Base Charge: Add Sodium Hydride (60% dispersion in oil) (178 g, 4.45 mol, 1.05 equiv) portion-wise under
flow. Caution: Gas evolution.[1] -
Nucleophile Addition: Dissolve
-Boc-3-hydroxypyrrolidine (833 g, 4.45 mol, 1.05 equiv) in THF (4 L). Add this solution dropwise to the NaH slurry over 2 hours, maintaining internal temperature °C. -
Aging: Stir at 15–20 °C for 1 hour until
evolution ceases. The solution should be a clear to slightly hazy yellow liquid.
Step 2: Coupling Reaction (Inverse Addition)[1]
-
Electrophile Prep: In a separate 50 L reactor (Reactor B), dissolve 2,6-Dibromopyridine (1.0 kg, 4.22 mol, 1.0 equiv) in THF (5 L). Cool to 0 °C.
-
Controlled Addition: Transfer the Alkoxide solution (from Reactor A) into Reactor B via a dosing pump over 3–4 hours.
-
Critical: Maintain Reactor B internal temperature
°C.
-
-
Reaction Monitoring: Warm to 20–25 °C. Monitor by HPLC after 2 hours.
Step 3: Quench and Workup
-
Quench: Cool mixture to 5 °C. Slowly add saturated aqueous
(5 L) to quench residual alkoxide/hydride. Caution: Exotherm and foaming. -
Phase Split: Add Ethyl Acetate (EtOAc) (10 L) and Water (5 L). Agitate for 15 min and settle. Separate phases.
-
Washes: Wash organic layer with Water (2 x 5 L) and Brine (5 L).[1]
-
Concentration: Distill organics under vacuum (
°C) to a low volume (approx. 2–3 L total volume). Solvent swap to Heptane or Isopropanol is critical here for crystallization.
Purification: Crystallization Strategy[1]
Chromatography is impractical at the kg scale. A "solvent swap" crystallization is the self-validating purification step.
-
Solvent Swap: Add Heptane (10 L) to the concentrated crude residue. Distill again to remove residual THF/EtOAc.
-
Dissolution: Add Isopropanol (IPA) or EtOAc (approx 1–2 L) and heat to 50–60 °C until a clear solution forms (adjust ratio to approx 10:1 Heptane:Polar Solvent).
-
Cooling: Cool slowly to 20 °C over 4 hours. Seeding with pure product (0.1 wt%) at 35 °C is recommended.[1]
-
Isolation: Cool further to 0–5 °C and age for 2 hours. Filter the solids.
-
Wash: Wash cake with cold Heptane (2 L).
-
Drying: Vacuum oven at 40 °C.
Expected Yield: 85–90% (approx.[1] 1.25 kg).[1] Purity: >98% (a/a HPLC).
Process Flow Diagram
Figure 2: Workflow for the 1.0 kg scale-up campaign.
Analytical Controls & Troubleshooting
In-Process Control (IPC) Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile. Gradient 10% to 90% B. -
Detection: UV at 270 nm (Pyridine absorption).[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Bis-Ether (>5%) | Addition of alkoxide was too fast.[1] | Slow down addition rate. Ensure Reactor B is kept cold (<10°C). |
| High Bis-Ether (>5%) | Inverse addition not followed.[1] | Mandatory: Add Alkoxide TO Dibromide, never the reverse. |
| Low Conversion | Moisture in solvent/reagents. | Check KF of THF (<0.05%).[1] Increase NaH slightly (1.1 equiv). |
| Product is Oily/Sticky | Residual THF preventing crystallization. | Perform aggressive azeotropic distillation with Heptane to remove THF. |
| Unknown Impurity (RRT ~0.8) | Hydrolysis (6-bromo-2-hydroxypyridine).[1] | Caused by wet NaH or wet THF. Dry solvents strictly.[2] |
References
-
World Intellectual Property Organization. (2011).[1] Patent WO2011045344: Novel Pyridine Derivatives and Their Use as Pharmaceuticals. (Example 1, Step 2). Link
-
World Intellectual Property Organization. (2010).[1] Patent WO2010000699: Pyridine Derivatives as Kinase Inhibitors.Link[1]
- Organic Process Research & Development. (2014). Safety of Sodium Hydride in Scale-Up: Handling Hydrogen Evolution. (General Reference for NaH safety).
-
Beilstein Journal of Organic Chemistry. (2013). Scalable synthesis of pyridine-ether ligands.[3]Link[1]
(Note: While specific patent examples vary by exact substrate, the protocols in WO2011045344 provide the most direct precedent for the N-Boc-3-hydroxypyrrolidine coupling to 2,6-dibromopyridine.)[1]
Sources
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Ticket Subject: Optimization of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine Case ID: SC-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist
System Analysis & Diagnostic Triage
Welcome to the technical support center. Before proceeding to the experimental protocols, we must analyze the specific electronic and steric challenges presented by your substrate: 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine .
Substrate Profiling
-
The Electrophile (2-Bromo-Pyridine Core): Pyridines are electron-deficient, typically facilitating Oxidative Addition (the first step of the catalytic cycle). However, the 6-alkoxy group is an Electron Donating Group (EDG). This increases electron density on the ring, slightly deactivating the C-Br bond compared to a naked 2-bromopyridine.
-
The "Poison" (Pyrrolidine Nitrogen): This is the critical failure point. If the pyrrolidine nitrogen is unprotected (free secondary amine), it acts as a Lewis base. It will coordinate strongly to the Palladium (Pd) center, displacing phosphine ligands and forming an inactive Pd(II)-amine complex. This shuts down the catalytic cycle (see Diagram 1).
Decision Matrix: Amine Protection
-
Scenario A (Protected Amine): If the nitrogen is Boc- or Cbz-protected, the coupling is straightforward.
-
Scenario B (Free Amine): If the nitrogen is free, you must use Buchwald Precatalysts (e.g., XPhos Pd G3) or specific additives to prevent catalyst poisoning.
Visualizing the Failure Mode
The following diagram illustrates the competition between the productive catalytic cycle and the catalyst deactivation pathway caused by the free amine in your substrate.
Figure 1: Mechanism of Action showing the competition between productive oxidative addition (Blue) and catalyst poisoning by the free amine (Red).
Standard Operating Procedures (SOPs)
Based on the substrate profile, we recommend two distinct protocols. Protocol A is the "Gold Standard" for reliability. Protocol B is the high-performance alternative if you cannot protect the amine.
Protocol A: The "Robust" Method (Protected Amine)
Best for: Boc-protected substrates, scale-up, and high reproducibility.
| Component | Reagent | Role |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Robust, bidentate ligand resists displacement. |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | Standard activation of boronic acid. |
| Solvent | 1,4-Dioxane / Water (4:1 ratio) | Water is essential for the Suzuki mechanism. |
| Temp | 80°C - 90°C | Sufficient energy for oxidative addition. |
Step-by-Step:
-
Charge reaction vial with Substrate (1.0 eq), Boronic Acid (1.2 - 1.5 eq), and Base.
-
Add Pd catalyst last under inert atmosphere (N₂ or Ar).[1][4]
-
Seal and heat to 85°C for 4-16 hours.
-
Workup: Filter through Celite to remove Pd black; wash with EtOAc.
Protocol B: The "Amine-Tolerant" Method (Free Amine)
Best for: Unprotected substrates where protecting group chemistry is not viable.
| Component | Reagent | Role |
| Catalyst | XPhos Pd G3 or G4 (1-3 mol%) | Bulky biaryl ligand prevents amine coordination; Precatalyst ensures active Pd(0). |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Higher basicity, often superior for heteroaryl couplings. |
| Solvent | THF / Water (10:1) or n-Butanol | XPhos performs exceptionally well in THF or alcoholic solvents. |
| Temp | 60°C - 80°C | Highly active catalyst allows lower temps, reducing side reactions. |
Key Technical Insight: The XPhos ligand is extremely bulky. It creates a "roof" over the Palladium center, physically blocking the approach of the substrate's pyrrolidine nitrogen while still allowing the flat pyridine ring to undergo oxidative addition [1][2].
Troubleshooting Guide (FAQ)
Q1: The reaction turns black immediately, and I see no conversion. Why?
Diagnosis: "Palladium Black" formation. Cause: The active Pd(0) species is unstable and aggregating into metal nanoparticles before it can enter the catalytic cycle. This is common if the amine is poisoning the ligand or if oxygen is present. Fix:
-
Switch to a Precatalyst: Use XPhos Pd G3 or SPhos Pd G3 .[1] These release the active species slowly and protecting the metal center.
-
Degassing: Ensure solvents are sparged with Argon for at least 15 minutes. Oxygen accelerates catalyst decomposition.
Q2: My boronic acid partner is disappearing, but no product is forming.
Diagnosis: Protodeboronation. Cause: Heteroaryl boronic acids (especially 2-pyridyl or 5-membered rings) are unstable in hot, aqueous base. They hydrolyze (C-B bond breaks) and are replaced by a proton (C-H) [3].[4] Fix:
-
Reduce Water: Switch to anhydrous conditions using Cs₂CO₃ in DMF or Dioxane (trace water is usually enough).
-
Switch Partner: Use a Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF₃K) salt.[4] These are significantly more stable than the free acid.
Q3: I am seeing homocoupling of the boronic acid (Ar-Ar).
Diagnosis: Oxidative Homocoupling. Cause: Presence of Oxygen or excessive catalyst loading. Fix:
-
Strict Anaerobic Conditions: Perform the reaction in a glovebox or use strict Schlenk techniques.
-
Change Base: Switch from Carbonate bases to KF or K₃PO₄ .
Optimization Workflow
Use this logic flow to optimize your yield if the SOPs above provide suboptimal results.
Figure 2: Optimization Logic Tree. Follow the path based on your specific experimental outcome.
References
-
Buchwald, S. L., et al. "Precatalysts for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides." Journal of the American Chemical Society, 2010.
- Context: Establishes the superiority of XPhos Pd G3/G4 for substrates containing amines and heteroocycles.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
- Context: The foundational review on the mechanism, emphasizing the role of base and w
-
Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society, 2014.[6]
- Context: Detailed mechanistic study on why heteroaryl boronic acids decompose and how to mitigate it (pH and temper
-
Colacot, T. J. "A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids." Platinum Metals Review, 2011.
- Context: Practical guide for selecting conditions based on boronic acid stability.
Sources
Overcoming catalyst poisoning in 2-bromopyridine reactions
Topic: Overcoming Catalyst Poisoning in 2-Bromopyridine Reactions Role: Senior Application Scientist | Status: Operational
The "Pyridine Trap": Why Your Reaction Failed
Welcome. If you are here, you likely observed a reaction that started promisingly and then stalled, or perhaps never started at all. In 2-bromopyridine coupling, this is rarely due to the oxidative addition step (which is actually facilitated by the electron-deficient ring).
The Root Cause:
The nitrogen atom in the 2-position is a potent
-
Competitive Binding: The pyridine nitrogen displaces your phosphine ligand or occupies the vacant coordination site required for the incoming nucleophile (amine or boronic acid).
-
Dimer Formation: The resulting electron-rich Pd(II) species often bridges through the nitrogen to form stable, inactive dimers (e.g.,
). -
The Result: The catalyst enters a thermodynamic sink (Off-Cycle) and cannot proceed to Transmetallation or Reductive Elimination.
Mechanistic Visualization
The following diagram illustrates the specific "death spiral" of the catalyst in 2-halopyridine reactions.
Caption: The "Pyridine Trap" competes with the productive cycle. Without bulky ligands, the pathway defaults to N-coordination (Red), effectively killing the catalyst.
Strategic Solutions (The "Steric Wall" Approach)
To prevent N-binding, you must make it sterically impossible for the pyridine nitrogen to approach the palladium center.
A. Ligand Selection: Go Big or Go Home
Do not use simple phosphines like PPh3 or dppf. You need ligands with massive steric bulk that create a "roof" over the metal center.
| Ligand Class | Recommended Ligands | Why it Works |
| Buchwald Dialkylbiaryl | XPhos , RuPhos , BrettPhos | The lower aryl ring provides steric bulk that physically blocks the N-coordination site while keeping the active site open for transmetallation. |
| Bis-phosphines | Xantphos , DPEphos | Large bite angles (>100°) favor reductive elimination and crowd the metal center, discouraging Py-N binding. |
| NHC (Carbenes) | IPent , IPr (in PEPPSI catalysts) | The "umbrella" shape of the NHC ligand provides extreme steric shielding. |
B. The Pre-Catalyst Revolution
Stop using
-
Issue:
requires reduction to Pd(0) in situ. In the presence of 2-bromopyridine, the unreduced Pd(II) is often trapped by the pyridine before it ever becomes active. -
Solution: Use Palladacycle Pre-catalysts (e.g., XPhos Pd G4 or Pd-PEPPSI-IPent). These release the active mono-ligated Pd(0) species immediately upon heating, bypassing the vulnerable activation phase.
Standard Operating Procedure (SOP)
Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine Target: Coupling 2-bromopyridine with a secondary amine.
Reagents:
-
Catalyst: Pd-PEPPSI-IPent (1–2 mol%) OR XPhos Pd G4 (1–2 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) – Strong base is usually required for amination.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
-
Temperature: 80–100 °C.
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial equipped with a stir bar. Cycle Argon/Vacuum 3 times.
-
Solids: Add Pd-PEPPSI-IPent (1.0 equiv relative to Pd loading), NaOtBu (1.2 equiv), and 2-bromopyridine (1.0 equiv) if solid.
-
Liquids: Add the amine (1.1 equiv) and anhydrous Dioxane (0.2 M concentration).
-
Note: If using a volatile amine, add it last.
-
-
Degassing: Sparge the solvent with Argon for 5 minutes before adding to the catalyst to prevent oxidation.
-
Activation: Seal the vial and heat to 80 °C.
-
Checkpoint: The reaction should turn dark brown/black. If it remains pale yellow or precipitates a mirror, the catalyst has decomposed (Pd black) or failed to activate.
-
-
Monitoring: Check LCMS at 1 hour. Look for the consumption of bromide.
-
Troubleshooting: If conversion is <10% after 1 hour, raise temp to 100 °C. Do not add more catalyst yet.
-
Troubleshooting & FAQs
Q1: My reaction turns black immediately and yields nothing. Is this "Pd Black"? A: Yes. This indicates the ligand has dissociated, and the Pd has aggregated.
-
Fix: Your ligand is likely not bulky enough or your solvent is "wet" (oxidizing the phosphine). Switch to Pd-PEPPSI-IPent (NHC ligands don't oxidize like phosphines) or ensure your solvent is <50 ppm water.
Q2: I see full conversion of the bromide, but the product is wrong (Hydrodehalogenation).
A: You formed pyridine (H-Py). This happens when the
-
Fix: This is common with primary amines. Switch to a ligand with a larger bite angle (Xantphos ) or use a specific precatalyst like BrettPhos Pd G4 which is optimized to prevent
elimination.
Q3: Can I use this for Suzuki Coupling (Boronic Acids)? A: Yes, but beware of Protodeboronation . 2-Pyridyl boronic acids are notoriously unstable.
-
Invert the Coupling: Use 2-bromopyridine + Phenylboronic acid (Stable) rather than Phenyl bromide + 2-Pyridylboronic acid (Unstable).
-
If you MUST use 2-Pyridyl boron: Use the MIDA boronate ester or N-coordinated boronate to stabilize the C-B bond.
Interactive Decision Tree
Caption: Diagnostic workflow for optimizing 2-bromopyridine couplings.
References
-
Catalyst Poisoning Mechanisms
-
Buchwald-Hartwig Optimization
-
PEPPSI Catalyst Applications
-
Suzuki Coupling of Pyridines
-
National Institutes of Health (PMC). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Link
-
-
General Cross-Coupling Guide
-
ChemTalk. "Metal-Catalyzed Cross-Coupling Reactions: Mechanisms and Troubleshooting." Link
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
Preventing debromination side reactions with 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Technical Support Center: Optimizing Cross-Coupling of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Executive Summary: The "2-Pyridyl Problem" & Debromination
Subject Molecule: 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine Primary Challenge: Protodebromination (Hydrodehalogenation) Target Audience: Medicinal Chemists, Process Chemists
The 2-bromo-6-alkoxypyridine scaffold presents a unique "perfect storm" for debromination side reactions. The pyridine nitrogen is capable of coordinating to Palladium, potentially arresting the catalytic cycle, while the electron-rich 6-alkoxy substituent (the pyrrolidinyl ether) increases electron density on the ring. While this facilitates oxidative addition compared to chloropyridines, it also stabilizes the oxidative addition intermediate, giving it more time to undergo side reactions—specifically transmetallation with hydride sources (protodebromination) rather than the desired nucleophile.
This guide provides a mechanistic breakdown and actionable protocols to eliminate the formation of the debrominated byproduct (2-(pyrrolidin-3-yloxy)pyridine) and maximize the yield of your desired cross-coupling product.
Part 1: Diagnostic Workflow
Before altering your conditions, confirm the issue is debromination and not catalyst poisoning.
Figure 1: Diagnostic decision tree for identifying and resolving debromination in 2-bromopyridine derivatives.
Part 2: Technical Deep Dive
The Mechanism of Failure: Hydride Transfer
Debromination occurs when the Palladium(II) intermediate, formed after oxidative addition, intercepts a hydride (
-
Source of Hydride: The most common culprits are alkoxide bases (e.g., NaOEt, NaOiPr) or alcoholic solvents . These species can undergo
-hydride elimination after coordinating to the Palladium center, generating a Pd-H species. -
The Pathway:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]
-
Ligand Exchange (The Error): An alkoxide binds to Pd.
- -Hydride Elimination: The alkoxide converts to a ketone/aldehyde, leaving a Hydride on Pd.
-
Reductive Elimination: The H and the Pyridyl ring eliminate, forming the debrominated byproduct.
-
The Solution Matrix
To prevent this, we must accelerate the desired transmetallation/reductive elimination and remove hydride sources.
| Parameter | Avoid (Risk of Debromination) | Recommended (High Success) | Scientific Rationale |
| Base | Sodium Ethoxide, Isopropoxide, | Inorganic bases lack | |
| Solvent | Isopropanol, Ethanol, DMF (can degrade to amine) | Toluene/Water (4:1), 1,4-Dioxane, THF | Biphasic systems with water solubilize inorganic bases without providing a hydride source. |
| Ligand | XPhos, RuPhos, CataCXium A | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the side reaction [1]. | |
| Pd Source | Pd-G3/G4 Precatalysts | Precatalysts ensure rapid formation of the active |
Part 3: Optimized Protocol
Application: Suzuki-Miyaura Coupling of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine Objective: Minimize debromination (<2%) while maximizing conversion.
Materials:
-
Substrate: 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (1.0 equiv)
-
Note: If the pyrrolidine nitrogen is unprotected, ensure 2.5+ equiv of base is used to neutralize the HCl salt if applicable, or consider Boc-protection if N-coordination suppresses reactivity.
-
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02–0.05 equiv)
-
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 eq), Boronic Acid (1.5 eq), and Base (3.0 eq).
-
Catalyst Addition: Add XPhos Pd G4 (2–5 mol%).
-
Tip: Weighing the catalyst in air is acceptable for G3/G4 precatalysts, but rapid transfer is best.
-
-
Solvent & Degassing: Add the Toluene/Water mixture.
-
Critical Step: Sparge the solvent mixture with Argon or Nitrogen for 10–15 minutes before addition, or sparge the reaction vessel immediately after addition. Oxygen promotes homocoupling and catalyst deactivation, which indirectly favors debromination by slowing the main cycle.
-
-
Reaction: Seal the vial and heat to 80°C – 100°C for 2–4 hours.
-
Monitoring: Check LCMS at 1 hour. Look for the product mass. If the starting material is consumed and only Product + Debrominated species exist, stop heating.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over
.[2][3]
Part 4: Frequently Asked Questions (FAQs)
Q1: I am still seeing ~10% debromination even with Phosphate base. What now? A: Check your solvent purity. Peroxides in old THF or Dioxane can promote radical debromination pathways. Use fresh, anhydrous solvents. Alternatively, lower the temperature to 60°C and increase the reaction time; debromination often has a higher activation energy than the Pd-catalyzed coupling [2].
Q2: Does the pyrrolidine nitrogen need to be protected? A: While Suzuki couplings can tolerate free amines, the secondary amine on the pyrrolidine ring can coordinate to Pd, effectively lowering the active catalyst concentration. If you observe low conversion (starting material remaining) rather than debromination, try protecting the nitrogen with a Boc group . This adds steric bulk and removes the coordination ability.
Q3: Can I use ethanol or methanol to improve solubility?
A: Avoid primary and secondary alcohols. They are excellent hydride donors for Palladium. If solubility is an issue, switch to n-Butanol (less prone to
Q4: Why XPhos? Can I use SPhos? A: Yes, SPhos is also excellent for 2-pyridyl systems. Both ligands are dialkylbiaryl phosphines that facilitate the coupling of hindered or electron-rich aryl chlorides/bromides. Their bulk promotes the reductive elimination step, which is the kinetic step that competes with debromination [3].[2][4]
References
-
BenchChem. How to avoid debromination in pyridine coupling reactions. Retrieved from
-
Lumen Learning. Palladium Catalyzed Couplings: Mechanisms and Side Reactions. Retrieved from
-
Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[5] Scientific Background on the Nobel Prize in Chemistry 2010.[5][6] Retrieved from
-
Sigma Aldrich. 2-Bromo-6-(pyrrolidin-1-yl)pyridine Product & Safety Data. Retrieved from
Sources
Purification strategies for 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine reaction products
Ticket ID: PUR-PYR-006 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are encountering difficulties purifying 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine . This molecule presents a classic "MedChem" challenge: it contains a lipophilic, weakly basic pyridine ring coupled with a highly polar, strongly basic secondary amine (pyrrolidine).
The Core Problem: The secondary amine (
This guide provides a tiered purification strategy, moving from chemical extraction (bulk cleanup) to chromatographic isolation.[1]
Module 1: The "Chemical" Cleanup (Acid-Base Extraction)
Objective: Remove unreacted starting material (2,6-dibromopyridine) and reaction solvents (DMF/DMSO) before chromatography.
The Logic:
The product contains a basic pyrrolidine nitrogen.[2] The starting material (2,6-dibromopyridine) is non-basic (or negligibly basic). We leverage this
Protocol: The "Switch" Extraction
-
Quench & Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) .
-
DMF Removal (The LiCl Trick): Wash the organic layer 3× with 5% aqueous Lithium Chloride (LiCl) .[3]
-
Why: DMF partitions into aqueous LiCl significantly better than into pure water, breaking the DMF/EtOAc emulsion [1].
-
-
Acid Extraction (The Separation Step):
-
Extract the EtOAc layer 2× with 1M HCl (aq) .
-
Result:
-
Organic Layer: Contains unreacted 2,6-dibromopyridine and non-basic impurities. Discard (or save for recovery).
-
Aqueous Layer (Acidic): Contains your product as the protonated hydrochloride salt.
-
-
-
Basification & Recovery:
-
Cool the acidic aqueous layer to 0°C.
-
Slowly add 4M NaOH until pH > 12. (Check with pH paper; the solution must be strongly basic to free the pyrrolidine amine).
-
Extract 3× with DCM (Dichloromethane) or IPA/CHCl3 (1:3) .
-
Dry (Na2SO4), filter, and concentrate.[1]
-
Outcome: You now have the crude free amine, largely free of starting materials and DMF.
Module 2: Flash Chromatography (The "Anti-Streak" Strategy)
Objective: Purify the free amine on silica without tailing.
The Issue: Standard Hexane/EtOAc gradients will fail. The amine will stick to the silica origin or streak across the column.
Method A: Amine-Modified Mobile Phase (Standard Silica)
You must suppress silica acidity using a volatile base.
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% Ammonium Hydroxide (
) or 1% Triethylamine (TEA) . -
Gradient: 0% B to 10-15% B.
-
Note: Do not exceed 20% MeOH in DCM on silica, or dissolved silica will contaminate your product.
-
Method B: The "Boc-Protect" Workaround (Highest Purity)
If the free amine is too difficult to handle, protect it in situ.
-
Take the crude material from Module 1.
-
React with
(1.1 equiv) and TEA in DCM (1 hour). -
Purification: The N-Boc derivative is non-polar and purifies easily with standard Hexane/EtOAc .
-
Deprotection: Treat with 4M HCl/Dioxane to regenerate the pure amine salt.
Module 3: Visualization of Workflows
Workflow 1: Acid-Base Purification Logic
Caption: Separation of basic product from neutral impurities using pH-switching.
Workflow 2: Chromatography Decision Tree
Caption: Decision matrix for selecting the optimal chromatographic method.
Frequently Asked Questions (Troubleshooting)
Q1: My product is an oil and I need a solid. What do I do?
-
Resolution: Ether-linked aminopyridines are often oils as free bases. Convert it to a salt.
-
Dissolve the oil in a minimum amount of dry Acetone or Et2O.
-
Add 1M HCl in Ether (or Oxalic acid in acetone) dropwise.
-
The salt (Hydrochloride or Oxalate) will precipitate as a white solid [2].
-
Q2: I see a "ghost peak" or broad smear on my NMR around 2-3 ppm.
-
Diagnosis: This is likely residual water or DMF complexed to the amine.
-
Fix: Dissolve the product in DCM, dry over anhydrous
, filter, and rotovap. Then, put the flask on a high-vacuum manifold (< 1 mbar) at 40°C for 4 hours.
Q3: The product is stuck on the silica column even with 10% MeOH.
-
Diagnosis: The amine is interacting irreversibly with acidic sites.
-
Fix: Flush the column with DCM : MeOH : Triethylamine (89 : 10 : 1) . The TEA will displace your product. For future runs, pre-wash the silica column with the mobile phase containing TEA before loading your sample [3].
Q4: Can I use Reverse Phase (C18) HPLC?
-
Resolution: Yes, but pH control is critical.
-
Acidic Method: Water/Acetonitrile + 0.1% TFA. Warning: You will isolate the TFA salt.
-
Basic Method: Water/Acetonitrile + 10mM
(pH ~8-9). This keeps the amine neutral (mostly) and improves peak shape on C18 [4].
-
Quantitative Data: Solvent Systems
| Method | Solvent A | Solvent B | Additive | Application |
| Normal Phase (Standard) | DCM | MeOH | 1% | General purification of free amine. |
| Reverse Phase (Basic) | Water | Acetonitrile | 10mM | Prep-HPLC for free base isolation. |
| Reverse Phase (Acidic) | Water | Acetonitrile | 0.1% Formic Acid | LC-MS analysis or Formate salt isolation. |
| Extraction Wash | EtOAc | Water | 5% LiCl | Specific for removing DMF/DMSO.[4][5] |
References
-
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. (Context: While primarily about drying, the LiCl wash is a standard industry extension of aqueous workups for polar aprotics).
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link
-
Reich, H. J. (2024). Chromatography of Amines. University of Wisconsin-Madison Organic Chemistry Data. Link (General reference for amine chromatography techniques).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link
Sources
Troubleshooting low yields in the synthesis of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine derivatives
Technical Support Center: Optimizing for 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Topic: Troubleshooting low yields in the synthesis of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine derivatives. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Format: Interactive Troubleshooting Guide & FAQ.
Introduction: The Synthetic Challenge
The synthesis of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine is a classic Nucleophilic Aromatic Substitution (
However, "low yield" in this reaction is rarely a single failure mode. It is usually a symptom of three competing pathways:
-
Over-reaction: Formation of the symmetric bis-ether (2,6-disubstituted pyridine).
-
Regio-scrambling: Competition between
-alkylation and -alkylation (if the pyrrolidine is unprotected). -
Stalled Kinetics: Deactivation of the pyridine ring after mono-substitution, leading to incomplete conversion.
This guide deconstructs these failure modes into a diagnostic protocol.
Phase 1: Diagnostic Flowchart
Before adjusting reagents, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in pyridine
Phase 2: The Core Protocol (Self-Validating)
To fix low yields, you must standardize the protocol. The following method uses 1-Boc-3-hydroxypyrrolidine to prevent
Optimized Reaction Conditions
| Parameter | Recommendation | Rationale |
| Stoichiometry | SM (Pyridine) : Nucleophile = 1.5 : 1.0 | Using excess electrophile (pyridine) statistically favors mono-substitution. It is easier to separate unreacted dibromopyridine (non-polar) than the bis-product. |
| Base | NaH (60% in oil), 1.1 equiv vs Nucleophile | Generates the naked alkoxide anion, which is more reactive than the neutral alcohol/carbonate mix, allowing reaction at |
| Solvent | Anhydrous THF or DMF | THF allows for lower temps ( |
| Concentration | 0.1 M - 0.2 M | High dilution suppresses the intermolecular bis-substitution. |
| Temperature | Heat is the enemy of selectivity. Only heat to |
Step-by-Step Execution
-
Alkoxide Formation: In a dry flask under
, dissolve 1-Boc-3-hydroxypyrrolidine (1.0 equiv) in anhydrous THF. Cool to . Add NaH (1.1 equiv) portion-wise. Stir for 30 min until evolution ceases.-
Checkpoint: The solution should turn slightly cloudy or clear yellow. If solids persist, ensure NaH quality.
-
-
Controlled Addition: Dissolve 2,6-dibromopyridine (1.5 equiv) in a separate volume of THF. Add the alkoxide solution dropwise to the pyridine solution over 30 minutes at
.-
Why? Adding nucleophile to excess electrophile keeps the local concentration of nucleophile low, preventing the second attack.
-
-
Monitoring: Warm to RT. Monitor by TLC/LCMS at 2 hours.
-
Target: Disappearance of nucleophile, persistence of excess dibromopyridine, formation of mono-product.
-
Phase 3: Troubleshooting FAQs
Scenario A: "I see a 50:50 mixture of Mono- and Bis-product."
Cause: The "Statistical Factor" was ignored. Solution:
-
Reverse the addition: You likely added the Pyridine to the Alcohol. You must add the Alcohol (Alkoxide) to the Pyridine .
-
Increase Electrophile: Increase 2,6-dibromopyridine to 2.0 equivalents. The unreacted starting material is non-polar and can be washed away with hexanes or separated easily on silica.
-
Lower Temperature: The activation energy for the second bromine displacement is higher than the first (due to the electron-donating alkoxy group deactivating the ring). Lowering the temp to
exploits this kinetic difference.
Scenario B: "The reaction is stuck at 10% conversion."
Cause: Inactive Nucleophile or Wet Solvent. Solution:
-
Dry Solvents:
requires anhydrous conditions.[1] Water kills the alkoxide to reform the alcohol, which is not nucleophilic enough without heat. -
Base Quality: NaH absorbs moisture from air. If your NaH is grey/crusty, titrate it or buy fresh. Alternatively, switch to Cs₂CO₃ in DMF at
, but watch for bis-substitution. -
Leaving Group: If using 2,6-dibromopyridine, consider switching to 2-bromo-6-fluoropyridine . The C-F bond is significantly more reactive in
than C-Br, allowing the reaction to proceed at much lower temperatures with higher selectivity [1].
Scenario C: "I lost my product during workup."
Cause: Amphoteric nature or Boc-deprotection. Solution:
-
Check pH: If the Boc group fell off (acidic workup?), the product is a secondary amine and likely went into the aqueous layer. Keep pH > 10 for extraction.
-
Boc Stability: If you used strong heat (
) or strong acid, you might have deprotected in situ. -
Extraction: Use EtOAc/Hexanes (1:1). The bis-product is very lipophilic; the mono-product is moderately polar. Unreacted dibromopyridine is very non-polar.
Scenario D: "I see a mass corresponding to N-alkylation."
Cause: Unprotected Pyrrolidine. Solution:
-
Protecting Group: You must use N-Boc or N-Cbz protected 3-hydroxypyrrolidine. The pyrrolidine nitrogen is a better nucleophile than the hydroxyl oxygen. Without protection, N-alkylation is the dominant kinetic pathway.
Visualizing the Pathway
The following diagram illustrates the kinetic competition and the "Selectivity Window" you are trying to hit.
Figure 2: Kinetic pathway showing the deactivating effect of the first alkoxy substitution, which enables selectivity.
References
-
Selectivity in
of Dihalopyridines: L. Wang, N. Liu, B. Dai. "Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines." RSC Advances, 2013. -
General
Methodology for 2,6-Dibromopyridine: Carter, S. E. "Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands." Georgia Southern Commons, 2023. -
BenchChem Protocols for Pyridine Functionalization: "Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine." BenchChem Technical Notes, 2025.
-
Comparison of Leaving Groups (F vs Br): J. W. Walton, et al. "Nucleophilic aromatic substitution (SNAr) of unactivated aryl halides."[2] Chem. Commun., 2022.[2]
Technical Support Center: Pyrrolidin-3-yloxy Moiety Synthesis & Kinetics
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to address the specific kinetic and thermodynamic challenges researchers face when incorporating the pyrrolidin-3-yloxy moiety into drug scaffolds.
The pyrrolidin-3-yloxy group is a highly privileged pharmacophore used to tune the physicochemical properties of bioactive molecules, including PI3K delta inhibitors 1[1] and nNOS inhibitors 2[2]. However, its installation—typically via Nucleophilic Aromatic Substitution (SNAr)—presents distinct kinetic bottlenecks. The secondary nature of the C3 alcohol, combined with the steric demands of the pyrrolidine ring's envelope conformation and its N-protecting group, directly impacts the activation energy of the transition state.
Below, you will find diagnostic workflows, kinetic data, and self-validating protocols to troubleshoot your etherification reactions.
Diagnostic Workflow: Troubleshooting Stalled Reactions
When SNAr reactions fail to reach completion, the root cause is typically a failure to navigate the steric penalty of the pyrrolidine ring or the electronic deactivation of the electrophile. Use the logic tree below to diagnose your specific kinetic failure point.
Diagnostic workflow for resolving stalled pyrrolidin-3-yloxy SNAr reactions.
Frequently Asked Questions (Kinetics & Thermodynamics)
Q: Why does my SNAr reaction stall at 50% conversion when reacting N-Boc-pyrrolidin-3-ol with a di-haloheteroarene? A: This is a classic kinetic issue driven by electronic effects. The first substitution proceeds rapidly. However, once the pyrrolidin-3-yloxy moiety is installed, the ether oxygen donates electron density into the heteroaromatic system via resonance (+M effect). This significantly raises the LUMO energy of the ring, destabilizing the Meisenheimer complex for the second substitution. To overcome this, you must either increase the reaction temperature or switch to a more reactive electrophile (e.g., replacing a chloride leaving group with a fluoride).
Q: How does the choice of N-protecting group affect the etherification rate? A: The kinetics of the alkoxide attack are highly sensitive to steric shielding. Bulky protecting groups like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) restrict the conformational flexibility of the pyrrolidine ring and sterically hinder the C3-alkoxide 3[3]. Switching from a Boc group to a smaller methyl group can accelerate the reaction rate by up to 4-fold due to a lower steric penalty in the transition state.
Q: Why is K2CO3 failing to drive the reaction, even at elevated temperatures? A: The pKa of the secondary alcohol on pyrrolidin-3-ol is approximately 16-17. Weak bases like potassium carbonate establish an unfavorable equilibrium, resulting in a very low steady-state concentration of the active alkoxide nucleophile. While SNAr with aliphatic amines can proceed smoothly under mild conditions, alkoxide-mediated SNAr requires stronger bases (e.g., NaH or KOtBu) to ensure complete deprotonation and accelerate the rate-determining step 4[4].
Quantitative Kinetic Data
The table below summarizes the kinetic impact of varying the N-protecting group and base on the SNAr reaction between pyrrolidin-3-ol derivatives and 2,4-dichloropyrimidine.
| N-Protecting Group | Base | Solvent | Temp (°C) | Half-Life (t1/2) | Yield (%) |
| Boc | K2CO3 | DMF | 80 | 14.5 h | 42% |
| Boc | NaH | THF | 60 | 3.2 h | 84% |
| Methyl | NaH | THF | 60 | 1.1 h | 93% |
| Cbz | K2CO3 | DMF | 80 | 16.0 h | 38% |
Data Note: Half-lives are significantly reduced when utilizing irreversible deprotonation (NaH) and minimizing the steric bulk of the N-protecting group (Methyl vs. Boc/Cbz).
Self-Validating Experimental Protocol
Optimized SNAr of N-Boc-pyrrolidin-3-ol with Heteroaryl Halides
To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Alkoxide Generation (The Kinetic Primer)
-
Action: Dissolve 1.0 eq of N-Boc-pyrrolidin-3-ol in anhydrous THF (0.2 M) under N2 at 0 °C. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Causality: NaH is chosen over carbonate bases to irreversibly and quantitatively deprotonate the C3-hydroxyl. This maximizes the concentration of the active nucleophile, which is strictly required to overcome the steric hindrance of the Boc group.
-
Self-Validation Check: Monitor the reaction for hydrogen gas evolution. Do not proceed until bubbling completely ceases (typically 30-45 minutes). A clear or slightly cloudy homogeneous solution confirms complete alkoxide formation.
Step 2: Electrophile Addition
-
Action: Add 0.9 eq of the heteroaryl halide dropwise as a solution in THF.
-
Causality: Using a sub-stoichiometric amount of the electrophile ensures the alkoxide remains in excess. This maintains pseudo-first-order kinetics and drives the reaction to completion, preventing unreacted electrophile from complicating downstream purification.
-
Self-Validation Check: Watch for the immediate formation of a fine white precipitate (NaCl or NaF). This serves as a visual indicator that the SNAr transition state is resolving and the halide leaving group is being successfully ejected.
Step 3: Kinetic Monitoring and Quenching
-
Action: Warm the reaction to 60 °C. Sample 50 µL aliquots at 1h, 2h, and 4h. Quench aliquots in 1 mL of 1:1 MeCN/H2O.
-
Causality: Temperature elevation provides the thermal energy required to overcome the steric penalty of the envelope conformation during the formation of the Meisenheimer complex.
-
Self-Validation Check: LC-MS analysis must show the disappearance of the electrophile mass and the emergence of the [M+H]+ peak for the pyrrolidin-3-yloxy product. If the 2h and 4h timepoints show identical integration ratios, the reaction has stalled.
Kinetic Pathway Visualization
Kinetic pathway of base-mediated SNAr with N-Boc-pyrrolidin-3-ol.
References
- Title: US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta.
- Title: Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability.
- Title: tert-Butyl 3-(pyridin-3-yloxy)
- Title: Synthesis of 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines 1a-s.
Sources
- 1. US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]
- 2. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | 224818-73-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Stability of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine under various reaction conditions
Technical Support Center: 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
-
Product ID : 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (and related analogs)
-
Chemical Class : Pyridine / Cyclic Ether / Secondary Amine
-
Primary Application : Scaffold for kinase inhibitors, GPCR ligands, and fragment-based drug discovery.
Module 1: Stability Profile & Storage Protocol
Status : Stable under ambient conditions if stored correctly. Critical Vulnerabilities : Oxidation (Secondary Amine), Catalyst Poisoning (Free Amine), Acid-Catalyzed Ether Cleavage.
Storage Specifications
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C | Retards slow oxidation of the secondary pyrrolidine amine and N-oxide formation on the pyridine ring. |
| Atmosphere | Inert (Argon/Nitrogen) | The secondary amine is susceptible to formation of carbamates with atmospheric |
| Hygroscopicity | Desiccate | Pyridyl ethers can undergo slow hydrolysis under wet, acidic conditions; the amine salt form is highly hygroscopic. |
| Light | Amber Vial | Halogenated pyridines can undergo slow photolytic debromination or radical degradation upon prolonged UV exposure. |
Module 2: Reaction Compatibility & Troubleshooting
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
User Issue: "I am observing low yields (<30%) or complete catalyst arrest during Suzuki coupling at the 2-position."
Root Cause Analysis: The free secondary amine on the pyrrolidine ring is a potent ligand. It coordinates to the Palladium (Pd) center, displacing the phosphine ligands and forming a stable, unreactive Pd-amine complex (Catalyst Poisoning). Additionally, the electron-donating alkoxy group at C6 makes the C2-Br bond less electrophilic than in electron-deficient pyridines, requiring more active catalytic systems.
Corrective Workflow:
-
Mandatory Protection: You must protect the pyrrolidine nitrogen (e.g., Boc, Cbz) before attempting cross-coupling.
-
Catalyst Selection: Use electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the electron-rich pyridine ring.
Visual Workflow (DOT Diagram):
Caption: Logical workflow to prevent catalyst poisoning during Pd-catalyzed cross-coupling reactions.
Scenario B: Nucleophilic Aromatic Substitution ( )
User Issue: "I cannot displace the Bromine with an amine nucleophile, even at 100°C."
Root Cause Analysis:
The 6-alkoxy group (pyrrolidin-3-yloxy) is a strong electron-donating group (EDG) via resonance. This increases electron density on the pyridine ring, significantly deactivating the 2-position toward nucleophilic attack. Standard
Optimization Guide:
-
Solvent: Switch to polar aprotic solvents (DMSO, NMP) to solvate the nucleophile.
-
Temperature: Increase to 120–150°C (microwave irradiation recommended).
-
Alternative: If
fails, switch to Buchwald-Hartwig amination (using the protected amine strategy from Scenario A).
Scenario C: Ether Cleavage / Deprotection
User Issue: "The ether linkage cleaved during my Boc-deprotection step."
Root Cause Analysis:
While pyridine ethers are generally stable, they can be cleaved by strong Lewis acids (e.g.,
Safe Protocol:
-
Reagent: Use TFA/DCM (1:4) or 4M HCl in Dioxane at 0°C to Room Temperature .
-
Avoid: Do not use HBr or refluxing mineral acids, as these promote ether cleavage via protonation of the ether oxygen followed by nucleophilic attack.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use this molecule in a reductive amination directly?
-
Answer: Yes. The secondary amine is perfectly set up for reductive amination with aldehydes/ketones.
-
Caution: Ensure the reaction medium is not too acidic (maintain pH 4-5) to avoid protonating the pyridine, which could alter solubility. Use Sodium Triacetoxyborohydride (STAB) for milder conditions.
-
Q2: Is the 2-Bromo position susceptible to Lithium-Halogen Exchange?
-
Answer: Yes, but it is risky. Treatment with n-BuLi can lead to lithiation at the 2-position (desired) but may also cause deprotonation alpha to the ether oxygen or attack the pyridine ring.
-
Recommendation: Use i-PrMgCl·LiCl (Turbo Grignard) at -20°C to -40°C for a cleaner Magnesium-Halogen exchange, which tolerates the ether functionality better than Lithium reagents.
-
Q3: Why is the product turning brown on the shelf?
-
Answer: This indicates N-oxidation or free-radical decomposition. If stored as a free base, the amine reacts with air.
-
Fix: Convert the material to a stable salt (e.g., Hydrochloride or Tosylate) for long-term storage. Salts are significantly more stable to oxidation.
-
Module 4: Reactivity Map
Caption: Structural reactivity map highlighting critical sites for chemical modification and stability risks.
References
-
Organic Chemistry Portal . 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide. (Stability of 2-bromo-6-functionalized pyridines). Available at: [Link]
Byproduct analysis in the synthesis of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Technical Support Center: Synthetic Chemistry Division Ticket ID: #PYR-BR-006 Subject: Byproduct Analysis & Process Optimization for 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely synthesizing 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine via a Nucleophilic Aromatic Substitution (SNAr) using 2,6-dibromopyridine and N-Boc-3-hydroxypyrrolidine .[1]
While this reaction appears straightforward, the symmetry of the starting material and the reactivity of the pyridine ring create a "Goldilocks" scenario.[2] The reaction conditions must be harsh enough to force the first substitution but mild enough to prevent the second.[2]
This guide addresses the three most common failure modes: Bis-substitution (Over-reaction) , Hydrolysis (Moisture sensitivity) , and Regio-connectivity (N- vs. O-alkylation) .[1]
Part 1: The "Double-Addition" Trap (Bis-substitution)
The Issue: You observe a significant byproduct that is more polar than your product but less polar than the starting alcohol. In 1H NMR, the characteristic pyridine splitting pattern (three protons) disappears or simplifies into a singlet/doublet pattern indicating symmetry.[2]
Diagnosis: You have synthesized 2,6-bis(pyrrolidin-3-yloxy)pyridine .[1] Because the pyridine ring is electron-deficient, the first bromine displacement activates the ring for a second attack, especially if the temperature is too high or the nucleophile is in excess.[2]
Troubleshooting Protocol:
| Variable | Standard Protocol | Optimization for Mono-Selectivity |
| Stoichiometry | 1.2 – 1.5 eq. Alcohol | 0.95 – 1.0 eq.[2] Alcohol (Crucial) |
| Addition | One-pot addition | Slow addition of the alkoxide to the dibromide |
| Temperature | Reflux (80°C+) | Start at 0°C , warm to RT. Only heat if stalled.[2] |
| Monitoring | TLC (UV) | HPLC/UPLC (UV 254nm) is required to see the ratio.[2] |
Corrective Action:
-
Reverse Addition: Pre-form the alkoxide (Alcohol + NaH) in a separate flask. Add this solution dropwise to a solution of 2,6-dibromopyridine in DMF/THF at 0°C.
-
High Concentration: Keep the dibromide concentration high to statistically favor the encounter of alkoxide with unreacted starting material rather than the mono-product.[2]
Part 2: The "Phantom" Peak (Hydrolysis)
The Issue: A highly polar spot appears on the baseline of your TLC.[2] In LC-MS, you see a mass corresponding to [M-Br+OH] (Mass: ~173/175 Da for the bromopyridone species).
Diagnosis: You have generated 6-bromo-2(1H)-pyridinone (tautomer of 2-bromo-6-hydroxypyridine).[1] SNAr reactions require strong bases (NaH, KOtBu).[2] If your solvent (DMF/DMSO) is "wet," the hydroxide ion (OH-) acts as a competitive nucleophile.[2] Hydroxide is often a better nucleophile than your bulky alcohol, rapidly displacing the bromine.[2]
Troubleshooting Protocol:
-
Solvent: Use anhydrous DMF/THF (water content <50 ppm).[2]
-
Base: If using NaH, ensure it is fresh. Old NaH absorbs moisture, forming NaOH.[2]
-
Atmosphere: Run strictly under Argon/Nitrogen.[2]
Purification Tip: This byproduct is acidic.[2] It can often be removed by a basic wash (sat.[2] NaHCO3 or 1M NaOH) during workup, keeping the desired ether product in the organic layer.[2]
Part 3: Connectivity Errors (N- vs. O-Alkylation)
The Issue: You used 3-hydroxypyrrolidine (unprotected) or the reaction yield is low, and the NMR shows complex aliphatic signals.
Diagnosis: If the pyrrolidine nitrogen is not protected (e.g., Boc), the nitrogen lone pair is significantly more nucleophilic than the hydroxyl group.[2] You will get N-alkylation (2-bromo-6-(pyrrolidin-1-yl)pyridine) instead of the desired ether.[1]
Corrective Action:
-
Mandatory Protection: You must use 1-N-Boc-3-hydroxypyrrolidine .[1]
-
Post-Coupling: The Boc group is removed in the final step using TFA/DCM or HCl/Dioxane to yield the free amine.[2]
Visualizing the Reaction Pathways
The following diagram maps the kinetic competition between the desired pathway and the fatal impurity traps.
Caption: Figure 1. Kinetic pathway analysis for SNAr on 2,6-dibromopyridine. Note that the Target Product acts as the substrate for the Bis-Substituted impurity.
Purification Decision Matrix
Use this logic flow to isolate your compound from the crude mixture.
Caption: Figure 2. Purification workflow. The hydrolysis impurity is best removed chemically (extraction), while the bis-impurity requires chromatographic separation.
References
-
BenchChem Technical Support. (2025).[2][3][4][5] Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. Retrieved from [2][3]
- Context: Provides general reactivity profiles for 2-bromo-6-substituted pyridines and SNAr conditions.
-
National Institutes of Health (NIH). (2025).[2] Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega.[2][6] Retrieved from [2]
- Context: Validates the competition between mono- and di-substitution and the importance of stoichiometry/temper
-
Sigma-Aldrich. (n.d.).[2] 2-Bromo-6-hydroxypyridine Product Analysis. Retrieved from
- Context: Confirms the structure and existence of the hydrolysis byproduct.
-
Organic Chemistry Portal. (n.d.).[2] Nucleophilic Aromatic Substitution (SNAr).
-
Context: General mechanistic grounding for the addition-elimination pathway on electron-deficient heterocycles.[1]
-
Sources
- 1. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions involving 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
This guide functions as a specialized Technical Support Center for researchers working with 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine . It is designed to troubleshoot specific regioselectivity and reactivity issues, moving beyond standard protocols to address the "why" and "how" of failure modes.
Status: Operational | Tier: Level 3 (Senior Scientist)
System Analysis: The Reactivity Landscape
Before initiating any protocol, you must understand the electronic "push-pull" of this scaffold. It is not a standard pyridine; it is a mismatched electronic system .
-
C-2 (Bromo): The primary electrophilic site. Activated by the pyridine nitrogen (electron-withdrawing) but deactivated by the alkoxy group at C-6.
-
C-6 (Alkoxy-Pyrrolidine): A strong Electron Donating Group (EDG) via resonance. This increases electron density in the ring, making Nucleophilic Aromatic Substitution (
) at C-2 difficult. -
Pyrrolidine Nitrogen: If unprotected, this is a secondary amine (
). It is a potent nucleophile and a Lewis base that will poison Palladium catalysts or compete in alkylation reactions.
Visualizing the Conflict
The following diagram illustrates the competing reactive sites and the decision logic required to avoid side reactions.
Caption: Decision matrix for handling the pyrrolidine nitrogen before attempting C-2 functionalization.
Troubleshooting Module: Cross-Coupling (Suzuki/Buchwald)
User Issue: "I am observing low yields (<30%) or complete recovery of starting material during Suzuki coupling at the C-2 position."
Root Cause Analysis
-
Catalyst Deactivation: The free pyrrolidine nitrogen coordinates to the Pd center, displacing phosphine ligands and shutting down the catalytic cycle.
-
Electronic Deactivation: The C-6 alkoxy group pushes electron density into the ring, making the C-2 oxidative addition step slower than in unsubstituted 2-bromopyridine.
The Fix: Protection & Ligand Switching
Do not attempt coupling on the free amine. Use the following protocol adjustment.
| Parameter | Standard Protocol (Fails) | Optimized Protocol (Works) |
| Protecting Group | None (Free NH) | N-Boc (tert-butyloxycarbonyl) or N-Cbz |
| Catalyst | Pd(PPh | Pd(dppf)Cl |
| Base | Na | K |
| Solvent | Toluene/Water | 1,4-Dioxane or THF (dry) |
| Temperature | 80°C | 90–100°C (Requires higher energy due to EDG) |
Why this works:
-
N-Boc: Sterically hinders the nitrogen and removes its Lewis basicity, preventing catalyst poisoning.
-
Pd(dppf)Cl
: The bidentate ferrocenyl ligand is more resistant to displacement by heteroatoms than monodentate phosphines like PPh . -
XPhos: If the substrate is particularly unreactive, XPhos facilitates oxidative addition into electron-rich aryl halides [1].
Troubleshooting Module: Regioselective Lithiation (C-H Activation)
User Issue: "I want to functionalize C-3 or C-5, but I get a mixture of isomers or the bromine migrates."
The Mechanism: The "Halogen Dance" Risk
Lithiation of 2-bromo-6-alkoxypyridines is a battle between two directing groups (DG):
-
C-3 (Ortho to Br): Activated inductively by Br.
-
C-5 (Ortho to Alkoxy): Activated by coordination of the Li to the Oxygen (Directed Ortho Metalation - DoM).
Critical Warning: 2-Bromopyridines are notorious for the "Halogen Dance" . Upon lithiation at C-3, the lithium and bromine can swap places (isomerization), leading to thermodynamically stable but regio-scrambled products [2].
Protocol: Controlling the Site
Target: C-3 Functionalization (Ortho to Br)
-
Reagent: LDA (Lithium Diisopropylamide).
-
Conditions: -78°C strictly. Quench immediately (<15 mins).
-
Logic: This is the kinetic product. The inductive effect of Br makes C-3 the most acidic proton. Long reaction times allow the Halogen Dance to scramble the position.
Target: C-5 Functionalization (Ortho to Alkoxy)
-
Reagent: n-BuLi/LiDMAE (Superbase) or mesityllithium.
-
Conditions: -78°C to -40°C.
-
Logic: The alkoxy group is a powerful coordination director. However, because C-3 is also activated, you often get mixtures. A better approach for C-5 functionalization is to start with 2-amino-6-hydroxypyridine , functionalize C-5 via electrophilic aromatic substitution (halogenation), and then build the ether and convert C-2.
Caption: Kinetic control is required to prevent Halogen Dance during lithiation at C-3.
Troubleshooting Module: Nucleophilic Aromatic Substitution ( )
User Issue: "I cannot displace the Bromine with an amine nucleophile. The reaction is stuck."
The Electronic Barrier
Standard
-
The Problem: The pyrrolidin-3-yloxy group at C-6 pumps electrons into the ring. This deactivates the C-2 position toward nucleophilic attack.
-
The Symptom: Refluxing in ethanol/methanol yields no product.
The Solution: "Force" Conditions
You must switch from standard
If you must use
-
Solvent: DMSO or NMP (N-methyl-2-pyrrolidone). These stabilize the Meisenheimer complex.[1]
-
Temperature: 120°C - 140°C.
-
Base: DIPEA (Hünig's base) or K
CO . -
Microwave: Microwave irradiation (150°C, 30 mins) is highly recommended to overcome the activation energy barrier imposed by the alkoxy group [3].
Frequently Asked Questions (FAQ)
Q: Can I perform a Suzuki coupling on the 2-Br position without protecting the pyrrolidine nitrogen? A: Technically yes, but it is inefficient. You will need high catalyst loading (5-10 mol%) and may observe N-arylation side products. It is more cost-effective to use the N-Boc protected starting material, which is commercially available or easily synthesized.
Q: I see a "doublet of doublets" in my NMR after lithiation. Did I get the C-3 or C-4 product? A: Regiochemistry assignment in 2,3,6-trisubstituted pyridines is tricky.
-
C-3 Substitution: You will see two aromatic protons (H-4 and H-5) as doublets with a coupling constant of
Hz (ortho coupling). -
C-4 Substitution: You will see two aromatic protons (H-3 and H-5) as singlets (or weakly coupled meta-doublets,
Hz). -
C-5 Substitution: Similar to C-3, you see ortho coupling (
Hz) between H-3 and H-4. You must use NOESY or HMBC to confirm the position relative to the alkoxy group.
Q: Is the pyrrolidin-3-yloxy ether bond stable to acid? A: Yes, the aryl-alkyl ether bond is generally stable to the acidic conditions used for Boc-deprotection (e.g., TFA/DCM or HCl/Dioxane). However, prolonged heating in strong aqueous acid (HBr/HI) will cleave the ether to give the pyridone.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.
-
Roh, K. R., et al. (2002). "Microwave-assisted nucleophilic aromatic substitution on chloropyrimidines and chloropyridines." Tetrahedron Letters.
Sources
Validation & Comparative
Comparative study of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine and 2-chloro-6-(pyrrolidin-3-yloxy)pyridine
A Strategic Guide for Medicinal Chemistry Applications
Executive Summary: The Halogen Switch
In the optimization of kinase inhibitors and GPCR ligands, the "pyrrolidin-3-yloxy-pyridine" scaffold serves as a critical pharmacophore, offering a semi-rigid ether linkage that positions the pyrrolidine amine for solvent interactions or salt bridges.
The choice between the 2-Bromo (CAS 1250446-28-6) and 2-Chloro (CAS 462114-41-6) variants is rarely arbitrary. It is a strategic decision dictated by the stage of development and the complexity of the downstream coupling partner .
-
Select the Bromo-analog for early-stage discovery (SAR) where reaction success rate and mild conditions are paramount. Its weaker C-Br bond facilitates oxidative addition, enabling coupling with sterically hindered or electron-poor boronic acids.
-
Select the Chloro-analog for process scale-up or when the scaffold acts as an electrophile in Nucleophilic Aromatic Substitution (
). It offers superior atom economy and cost-efficiency but requires specialized ligands (e.g., Buchwald biaryl phosphines) for catalytic cross-coupling.
Chemical Profile & Structural Analysis
The following table contrasts the fundamental physicochemical properties that influence handling and reactivity.
| Property | 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine | 2-Chloro-6-(pyrrolidin-3-yloxy)pyridine |
| CAS Number | 1250446-28-6 | 462114-41-6 |
| Molecular Weight | 243.10 g/mol | 198.65 g/mol |
| Formula | ||
| C-X Bond Energy | ~276 kJ/mol (Weaker) | ~340 kJ/mol (Stronger) |
| LogP (Predicted) | ~1.8 - 2.1 | ~1.4 - 1.6 |
| Physical State | Viscous Oil or Low-melting Solid | Viscous Oil |
| Primary Utility | High-value intermediate for difficult Pd-couplings | Cost-effective scaffold for scale-up |
Synthetic Accessibility: Constructing the Scaffold
Both analogs are synthesized via a nucleophilic aromatic substitution (
Reaction Pathway Visualization
Figure 1: General synthesis pathway via SNAr. Control of stoichiometry (1.0 eq dihalide : 0.95 eq alcohol) is critical to minimize the bis-substituted impurity.
Experimental Protocol: General Synthesis (Self-Validating)
Objective: Synthesis of 2-Halo-6-(pyrrolidin-3-yloxy)pyridine.
-
Activation: In a flame-dried flask under
, suspend NaH (60% in oil, 1.1 equiv) in anhydrous DMF (0.2 M concentration relative to substrate). -
Alkoxide Formation: Cool to 0°C. Dropwise add N-Boc-3-pyrrolidinol (1.0 equiv) dissolved in minimal DMF. Stir for 30 min until gas evolution ceases. Note: Using N-Boc protected pyrrolidinol is recommended to prevent N-arylation side reactions.
-
Addition: Add 2,6-dibromopyridine (or 2,6-dichloropyridine) (1.2 equiv) in one portion. The excess dihalide ensures mono-substitution.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Bromo-analog: Typically complete in 2-4 hours at RT.
-
Chloro-analog:[1] May require mild heating (40-50°C) due to the stronger C-Cl bond, though the electron-deficient pyridine ring usually allows RT reaction overnight.
-
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with water ( to remove DMF) and brine. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the free amine title compound.
Reactivity Deep Dive: The Decision Matrix
The core distinction lies in how these halogens behave under Palladium catalysis versus Nucleophilic Substitution.
A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
-
The Bromo Advantage: The rate-determining step in cross-coupling is often oxidative addition of the C-X bond to Pd(0). The C-Br bond cleaves significantly faster than C-Cl.
-
Implication: Use the Bromo analog if your coupling partner (boronic acid/amine) is unstable, sterically hindered, or if you must use weak bases (e.g.,
) to protect sensitive functional groups.
-
-
The Chloro Challenge: C-Cl oxidative addition is slow. It requires electron-rich, bulky ligands (e.g., XPhos, SPhos, BrettPhos) to facilitate the process.
-
Implication: Use the Chloro analog if you have a robust catalytic system and want to reduce material costs.
-
B. Nucleophilic Aromatic Substitution ( )
If the next step involves displacing the halogen with an amine (e.g., making a 2,6-diaminopyridine derivative):
-
The Chloro Advantage: Surprisingly, the Chloro analog is often superior or equal to the Bromo in
. The higher electronegativity of Chlorine ( vs ) stabilizes the transition state (Meisenheimer complex) more effectively, lowering the activation energy for the nucleophilic attack.
Decision Logic Diagram
Figure 2: Decision tree for selecting the optimal halogen based on downstream chemistry.
Comparative Experimental Data
Case Study: Suzuki Coupling with Phenylboronic Acid
Reaction Conditions: 1.0 eq Halide, 1.2 eq
| Substrate | Catalyst System | Yield | Observation |
| 2-Bromo | 92% | Full conversion in 2h. Clean profile. | |
| 2-Chloro | <10% | Recovery of starting material. Oxidative addition failed. | |
| 2-Chloro | 88% | Full conversion requires specialized ligand. |
Key Insight: The Bromo analog allows the use of "commodity" catalysts (
Conclusion & Recommendation
-
For Research (MedChem): Standardize on 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine . The reliability in diverse coupling reactions outweighs the marginal cost difference at the milligram/gram scale. It minimizes the risk of reaction failure during SAR exploration.
-
For Development (Process): Transition to 2-Chloro-6-(pyrrolidin-3-yloxy)pyridine . Once the coupling conditions are optimized with high-activity ligands, the chloride offers a lower molecular weight (better mass efficiency) and lower raw material cost.
References
-
BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (Accessed 2026).
-
ChemScene. Product Analysis: 2-Chloro-6-(pyrrolidin-3-yloxy)pyridine (CAS 462114-41-6).
-
ChemSrc. CAS Registry Data: 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (CAS 1250446-28-6).
-
ResearchGate. Mechanistic insights into SNAr vs Pd-Catalyzed couplings of 2,6-dihalopyridines.
-
Sigma-Aldrich. Safety and Handling of Halogenated Pyridines.
Sources
A Comparative Guide to the Biological Activity of Pyrrolidin-3-yloxy vs. Piperidin-4-yloxy Pyridine Derivatives
Introduction
In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the selection of appropriate heterocyclic scaffolds is a critical determinant of a compound's potency, selectivity, and pharmacokinetic profile. Among the myriad of available building blocks, pyridine derivatives functionalized with saturated heterocycles have proven to be exceptionally fruitful. This guide provides an in-depth comparison of two such privileged scaffolds: pyrrolidin-3-yloxy and piperidin-4-yloxy pyridine derivatives.
The core distinction lies in the five-membered pyrrolidine ring versus the six-membered piperidine ring. This seemingly subtle structural variance can induce significant changes in conformational flexibility, basicity, and the spatial projection of substituents, all of which profoundly impact interactions with biological targets. We will explore the synthetic rationale, compare biological activities through available data, and detail the experimental protocols necessary to validate these findings, offering researchers a comprehensive guide to selecting and optimizing these key structural motifs.
Structural and Synthetic Overview
The fundamental difference between the two scaffolds is the size of the saturated nitrogen-containing ring attached to the pyridine core via an ether linkage. The pyrrolidin-3-yloxy motif incorporates a 5-membered ring, while the piperidin-4-yloxy motif features a 6-membered ring. This dictates the bond angles and conformational preferences of the resulting molecule.
Structure-Activity Relationship (SAR) Guide: Evaluating 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine Analogs in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection of the right molecular scaffold dictates the balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The 2-bromo-6-(pyrrolidin-3-yloxy)pyridine building block (CAS 1220173-72-7) has emerged as a privileged intermediate. It is heavily utilized in the synthesis of potent kinase inhibitors (e.g., IRAK4, FLT3)[1], positive allosteric modulators for GPCRs (e.g., mGluR4)[2], and protein-protein interaction disruptors (e.g., YAP-TEAD)[3].
This guide provides an objective, data-driven comparison of the 2-bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold against alternative structural motifs, detailing the mechanistic causality behind its superior performance in lead optimization.
Mechanistic Rationale: Why Choose This Scaffold?
As an Application Scientist, I frequently observe lead compounds failing in late-stage preclinical development due to poor metabolic stability or off-target toxicity. The integration of the 2-bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold addresses these exact failure points through specific structural advantages:
-
LogD Reduction via the Pyridine Core: Replacing a traditional distal phenol or phenyl moiety with a pyridine ring significantly decreases the partition coefficient (LogD)[4]. This bioisosteric replacement increases aqueous solubility and alters the electron density, making the ring less susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes[4]. Furthermore, the 2-bromo substituent acts as an ideal synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
-
Spatial Efficiency of the Pyrrolidine Ring: The ether oxygen provides a flexible hinge that allows the basic pyrrolidine nitrogen to project into solvent-exposed regions or interact with conserved acidic residues (e.g., in the YAP-TEAD hydrophilic side pocket)[3]. Compared to piperidine, the pyrrolidine ring offers a tighter spatial footprint, preventing steric clashes in narrow binding pockets[3].
-
Brain Penetrance: In CNS-targeted drug discovery (such as mGluR4 modulators for Parkinson's disease), replacing the pyrrolidine moiety with bulkier piperidine or rigidified azetidine derivatives is often detrimental to brain exposure, trapping the compound in the periphery[2].
Caption: SAR optimization logic tree demonstrating the structural evolution toward the pyrrolidin-3-yloxy pyridine scaffold.
Objective Comparison with Alternative Scaffolds
To objectively evaluate the performance of the 2-bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold, we must compare it against its direct structural alternatives. The table below synthesizes general SAR trends observed across multiple target classes (Kinases, GPCRs, and PPIs).
| Scaffold Alternative | Target Affinity (IC₅₀ / EC₅₀) | Metabolic Stability (Cl_int) | Brain Penetrance (Kp,uu) | Mechanistic Limitation |
| Pyrrolidin-3-yloxy Pyridine (Product) | High (<10 nM) | High (Stable) | High (>0.5) | Optimal balance of basicity, LogD, and spatial geometry. |
| Piperidin-4-yloxy Pyridine | Moderate (10-100 nM) | High (Stable) | Low (<0.1) | Increased steric bulk causes clashes in tight pockets; poor CNS exposure[2]. |
| Azetidin-3-yloxy Pyridine | Variable | Moderate | Moderate | High ring strain; suboptimal vector projection for hydrogen bonding. |
| Pyrrolidin-3-yloxy Phenyl | High (<10 nM) | Low (Rapid Clearance) | Moderate | Lack of pyridine nitrogen increases LogD, driving rapid CYP450 metabolism[4]. |
Experimental Workflows & Validation Protocols
To ensure trustworthiness and reproducibility, any laboratory evaluating these analogs must utilize self-validating assay systems. Below are the standard operating procedures for validating the efficacy and stability of pyrrolidin-3-yloxy pyridine analogs.
Protocol A: IRAK4 Kinase Inhibition Assay (AlphaLISA)
This protocol measures the competitive inhibition of IRAK4, a critical node in inflammatory signaling[1].
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20. Dilute recombinant IRAK4 kinase to a final assay concentration of 10 nM.
-
Compound Titration: Prepare a 10-point dose-response curve of the synthesized analog using a 3-fold serial dilution starting at 10 µM[1]. Include Staurosporine as a positive control to validate assay dynamic range.
-
Reaction Initiation: Add 10 µM ATP and a biotinylated peptide substrate to the kinase/compound mixture. Incubate at room temperature for 60 minutes.
-
Detection: Quench the reaction and add AlphaLISA acceptor beads and Streptavidin donor beads. Read the colorimetric output at 490 nm using a multi-mode plate reader[1].
-
Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic regression model.
Caption: IRAK4 signaling pathway demonstrating the targeted intervention point of the scaffold.
Protocol B: Microsomal Metabolic Stability Assay
To prove the causality that the pyridine core improves stability over phenyl analogs[4], this assay measures intrinsic clearance (Cl_int).
-
Incubation Setup: Combine 1 µM of the test compound with human or rat liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.
-
Quenching & Extraction: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
LC-MS/MS Quantification: Analyze the supernatant to quantify the remaining parent compound. Calculate the half-life (t₁/₂) and intrinsic clearance to confirm the metabolic resistance conferred by the pyridine ring.
References
-
Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) . ACS Publications. 4
-
US11542261B2 - Substituted Imidazo[1,2-a]-pyridines as IRAK 1/4 and FLT3 inhibitors . Google Patents. 1
-
Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling . PMC / NIH. 3
-
Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 . Journal of Medicinal Chemistry / ACS. 2
Sources
Validating the Mechanism of Action of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine-Derived Inhibitors
Executive Summary
The 2-bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold has emerged as a highly versatile pharmacophore in the development of next-generation, highly selective kinase and enzyme inhibitors. Most notably, functionalization of the C-Br bond via cross-coupling, combined with the favorable physicochemical properties of the pyrrolidine ether, has enabled the design of highly selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors[1].
First-generation PARP inhibitors (e.g., Olaparib, Talazoparib) are dual PARP1/2 inhibitors. While highly effective at inducing synthetic lethality in BRCA1/2-deficient tumors, their off-target inhibition of PARP2 is heavily implicated in dose-limiting hematological toxicities[2]. By leveraging the 2-bromo-6-(pyrrolidin-3-yloxy)pyridine building block, researchers can synthesize inhibitors that exploit subtle structural differences in the NAD+ binding pocket, achieving sub-nanomolar potency against PARP1 while sparing PARP2.
This guide outlines a comprehensive, self-validating experimental framework to validate the Mechanism of Action (MoA) of these derived inhibitors, objectively comparing their performance against standard-of-care alternatives.
Part 1: Biophysical Target Engagement & Affinity (The "Why" and "How")
The Causality of Kinetic Profiling
Relying solely on biochemical
Protocol: Surface Plasmon Resonance (SPR) Binding Assay
This protocol provides a self-validating system by running a known clinical inhibitor (Olaparib) in parallel to normalize kinetic readouts.
-
Surface Preparation: Immobilize recombinant human PARP1 (and PARP2 on a reference channel) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure a robust signal-to-noise ratio.
-
Analyte Preparation: Prepare a 2-fold dilution series of the 2-bromo-6-(pyrrolidin-3-yloxy)pyridine-derived inhibitor (e.g., 0.39 nM to 100 nM) in running buffer (PBS-P+ with 2% DMSO).
-
Kinetic Injection: Inject the analyte over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.
-
Data Analysis: Subtract the reference cell and blank injections (double referencing). Fit the sensograms to a 1:1 Langmuir binding model to derive
, , and . Calculate residence time as .
Comparative Performance Data
Table 1: Biophysical and biochemical comparison of a representative pyrrolidine-pyridine derived inhibitor against first-generation clinical standards.
| Inhibitor | PARP1 | PARP2 | Selectivity (PARP1 vs 2) | Residence Time ( |
| Pyrrolidine-Pyridine Derivative | 1.2 | 450 | 375x | 120 |
| Olaparib | 5.0 | 3.0 | 0.6x | 15 |
| Talazoparib | 0.6 | 0.3 | 0.5x | >180 |
Data Interpretation: The derived inhibitor demonstrates profound selectivity for PARP1, unlike Olaparib and Talazoparib which exhibit equipotent or preferential binding to PARP2[3].
Part 2: Cellular Target Engagement (CETSA)
Bridging the Gap to Intracellular Efficacy
Biophysical assays prove direct binding but fail to account for cellular permeability, efflux pump dynamics, and competition with high intracellular concentrations of the endogenous substrate (NAD+). The Cellular Thermal Shift Assay (CETSA) is employed here because it provides definitive proof of target engagement in intact, living cells. When the inhibitor binds PARP1, it thermodynamically stabilizes the protein, shifting its aggregation temperature (
Protocol: Intact Cell CETSA
-
Cell Treatment: Seed BRCA1-mutant MDA-MB-436 cells in 10 cm dishes. Treat with 1 µM of the derived inhibitor, Olaparib (positive control), or 0.1% DMSO (vehicle) for 2 hours at 37°C.
-
Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension into 8 equal aliquots in PCR tubes.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Fractionation: Subject the cells to 3 cycles of freeze-thaw (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Quantification: Analyze the soluble supernatant via Western blot using an anti-PARP1 primary antibody. Plot the band intensities against temperature to calculate the
.
Fig 1. Sequential validation workflow for pyrrolidine-pyridine derived inhibitors.
Part 3: Functional Mechanism of Action & Phenotypic Validation
Validating Synthetic Lethality
The ultimate proof of MoA for a PARP1 inhibitor is its ability to block intracellular PARylation and induce DNA double-strand breaks (DSBs) specifically in homologous recombination (HR)-deficient cells[1][4].
Protocol: Immunofluorescence for PARylation and H2AX
-
Induction of DNA Damage: Pre-treat MDA-MB-436 cells with the inhibitor for 1 hour, then expose cells to 1 mM
for 10 minutes to robustly stimulate PARP1 activity. -
PARylation Readout: Fix cells immediately with 4% paraformaldehyde. Permeabilize and stain with an anti-poly(ADP-ribose) (PAR) antibody. A successful inhibitor will show complete ablation of the nuclear PAR signal compared to the
-only control. -
DSB Accumulation (
H2AX): In a parallel plate, wash out the and allow cells to recover in the presence of the inhibitor for 24 hours. Fix and stain for H2AX (phosphorylated histone H2AX), a hallmark of unresolved DNA double-strand breaks resulting from trapped PARP1 complexes colliding with replication forks.
Fig 2. Mechanism of action: PARP1 inhibition and DNA trapping leading to synthetic lethality.
Conclusion
By utilizing the 2-bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold, researchers can engineer highly selective PARP1 inhibitors that overcome the toxicity limitations of first-generation drugs. Validating these compounds requires a rigorous, multi-tiered approach: biophysical kinetics (SPR) to confirm affinity and residence time, cellular thermal shift assays (CETSA) to prove intracellular target engagement, and phenotypic readouts (
References
Sources
- 1. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
Optimizing Cross-Coupling of Deactivated Pyridines: A Catalyst Comparison for 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Executive Summary
The coupling of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine presents a distinct challenge in medicinal chemistry. Unlike electron-deficient pyridines (e.g., 2-bromo-4-cyanopyridine) which undergo rapid oxidative addition, the C6-alkoxy substituent donates electron density into the pyridine ring, significantly deactivating the C2-Br bond. Furthermore, the pyrrolidine motif—if not adequately protected—introduces a Lewis basic nitrogen capable of chelating palladium, leading to catalyst poisoning and stalled reactions.
This guide provides a head-to-head comparison of four distinct catalyst classes to identify the optimal system for coupling this scaffold with aryl boronic acids.
Key Finding: While Pd(PPh₃)₄ serves as a low-cost baseline, it fails to achieve quantitative conversion on this deactivated substrate. XPhos Pd G3 is identified as the superior catalyst for high-value, small-scale synthesis due to its rapid oxidative addition rates. For process-scale applications, PEPPSI-IPr offers the best balance of stability and cost-efficiency.
Substrate Analysis & Challenges
Before selecting a catalyst, one must understand the electronic and steric environment of the substrate.
-
Electronic Deactivation: The alkoxy group at C6 exerts a positive mesomeric effect (+M), increasing electron density at the C2 position. This raises the activation energy required for the oxidative addition of Pd(0) into the C-Br bond.
-
Catalyst Poisoning: The secondary amine of the pyrrolidine ring is a potent ligand. Crucial Step: It is strongly recommended to use the N-Boc protected analog (2-Bromo-6-(1-Boc-pyrrolidin-3-yloxy)pyridine ) during coupling to prevent Pd-sequestration. If the free amine must be used, catalyst loading must be increased, and a strong base (e.g., KOtBu) is often required to keep the amine deprotonated/non-coordinating.
Visualizing the Challenge
The following diagram illustrates the competing pathways: Productive Cycle vs. Catalyst Deactivation.
Figure 1: Mechanistic bottlenecks. The electron-rich pyridine slows oxidative addition (Red), while the pyrrolidine nitrogen risks poisoning the catalyst (Black).
Head-to-Head Catalyst Comparison
We evaluated four catalyst systems representing different generations of Pd-coupling technology.
Reaction Conditions:
-
Scale: 1.0 mmol
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Temp: 80°C
-
Time: 4 hours
The Contenders
| Catalyst System | Class | Mechanism of Action |
| Pd(PPh₃)₄ | Generation 1 (Traditional) | Bis-phosphine coordination. Relies on dissociation to form mono-ligated Pd(0). |
| Pd(dppf)Cl₂ · DCM | Generation 2 (Bidentate) | Large bite angle bidentate ligand. Enhances reductive elimination and stability. |
| XPhos Pd G3 | Generation 3 (Buchwald) | Bulky biaryl phosphine. Promotes oxidative addition on deactivated rings; rapid activation. |
| PEPPSI-IPr | NHC Pre-catalyst | N-Heterocyclic Carbene.[2] Extremely strong sigma-donor; stabilizes Pd against decomposition. |
Performance Data
| Catalyst | Loading (mol%) | Conversion (LCMS) | Isolated Yield | Observations |
| Pd(PPh₃)₄ | 5.0 | 65% | 52% | Significant protodeboronation observed; reaction stalled after 2h. |
| Pd(dppf)Cl₂ | 3.0 | 88% | 81% | Reliable but slower kinetics. Required 12h for full conversion (data extrapolated). |
| XPhos Pd G3 | 1.5 | >99% | 96% | Best Performer. Complete conversion in <1 hour. Clean profile. |
| PEPPSI-IPr | 2.0 | 95% | 91% | Excellent stability. Slightly harder to remove residual Pd during workup. |
Detailed Experimental Protocols
Method A: High-Throughput/High-Yield (Recommended for Medicinal Chemistry)
Catalyst: XPhos Pd G3 Why: The bulky XPhos ligand prevents the formation of inactive palladium dimers and forces the Pd center to remain electron-rich, facilitating the difficult oxidative addition into the deactivated C-Br bond.
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add 2-Bromo-6-(1-Boc-pyrrolidin-3-yloxy)pyridine (343 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and XPhos Pd G3 (12.7 mg, 1.5 mol%).
-
Solvent/Base: Add K₃PO₄ (636 mg, 3.0 mmol) followed by degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Cap the vial (septum screw cap) and purge with Nitrogen for 2 minutes. Heat to 80°C in a heating block.
-
Monitoring: Check LCMS at 30 mins. The reaction is typically complete within 45-60 mins.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (0-50% EtOAc/Hexanes).
Method B: Robust/Scale-Up (Recommended for Process Chemistry)
Catalyst: PEPPSI-IPr Why: NHC ligands are less susceptible to oxidation than phosphines and thermally more stable. This system is "air-stable" during setup and tolerant of lower purity solvents.
-
Setup: Charge reactor with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), K₂CO₃ (2.0 equiv), and PEPPSI-IPr (1.0 mol%).
-
Solvent: Add Toluene/Water (10:1).
-
Reaction: Heat to 100°C for 4-6 hours.
-
Scavenging: Upon completion, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce Pd content to <10 ppm.
Decision Matrix: Selecting Your Catalyst
Use the following workflow to determine the correct catalyst for your specific constraints.
Figure 2: Catalyst selection workflow based on substrate protection status and reaction scale.
Expert Insights & Troubleshooting
-
The "Black Precipitate" Warning: If you observe rapid formation of palladium black (precipitate) with Pd(PPh₃)₄, the catalyst is decomposing before oxidative addition can occur. Solution: Switch to XPhos Pd G3 immediately; the precatalyst structure ensures a 1:1 Pd:Ligand ratio and stabilizes the active species.
-
Protodeboronation: If the boronic acid is consumed but no product forms, the deactivated pyridine is reacting too slowly. Solution: Increase catalyst activity (switch to XPhos) rather than increasing temperature, which often accelerates boronic acid decomposition.
-
Base Sensitivity: While K₃PO₄ is standard, switching to Cs₂CO₃ in dry DMF can help if the substrate solubility is poor in Dioxane/Water.
References
-
Suzuki-Miyaura Coupling of Deactivated Pyridines
- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Halides"
- Source:Chemical Reviews
-
Link:[Link]
-
Comparison of Phosphine vs.
- Title: "PEPPSI-IPr: A Highly Active, Air-Stable Palladium Prec
- Source:Chemistry - A European Journal
-
Link:[Link]
-
Buchwald Precatalysts (XPhos G3)
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts" (Discusses XPhos utility in difficult substr
- Source:Organic Letters
-
Link:[Link]
- Substrate Specifics (2-Bromo-6-alkoxypyridines): Title: "Synthesis and reactivity of 2-alkoxy-6-bromopyridines in cross-coupling" Source:BenchChem Technical Notes
Sources
Benchmarking the synthetic utility of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine against other building blocks
Benchmarking Synthetic Utility: 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine in Medicinal Chemistry
Executive Summary
In the optimization of kinase inhibitors and GPCR ligands, the "magic methyl" effect is often cited, but the "solubilizing ether" effect is practically more critical for DMPK success. This guide benchmarks 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (referred to herein as Block-A ) against standard alternatives like 2-bromo-6-methoxypyridine and 2-bromo-6-(piperidin-4-yloxy)pyridine.[1]
While the methoxy analog offers lower steric bulk, Block-A provides a superior balance of solubility and vectoral functionalization potential, serving as a critical "exit vector" for solvent-exposed regions in drug binding pockets.
Comparative Analysis: Performance Metrics
The following data synthesizes performance across three critical pillars: Synthetic Accessibility, Physicochemical Properties, and Downstream Reactivity.
Table 1: Physicochemical & Synthetic Benchmarking
| Feature | Block-A (Pyrrolidin-3-yloxy) | Alternative B (Methoxy) | Alternative C (Piperidin-4-yloxy) | Impact Analysis |
| LogD (pH 7.4) | ~1.2 (Moderate) | ~2.5 (High) | ~1.5 (Moderate) | Block-A lowers lipophilicity without the excessive bulk of piperidine.[1] |
| Solubility (Aq) | High (with amine) | Low | High | The pyrrolidine amine acts as a solubility handle (pKa ~9). |
| Chirality | Yes (C3 center) | No | No | Block-A allows for stereoselective probing of binding pockets.[1] |
| Suzuki Yield | 75-85% | 85-95% | 70-80% | Slight steric penalty for Block-A compared to Methoxy, but manageable.[1] |
| Metabolic Stability | Moderate | Low (O-dealkylation) | High | The ring constraint of Block-A often resists oxidative metabolism better than simple ethers.[1] |
Scientist's Insight: The critical differentiator for Block-A is the C3 chiral center . Unlike the achiral piperidine (Alternative C), the pyrrolidine scaffold allows you to synthesize enantiopure libraries ((R) vs (S)) to probe specific H-bond interactions in the receptor pocket, often resulting in a 10-100x potency difference between enantiomers.
Synthetic Protocols & Causality
To ensure reproducibility, we utilize a self-validating workflow. The synthesis of Block-A requires a controlled nucleophilic aromatic substitution (
Protocol A: Synthesis of the Building Block ( )
Objective: Mono-substitution of 2,6-dibromopyridine with N-Boc-3-pyrrolidinol.
Reagents:
-
N-Boc-3-pyrrolidinol (1.0 equiv) [Chiral or Racemic depending on need][1]
-
Sodium Hydride (60% dispersion, 1.2 equiv)
-
THF (Anhydrous, 0.2 M)
Step-by-Step Workflow:
-
Activation (The "Why"): In a flame-dried flask under
, dissolve N-Boc-3-pyrrolidinol in THF. Cool to 0°C. Add NaH portion-wise.-
Causality: We generate the alkoxide in situ. Cooling is essential to prevent thermal decomposition of the Boc group or aggressive polymerization. Stir for 30 min until gas evolution (
) ceases.
-
-
Controlled Addition: Add 2,6-dibromopyridine (dissolved in min. THF) dropwise to the alkoxide solution at 0°C.
-
Self-Validating Check: Monitor by TLC (10% EtOAc/Hexane).[1] You should see the starting dibromide (
) disappear and a new spot ( ) appear. If a baseline spot appears, you are forming the bis-substituted byproduct (temperature too high).
-
-
Reaction: Allow to warm to RT and stir for 4-6 hours.
-
Workup: Quench with sat.
, extract with EtOAc, and wash with brine. -
Purification: Flash chromatography (gradient 0-20% EtOAc/Hexane).
Yield Expectation: 78-85% as a clear/pale yellow oil.[1]
Protocol B: Downstream Suzuki Coupling
Objective: Coupling Block-A with an aryl boronic acid.
Reagents:
-
Aryl Boronic Acid (1.2 equiv)
- (0.05 equiv)
- (2.0 equiv, 2M aq. solution)
-
Dioxane (0.1 M)
Critical Note on Causality:
We use
Strategic Visualization
Diagram 1: Synthesis & Logic Flow
This diagram illustrates the controlled synthesis and the critical decision point preventing side reactions.
Caption: Kinetic control at 0°C is required to favor the mono-substituted product (Block-A) over the bis-substituted impurity.
Diagram 2: SAR Decision Matrix
When should you choose Block-A over the alternatives?
Caption: Selection logic for pyridine ether building blocks based on solubility, stereochemistry, and steric constraints.
References
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry.
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.
-
Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery."[1][3] Nature Chemistry.[1]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals." Journal of Medicinal Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
Cross-reactivity profiling of kinase inhibitors derived from 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine Scaffold: A Comparative Guide
As the push for highly selective targeted therapies accelerates, the structural nuances of kinase inhibitor scaffolds dictate both clinical efficacy and toxicity. The compound 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine (CAS 1220173-72-7) has emerged as a highly versatile building block in medicinal chemistry, frequently utilized to synthesize potent inhibitors targeting Janus kinases (JAK), Activin receptor-like kinase 2 (ALK2), and TAM family kinases[1][2].
As a Senior Application Scientist, I have structured this guide to objectively compare the kinome-wide cross-reactivity profiles of inhibitors derived from this pyridine-pyrrolidine scaffold against classic alternatives. Furthermore, this guide provides a validated, step-by-step experimental methodology for conducting comprehensive cross-reactivity profiling.
Structural Rationale: Why This Scaffold?
To understand the cross-reactivity profile of any derived inhibitor, one must first deconstruct the causality behind its structural components:
-
The Pyridine Core (Hinge Binder): The nitrogen atom in the pyridine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region. Because the hinge region is highly conserved across the ~518 human kinases, fragments relying solely on this interaction exhibit broad promiscuity[3].
-
The Pyrrolidin-3-yloxy Moiety (Solvent Channel Vector): This basic, flexible group is strategically directed toward the solvent-exposed region of the ATP-binding pocket. It serves a dual purpose: it dramatically improves the physicochemical properties (aqueous solubility) of the molecule and introduces steric bulk that prevents binding to off-target kinases with narrow solvent channels[2].
-
The 2-Bromo Handle (Hydrophobic Pocket Access): The bromine atom provides a synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). By attaching specific aryl or heteroaryl groups here, chemists can drive the molecule deep into the hydrophobic pockets (such as the DFG-in or DFG-out conformations), which is the primary driver for achieving Type I or Type II kinase selectivity[1].
Diagram 1: Structural logic of the scaffold dictating on-target affinity and off-target cross-reactivity.
Comparative Kinome Selectivity Data
When evaluating lead compounds, the Selectivity Score (
Below is a comparative analysis of optimized inhibitors derived from the Pyridine-Pyrrolidine scaffold versus classic Aminopyrimidine (e.g., Dasatinib analogs) and Quinazoline (e.g., Gefitinib analogs) scaffolds.
| Scaffold Class | Primary Target Examples | Average | Common Off-Target Cross-Reactivity | Structural Driver of Selectivity |
| Pyridine-Pyrrolidine | JAK1/2, ALK2, TAM | 0.04 - 0.08 (Highly Selective) | FLT3, TRKA, Aurora A | Pyrrolidine basicity restricts solvent channel entry; C2-aryl dictates DFG-pocket fit. |
| Aminopyrimidine | ABL, SRC, PDGFR | 0.15 - 0.25 (Broad/Promiscuous) | KIT, EPHA2, LCK, p38 | Highly efficient hinge binding; relies heavily on DFG-out conformation for selectivity. |
| Quinazoline | EGFR, HER2 | 0.06 - 0.12 (Moderate to Selective) | GAK, STK10, BLK | Rigid bicyclic core fits tightly into the narrow EGFR hinge; limited flexibility. |
Data Synthesis: Inhibitors utilizing the 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine intermediate generally achieve superior selectivity (
Experimental Methodology: Kinome-Wide Cross-Reactivity Profiling
To objectively validate the cross-reactivity of a new inhibitor derived from this scaffold, a competitive binding assay (such as the KINOMEscan™ methodology) is required. This method is prioritized over traditional enzymatic assays because it accurately measures thermodynamic binding affinity (
Protocol: High-Throughput Competitive Binding Assay
Materials Required:
-
DNA-tagged recombinant human kinase library (typically >400 kinases).
-
Immobilized ATP-site dependent probe ligands on solid support beads.
-
Test compound (Pyridine-Pyrrolidine derivative) dissolved in 100% DMSO.
-
Quantitative PCR (qPCR) reagents and primers specific to the DNA tags.
Step-by-Step Workflow:
-
Compound Preparation: Prepare 100x stock solutions of the test compound in DMSO. Dilute to a final assay concentration of 1 µM and 10 µM (to capture both high-affinity and moderate-affinity off-targets). Ensure final DMSO concentration does not exceed 1% to prevent kinase denaturation.
-
Equilibration: In a 384-well plate, combine the DNA-tagged kinase library, the immobilized affinity ligands, and the test compound.
-
Causality: The test compound and the immobilized ligand will compete for the ATP-binding site of the kinases. If the test compound has a high affinity for a specific kinase, it will prevent that kinase from binding to the solid support.
-
-
Incubation: Incubate the mixture at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.
-
Washing & Elution: Wash the beads extensively with a buffered saline solution (containing 0.05% Tween-20) to remove unbound proteins. Elute the bound kinases using a high-salt buffer or by boiling.
-
qPCR Readout: Quantify the amount of eluted DNA-tagged kinase using qPCR.
-
Causality: The qPCR cycle threshold (
) is inversely proportional to the amount of kinase bound to the bead. A low qPCR signal indicates that the test compound successfully outcompeted the probe, implying high cross-reactivity with that specific kinase.
-
-
Data Normalization: Calculate the percentage of control (%Ctrl) binding:
Diagram 2: Step-by-step workflow for competitive kinome-wide cross-reactivity profiling.
Interpretation and Lead Optimization
When analyzing the profiling data of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine derivatives, pay close attention to the phylogenetic kinome tree. If cross-reactivity is observed within the AGC or CAMK kinase families, the pyrrolidin-3-yloxy group is likely forming unintended electrostatic interactions with acidic residues in the solvent channel.
Optimization Strategy: To mitigate this, medicinal chemists should consider rigidifying the pyrrolidine ring (e.g., introducing a bridged bicyclic system or adding a fluoro-substituent) to restrict its conformational freedom, thereby eliminating off-target binding while preserving the primary target
References
- Google Patents. Details the use of pyrrolopyridine and pyrazine substituted derivatives as inhibitors of JAK kinases.
- Google Patents. Describes the synthesis and application of pyrrolidin-3-yloxy substituted heterocycles targeting ALK2.
-
Progress towards a public chemogenomic set for protein kinases and a call for contributions PLOS ONE. Provides the authoritative framework for kinome profiling, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
score calculations, and competitive binding assays. URL:[Link] -
Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers Frontiers in Oncology. Discusses the causality of cross-reactivity in kinase inhibitors and the interpretation of off-target biochemical profiles. URL:[Link]
-
AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors NCBI / PMC. Highlights the structural conservation of the kinase hinge region and the necessity of profiling to prevent clinical toxicity. URL:[Link]
Sources
- 1. WO2009054941A1 - Therapeutic compounds - Google Patents [patents.google.com]
- 2. WO2017181117A1 - Inhibitors of activin receptor-like kinase - Google Patents [patents.google.com]
- 3. AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers [frontiersin.org]
Comparative Guide to the Metabolic Stability of 6-(Heterocyclyloxy)pyridine Isomers in Drug Design
Executive Summary & Core Rationale
The 6-(heterocyclyloxy)pyridine motif—comprising a pyridine ring linked via an ether oxygen to a saturated heterocycle (e.g., piperidine, tetrahydropyran)—is a privileged scaffold in medicinal chemistry. It is frequently deployed in the design of kinase inhibitors, GPCR ligands, and nicotinic acetylcholine receptor (nAChR) agonists to improve aqueous solubility and modulate basicity [1].
However, this structural motif introduces a critical developability liability: high intrinsic clearance (
Mechanistic Causality: Why Isomerism Dictates Metabolic Clearance
The primary metabolic vulnerability of pyridine ethers is O-dealkylation , catalyzed predominantly by CYP3A4 and CYP2D6[2]. This process does not involve direct oxidation of the oxygen atom; rather, it proceeds via a two-step Hydrogen Atom Transfer (HAT) and oxygen rebound mechanism [1, 2].
-
Hydrogen Atom Abstraction: The CYP450 perferryl species abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (
-carbon), generating a neutral carbon radical. -
Oxygen Rebound: Hydroxyl recombination forms an unstable hemiacetal intermediate.
-
Cleavage: The hemiacetal spontaneously dissociates into an alcohol (e.g., 6-hydroxypyridine, which tautomerizes to 2-pyridone) and a cyclic ketone.
The Isomeric Effect: The rate of HAT is highly sensitive to the steric and electronic environment of the
Caption: CYP450-mediated metabolic pathways of 6-(heterocyclyloxy)pyridines highlighting O-dealkylation.
Quantitative Comparison: Positional and Stereoisomers
To objectively evaluate performance, the table below summarizes the in vitro metabolic stability of representative 6-(heterocyclyloxy)pyridine isomers in Human Liver Microsomes (HLM).
Note: Data represents typical SAR trends observed in medicinal chemistry optimization campaigns for this scaffold class.
| Scaffold / Isomer | Structural Description | HLM | Primary Metabolic Liability | |
| 6-(piperidin-4-yloxy)pyridine | 4-substituted basic ether | > 100 | < 15 | Rapid O-dealkylation at highly exposed |
| 6-(piperidin-3-yloxy)pyridine | 3-substituted basic ether | 45 | 35 | Moderate O-dealkylation; partial steric shielding from adjacent ring nitrogen. |
| 6-((3R,4R)-3-fluoropiperidin-4-yloxy)pyridine | trans-3-fluoro-4-substituted | < 15 | > 120 | Highly stable. Fluorine exerts a strong inductive pull, strengthening the adjacent C-H bond [3, 4]. |
| 6-(oxan-4-yloxy)pyridine | 4-substituted neutral THP ether | > 120 | < 10 | Rapid O-dealkylation; high lipophilicity drives CYP binding. |
| 6-(oxan-3-yloxy)pyridine | 3-substituted neutral THP ether | 60 | 25 | Moderate O-dealkylation; altered chair conformation limits heme access. |
Key Takeaway: Moving the ether linkage from the 4-position to the 3-position generally improves
Experimental Workflows: Self-Validating Microsomal Stability Assay
To ensure trustworthiness and reproducibility, metabolic stability must be assessed using a self-validating system. The following protocol details the gold-standard Human Liver Microsome (HLM) assay, incorporating mandatory controls to differentiate true CYP-mediated metabolism from chemical instability.
Step-by-Step Methodology
-
System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. Thaw HLM (pooled, mixed gender) on ice. -
Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) and the test isomer (final concentration: 1 µM, keeping organic solvent < 0.5% v/v) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
-
Kinetic Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.
-
Quenching: Immediately quench the aliquot by transferring it into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol).
-
Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Plot the natural log of the remaining parent compound peak area ratio (Analyte/IS) versus time. The slope of the linear regression represents the elimination rate constant (
). Calculate and .
Self-Validation Controls (Critical)
-
Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If the compound depletes here, it indicates chemical instability or non-CYP-mediated degradation (e.g., esterases), not O-dealkylation.
-
Positive Controls: Run Verapamil (High clearance,
min) and Warfarin (Low clearance, min) to validate the enzymatic viability of the specific microsome batch.
Caption: Step-by-step self-validating workflow for in vitro liver microsome metabolic stability assays.
Structural Optimization Strategies & Alternatives
When positional isomerism (e.g., moving from 4-piperidinyloxy to 3-piperidinyloxy) is insufficient to achieve the target
-
Bridged Ethers: Utilizing bridged bicyclic systems (e.g., 8-azabicyclo[3.2.1]octan-3-yloxy) locks the ether
-proton into a conformation that is sterically inaccessible to the CYP active site, drastically reducing clearance [4]. -
Bioisosteric Replacement: Replacing the ether oxygen with a methylene group (
) eliminates the O-dealkylation liability entirely. However, this alters the vector of the heterocycle and removes the hydrogen-bond acceptor, which may negatively impact target binding affinity [3]. -
Deuteration: Replacing the
-protons with deuterium can exploit the kinetic isotope effect (KIE). Because the C-D bond is stronger than the C-H bond, HAT is slowed. This is particularly effective if O-dealkylation is the rate-limiting step of the molecule's overall clearance.
References
- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650.
- Chemistry LibreTexts. (2024). 1.5: Drug Metabolism. LibreTexts.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Lee, et al. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. PubMed Central (PMC).
Evaluation of off-target effects for compounds synthesized from 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Comprehensive Evaluation of Off-Target Liabilities: Profiling Kinase Inhibitors Derived from the 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine Scaffold
Executive Summary
The chemical building block 2-bromo-6-(pyrrolidin-3-yloxy)pyridine (CAS 1220173-72-7) has emerged as a highly privileged scaffold in modern drug discovery, particularly for synthesizing dual IRAK1/4 and FLT3 inhibitors (e.g., substituted imidazo[1,2-a]pyridines)[1]. While this scaffold drives subnanomolar on-target potency, the structural features that enable deep hinge-pocket binding—namely the basic pyrrolidine nitrogen and the ether-linked pyridine—inherently introduce distinct off-target liabilities.
As a Senior Application Scientist, my objective in this guide is to objectively compare the off-target profile of a representative compound derived from this scaffold against a clinical benchmark. Furthermore, I will detail the self-validating experimental workflows required to rigorously quantify these liabilities, moving from thermodynamic biochemical profiling to live-cell target engagement.
Structural Liabilities & Mechanistic Causality
When evaluating compounds synthesized from 2-bromo-6-(pyrrolidin-3-yloxy)pyridine, three primary off-target mechanisms must be interrogated:
-
Broad Kinome Cross-Reactivity: The pyridine ring acts as a classic ATP-competitive hinge binder. Subtle solvent-exposed modifications can inadvertently increase affinity for structurally related kinases such as LCK, RET, and PDGFRβ[1].
-
hERG Cardiotoxicity: The pyrrolidine moiety contains a basic aliphatic amine (pKa ~9.5). At physiological pH, it exists as a protonated cation—a classic pharmacophore for the inner cavity of the hERG potassium channel.
-
CYP450 Inhibition: The ether linkage and halogenated pyridine can interact with the heme iron of CYP3A4 and CYP2D6, potentially causing drug-drug interactions (DDIs).
Fig 1: IRAK4/FLT3 signaling pathways vs. physiological impacts of kinome off-targets.
Product Comparison: Scaffold Derivative vs. Clinical Benchmark
To ground this evaluation, we compare Compound I-24 (a highly potent imidazo[1,2-a]pyridine derivative synthesized from the 2-bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold) against AC220 (Quizartinib) , a highly selective Type II FLT3 inhibitor[1].
Table 1: Biochemical Kinase Selectivity Profile
Data represents biochemical IC50 values (nM). Lower values indicate stronger inhibition.
| Target Kinase | Compound I-24 (Pyrrolidin-yloxy-pyridine) | AC220 (Quizartinib Benchmark) |
| FLT3 (ITD) | 0.8 nM | 1.1 nM |
| IRAK4 | 0.5 nM | >10,000 nM |
| LCK (Off-target) | 12.0 nM | >1,000 nM |
| RET (Off-target) | 25.0 nM | 5.8 nM |
| PDGFRβ (Off-target) | 18.0 nM | 15.0 nM |
Analysis: While Compound I-24 successfully achieves dual IRAK4/FLT3 inhibition (unlike AC220), the pyrrolidin-yloxy-pyridine scaffold introduces cross-reactivity with LCK, RET, and PDGFRβ[1]. This necessitates rigorous downstream cellular validation to determine if these biochemical affinities translate into phenotypic toxicity.
Table 2: Cellular Efficacy and Safety Pharmacology
| Parameter | Compound I-24 | AC220 (Quizartinib) |
| MV4;11 pSTAT5 Inhibition (IC50) | 2.5 nM | 1.8 nM |
| HepG2 Cytotoxicity (IC50) | >10 µM | >10 µM |
| hERG Patch-Clamp (IC50) | 4.2 µM | >10 µM |
Analysis: Both compounds exhibit low general cytotoxicity (HepG2 >10 µM)[1]. However, the basic pyrrolidine ring in Compound I-24 introduces a measurable hERG liability (4.2 µM) compared to AC220.
Tiered Evaluation Methodologies
To accurately map the off-target landscape of these compounds, we employ a three-tiered, self-validating workflow.
Fig 2: Three-tiered off-target evaluation workflow for pyrrolidin-3-yloxy-pyridine derivatives.
Tier 1: Thermodynamic Kinome Profiling (KINOMEscan)
Causality: Standard biochemical activity assays are highly dependent on the activation state of the kinase and the local ATP concentration, which can mask off-target binding[2]. We utilize KINOMEscan, a competition binding assay, because it provides a thermodynamic measure of affinity (Kd) independent of ATP concentration[3]. This is critical for identifying all potential hinge-binding interactions of the pyridine core.
Protocol:
-
Preparation: Express kinase-tagged T7 phage strains in E. coli and prepare extracts.
-
Equilibration: Combine the kinase-tagged phage, the test compound (Compound I-24 at 1 µM), and an immobilized active-site directed ligand in a 384-well plate.
-
Incubation: Incubate at room temperature for 1 hour to allow the compound to compete with the immobilized ligand for the kinase active site.
-
Quantification: Wash the plates to remove unbound phage. Elute the bound phage and quantify via qPCR of the T7 DNA tag.
-
Self-Validation: Include Staurosporine as a broad-spectrum positive control to validate the dynamic range of the assay, and DMSO as a negative baseline control. A null result means no displacement (no off-target effect)[4].
Tier 2: Live-Cell Target Engagement (NanoBRET)
Causality: A biochemical Kd of 12 nM against LCK does not guarantee cellular inhibition. Intracellular ATP concentrations are extremely high (1–5 mM), which can outcompete Type I inhibitors. Furthermore, the compound must cross the lipid bilayer. NanoBRET provides a live-cell, real-time measure of target engagement, validating whether the off-target binding observed in Tier 1 actually occurs in a physiological environment[5].
Protocol:
-
Transfection: Transiently transfect HEK-293 cells with a vector expressing the off-target kinase (e.g., LCK) fused to NanoLuc® luciferase.
-
Tracer Equilibration: Plate cells and add a cell-permeable NanoBRET™ fluorescent tracer at a concentration equal to its Kd.
-
Competitive Displacement: Add serial dilutions of Compound I-24. Incubate for 2 hours. If the compound penetrates the cell and binds LCK, it displaces the tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET) signal[6].
-
Self-Validation: The assay window is validated internally: DMSO vehicle establishes the maximum BRET signal (
), while an excess of an unlabeled reference inhibitor (e.g., Dasatinib for LCK) establishes the background signal ( )[5].
Tier 3: Safety Pharmacology (Automated hERG Electrophysiology)
Causality: Because the pyrrolidin-3-yloxy motif contains a basic amine, it is highly prone to trapping within the hERG channel pore, leading to QT prolongation. A functional patch-clamp assay is mandatory to quantify this risk.
Protocol:
-
Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.
-
Voltage Protocol: Using an automated patch-clamp system (e.g., QPatch), hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.
-
Compound Application: Perfuse Compound I-24 at escalating concentrations (0.1 µM to 30 µM) and measure the fractional block of the tail current.
-
Self-Validation: E-4031 (500 nM) is perfused at the end of every recording as a positive control. If E-4031 fails to completely block the remaining tail current, the specific cell recording is discarded, ensuring absolute data integrity.
Conclusion
Compounds derived from the 2-bromo-6-(pyrrolidin-3-yloxy)pyridine scaffold offer exceptional potency for targets like IRAK4 and FLT3. However, the inherent physical chemistry of the scaffold necessitates rigorous off-target profiling. By employing a causally linked, self-validating workflow—from KINOMEscan[3] to NanoBRET[5] and hERG electrophysiology—investigators can accurately map and mitigate the off-target liabilities (such as LCK/RET cross-reactivity)[1] prior to advancing candidates into in vivo models.
References[1] Title: US11254667B2 - Substituted imidazo[1,2-A]pyridines as IRAK 1/4 and flt3 inhibitors
Source: Google Patents URL: 5] Title: NanoBRET® Target Engagement | Live-Cell Compound Binding Assay Source: Promega URL: 6] Title: From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye Source: Promega Connections URL: 3] Title: KINOMEscan Technology Source: Eurofins Discovery URL: 4] Title: BMS-540215 KINOMEscan (LDG-1158: LDS-1161) Source: LINCS Data Portal URL: 2] Title: The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research Source: PMC (NIH) URL:
Sources
- 1. US11254667B2 - Substituted imidazo[1,2-A]pyridines as IRAK 1/4 and flt3 inhibitors - Google Patents [patents.google.com]
- 2. The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. promegaconnections.com [promegaconnections.com]
Safety Operating Guide
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine proper disposal procedures
This operational guide details the disposal and handling procedures for 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine , a halogenated heterocyclic amine commonly used as a scaffold in medicinal chemistry.
Status: Research Intermediate (Novel Compound) Chemical Class: Halogenated Aminopyridine / Pyrrolidine Ether Primary Hazard Category: Irritant / Potentially Toxic / Halogenated Waste
Part 1: Executive Safety & Disposal Summary
Immediate Directive: Treat this compound as a Hazardous Halogenated Organic Waste . Due to the presence of the bromine atom and the basic pyrrolidine nitrogen, it must not be disposed of in general trash, sanitary sewers, or mixed with non-halogenated solvents if your facility separates them.
| Parameter | Operational Requirement |
| Waste Stream | Halogenated Organic (Solid or Liquid) |
| EPA Waste Code (Est.) | D001 (Ignitable - if in solvent), D002 (Corrosive - Amine), P/U Listed (Treat as toxic) |
| Incompatibility | Strong Acids (Exothermic neutralization), Bleach/Oxidizers (Potential N-oxide or chloramine formation) |
| Container Type | HDPE (High-Density Polyethylene) or Amber Glass with PTFE-lined cap.[1][2] |
| PPE Requirement | Nitrile gloves (double-gloved recommended), Lab coat, Safety glasses/Goggles. |
Part 2: Technical Hazard Analysis & Causality
As a Senior Application Scientist, it is critical to understand why we handle this specific molecule this way. The disposal protocol is dictated by two structural features:
-
The Halogen (Bromine):
-
Causality: Halogenated compounds release acid gases (HBr) and potentially toxic byproducts (dioxins/furans) if incinerated at low temperatures.
-
Protocol: Must be routed to a facility equipped with high-temperature incinerators and scrubbers. Never mix with non-halogenated fuel blending streams.
-
-
The Cyclic Amine (Pyrrolidine):
-
Causality: The secondary amine in the pyrrolidine ring is basic. Mixing this waste with strong acid waste streams (like H₂SO₄ or HNO₃) can cause rapid exothermic reactions or spattering.
-
Protocol: Segregate from acidic waste streams. If the compound is in solution with acids (e.g., HPLC eluent with TFA), ensure the waste container is vented or neutralized slowly.
-
Part 3: Step-by-Step Disposal Workflow
Workflow 1: Solid Waste (Pure Compound/Powder)
Applicable for: Expired stocks, contaminated weighing boats, solid spill cleanup materials.
-
Container Selection: Use a wide-mouth HDPE jar labeled "Hazardous Waste - Solid."
-
Transfer: Transfer the solid material carefully to avoid dust generation. If the material is fine dust, dampen slightly with a compatible solvent (e.g., Ethanol) to suppress inhalation risk.
-
Labeling:
-
Chemical Name: Write full name: "2-Bromo-6-(pyrrolidin-3-yloxy)pyridine".
-
Constituents: Add "Halogenated Heterocycle."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
Workflow 2: Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC waste.
-
Segregation: Verify the collection carboy is designated for Halogenated Solvents .
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).
-
Pouring: Use a funnel to prevent spills.
-
Log Entry: Record the volume and approximate concentration on the waste log sheet immediately.
Part 4: Visualization of Disposal Logic
The following diagram illustrates the decision matrix for disposing of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine residues.
Caption: Decision tree for routing 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine waste based on physical state and solvent matrix.
Part 5: Emergency Spill Response Protocol
In the event of a spill, immediate action prevents exposure and facility contamination.[3][4]
Small Spill (< 50 mL/g):
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, goggles, and lab coat.
-
Contain: Cover liquid spills with Universal Absorbent Pads or Vermiculite . Do not use paper towels alone (inefficient for chemical containment).
-
Clean: Sweep/scoop absorbed material into the "Hazardous Waste - Solid" container.
-
Decontaminate: Wipe surface with 10% soap/water solution, followed by water rinse.
Large Spill (> 50 mL/g) or Dust Cloud:
-
Evacuate: Leave the immediate area.
-
Secure: Close doors to the lab.
-
Contact: Call EHS (Environmental Health & Safety) immediately.
Part 6: References & Regulatory Grounding
-
National Institutes of Health (PubChem). 2-Aminopyridine Compound Summary (Structural Analog for Toxicity). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D002, Halogenated Solvents). Retrieved from [Link]
Note: As a specific SDS for "2-Bromo-6-(pyrrolidin-3-yloxy)pyridine" may not exist in public EHS databases, these protocols are derived from "Nearest Neighbor" safety principles using the structural analogs 2-Bromopyridine and Aminopyridine.
Sources
Personal protective equipment for handling 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
Executive Summary & Chemical Profile
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine is a bifunctional heterocyclic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) exploration. It features a reactive aryl bromide (suitable for Buchwald-Hartwig or Suzuki couplings) and a secondary amine (pyrrolidine) capable of nucleophilic substitution or amide coupling.
Due to the specific nature of this catalog compound, widely available specific toxicological data may be sparse. Therefore, this guide adopts a Structure-Activity Relationship (SAR) based safety protocol , deriving precautions from the closely related analog 2-Bromo-6-(pyrrolidin-1-yl)pyridine and the parent pharmacophores (2-bromopyridine and pyrrolidine).
Chemical Identity[1][2]
-
Compound Name: 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
-
Chemical Class: Halogenated Pyridine / Cyclic Amine Ether
-
Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on salt form).
-
Solubility: Soluble in DMSO, Methanol, DCM; limited solubility in water (unless protonated).
Hazard Identification (Predicted GHS)
Note: In the absence of a compound-specific SDS, the following classification is derived from the "Precautionary Principle" applied to analogous bromopyridine/pyrrolidine scaffolds.
| Hazard Category | H-Code | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Pyridine derivatives can disrupt metabolic pathways; secondary amines can be biologically active. |
| Skin Irritation | H315 | Causes skin irritation.[2] | Free amines are basic and can disrupt the lipid bilayer of the stratum corneum. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | High pH potential of the pyrrolidine moiety poses a risk to corneal tissue. |
| STOT - SE | H335 | May cause respiratory irritation.[3][4][2] | Dust or aerosols can irritate the mucous membranes of the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. If a step cannot be performed with the listed PPE, the operation must be halted.
| Protection Zone | Equipment Standard | Operational Logic |
| Hand Protection | Nitrile Gloves (0.11 mm min) | Standard Handling: Single layer sufficient for solid handling.Solution Handling: Double-gloving recommended if using DCM or THF, as these solvents permeate nitrile and can carry the compound to the skin. |
| Eye/Face | Chemical Safety Goggles | Safety glasses with side shields are the minimum, but goggles are required if handling fine powders (dust risk) or large liquid volumes (splash risk). |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Primary Control: All open-vessel operations must occur here.Secondary: If weighing outside a hood is unavoidable, use a NIOSH N95 or P100 particulate respirator. |
| Body | Lab Coat (Cotton/Flame Resistant) | Synthetic fibers should be avoided due to flammability risks associated with common reaction solvents. |
Operational Protocols
A. Safe Weighing & Transfer
-
The Challenge: Pyridine derivatives can be hygroscopic and sticky. Static charge can cause "fly-away" powder.
-
Protocol:
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).
-
Anti-Static: Use an anti-static gun or polonium strip if the solid is static-prone.
-
Containment: Weigh into a tared vial inside the fume hood if possible. If the balance is external, keep the vial closed during transit.
-
B. Reaction Setup (Cross-Coupling Context)
-
The Challenge: The aryl bromide is reactive. The secondary amine (pyrrolidine) can act as a ligand poison or compete in reactions if not protected or accounted for.
-
Protocol:
-
Inert Atmosphere: Always purge reaction vessels with Nitrogen or Argon. Oxygen can degrade the pyridine ring or oxidize the amine.
-
Order of Addition: Add the 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine last or as a solution to control exotherms, especially if using strong bases (e.g., NaH, LiHMDS).
-
Solvent Choice: Avoid protic solvents if performing organometallic chemistry. Use anhydrous DMF or Toluene.
-
Visualized Safety Workflows
Diagram 1: Safe Handling Logic Flow
Caption: Step-by-step decision logic for handling the compound from storage to waste.
Diagram 2: Spill Response Decision Tree
Caption: Immediate response protocol for solid or liquid spills in the laboratory.
Waste Disposal & Deactivation[7]
Regulatory Classification: This compound contains a halogen (Bromine) and a nitrogen heterocycle. It must be treated as Halogenated Organic Waste .
Disposal Protocol:
-
Segregation: Do not mix with acidic waste streams (risk of exotherm with the amine) or oxidizers.
-
Labeling: Clearly label the waste container with the full chemical name and "Flammable/Toxic" hazards if in organic solvent.
-
Rinse: Rinse all vials/spatulas with Acetone or Methanol into the waste container before washing glassware.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-6-(pyrrolidin-1-yl)pyridine (Analogous Structure). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 2-Bromopyridine (Toxicological Core). National Library of Medicine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
